molecular formula C17H17NO3 B572163 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid CAS No. 1334500-12-7

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Cat. No.: B572163
CAS No.: 1334500-12-7
M. Wt: 283.327
InChI Key: XOQRNTYBJLLYRH-UHFFFAOYSA-N
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Description

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid ( 1334500-12-7) is a highly purified chemical compound with the molecular formula C 17 H 17 NO 3 and a molecular weight of 283.32 g/mol . As a phenylacetic acid derivative, this compound is of significant interest in medicinal and organic chemistry research. Phenylacetic acid and its derivatives represent a versatile class of substances with a broad spectrum of biological activities and are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) such as non-steroidal anti-inflammatory drugs (NSAIDs) and penicillin G . The structure of this specific compound, which incorporates a dimethylcarbamoyl group, makes it a valuable intermediate for the synthesis of more complex molecules and for the development of novel compounds with potential pharmacological properties . Researchers can utilize it in various applications, including as a key starting material in multi-step synthetic routes, for structure-activity relationship (SAR) studies, and in the exploration of new chemical entities for drug discovery . To ensure its stability and longevity, this product must be stored at -20°C . This product is intended for research and industrial production purposes only and is not approved for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-[3-[4-(dimethylcarbamoyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(2)17(21)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQRNTYBJLLYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716599
Record name [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
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Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-12-7
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-[(dimethylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential pharmacological relevance of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. As a structurally unique biphenylacetic acid derivative, this compound incorporates a polar dimethylcarbamoyl moiety, suggesting potential for novel biological activities. This document serves as a foundational resource for researchers interested in the exploration and application of this and related molecules in the field of medicinal chemistry and drug discovery.

Introduction

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The rigid biphenyl backbone, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions.[1] The subject of this guide, this compound, is a novel derivative characterized by the presence of a dimethylcarbamoyl group on one of the phenyl rings. This functional group can influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. Benzamide derivatives, which include the dimethylcarbamoyl moiety, are known to possess a range of pharmacological activities, including antimicrobial, analgesic, and anticancer effects.[3][4] This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this compound, alongside a discussion of its potential therapeutic applications based on the activities of structurally related molecules.

Proposed Synthesis and Mechanism

The most direct and efficient synthetic route to this compound is envisioned through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This powerful C-C bond-forming reaction is widely used for the synthesis of biaryl compounds due to its high functional group tolerance and generally good yields.[6] The proposed strategy involves the coupling of a commercially available halogenated phenylacetic acid derivative with a suitable arylboronic acid.

The key starting materials for this synthesis are 3-bromophenylacetic acid and 4-(dimethylcarbamoyl)phenylboronic acid , the latter of which is commercially available.

Reaction Scheme

Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetic acid (1.0 eq.), 4-(dimethylcarbamoyl)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water, or a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Chemical and Physical Properties

The following table summarizes the predicted and calculated physicochemical properties of this compound. These are based on the known properties of its constituent fragments: phenylacetic acid, biphenyl, and N,N-dimethylbenzamide.[3][7]

PropertyPredicted Value / Information
IUPAC Name 2-(3'-(N,N-dimethylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid
CAS Number Not assigned (as of January 2026)
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
Appearance Predicted to be a white to off-white crystalline solid
Melting Point Estimated to be in the range of 150-180 °C
Boiling Point > 300 °C (decomposes)
Solubility Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF
pKa Estimated to be around 4.0 - 4.5 (similar to phenylacetic acid)

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the dimethylcarbamoyl group. The aromatic region (δ 7.0-8.0 ppm) will likely be complex due to the disubstituted nature of both phenyl rings.[8]

  • δ ~12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.2-7.8 ppm (m, 8H): Aromatic protons of the biphenyl system. The substitution pattern will lead to a complex multiplet.

  • δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-COOH).[9]

  • δ ~3.0 ppm (s, 6H): Two methyl groups of the dimethylcarbamoyl moiety (-N(CH₃)₂). Due to restricted rotation around the C-N amide bond, these two methyl groups may appear as two distinct singlets at lower temperatures.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide characteristic signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbons.

  • δ ~172-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~168-170 ppm: Amide carbonyl carbon (-C(O)N-).

  • δ ~125-145 ppm: Aromatic carbons of the biphenyl system. The exact chemical shifts will depend on the electronic effects of the substituents.

  • δ ~40-45 ppm: Methylene carbon (-CH₂-COOH).

  • δ ~35-40 ppm: Methyl carbons of the dimethylcarbamoyl group (-N(CH₃)₂).

Infrared (IR) Spectroscopy
  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2930 cm⁻¹: Aliphatic C-H stretching.

  • ~1700-1720 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1630-1650 cm⁻¹: C=O stretching of the amide (amide I band).

  • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion at m/z 284.13 [M+H]⁺ in positive ion mode and m/z 282.11 [M-H]⁻ in negative ion mode.

Potential Pharmacological Relevance and Applications

While the specific biological activity of this compound has not been reported, its structural features suggest several areas of potential pharmacological interest.

  • Anti-inflammatory Activity: Many biphenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that this compound could exhibit similar activity by inhibiting cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Biphenyl carboxylic acids have been investigated as potential anticancer agents.[7] The introduction of the dimethylcarbamoyl group could modulate this activity and potentially confer selectivity for certain cancer cell lines.

  • Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors.[3] This compound could be explored for its potential to inhibit various enzymes implicated in disease.

  • Modulation of CNS Targets: The ability of the molecule to potentially cross the blood-brain barrier and the presence of the polar amide group suggest that it could be investigated for activity against central nervous system targets.

Conclusion

This compound is a novel compound with potential for diverse applications in medicinal chemistry. This technical guide provides a robust theoretical framework for its synthesis via Suzuki-Miyaura coupling and a detailed prediction of its chemical and spectroscopic properties. The structural combination of a biphenylacetic acid scaffold with a dimethylcarbamoyl group suggests that this molecule may possess interesting biological activities. Further experimental investigation is warranted to validate the proposed synthesis, confirm the predicted properties, and explore the pharmacological potential of this and related compounds.

References

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Sources

A Technical Guide to the Structural Elucidaon of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unequivocal structural elucidation of the novel small molecule, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. Moving beyond a simple recitation of methods, this document details the strategic rationale and interpretive logic behind a multi-technique analytical workflow. We present a plausible synthetic route to provide context for potential impurities and justify the analytical choices. The core of this guide is a detailed exposition of modern spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section includes not only the procedural steps but also the expert reasoning behind parameter selection and data interpretation, ensuring a self-validating and scientifically rigorous approach to structural confirmation.

Introduction and Strategic Overview

The confirmation of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical sciences. For a novel compound like this compound, a molecule possessing two aromatic rings, a carboxylic acid, and a tertiary amide, a multi-faceted analytical strategy is not merely recommended—it is essential. The presence of multiple functional groups and complex aromatic substitution patterns necessitates a synergistic application of various analytical techniques to piece together the molecular puzzle.

Our approach is grounded in a logical progression:

  • Synthesis and Purification: Understanding the synthetic pathway provides insight into the likely structure and potential process-related impurities.

  • Purity Assessment: Establishing the purity of the analyte is a critical prerequisite for accurate spectroscopic analysis.

  • Molecular Formula Determination: High-resolution mass spectrometry provides the elemental composition, a fundamental constraint for any proposed structure.

  • Functional Group Identification: Infrared spectroscopy offers a rapid and definitive confirmation of the key functional moieties.

  • Structural Backbone Assembly: A suite of one- and two-dimensional NMR experiments allows for the complete mapping of the proton and carbon framework and their connectivity.

This guide will walk through each of these stages, providing both the "how" and the critical "why" for each experimental choice.

Logical Workflow for Structure Elucidation

The following diagram outlines the integrated workflow designed for the comprehensive characterization of the target molecule.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_NMR Structural Assembly (NMR) cluster_Conclusion Conclusion Synthesis Plausible Synthesis: Suzuki Coupling & Amidation Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity Analysis Purification->HPLC Purity Check HRMS HRMS: Molecular Formula Purification->HRMS Elemental Composition FTIR FTIR: Functional Groups Purification->FTIR Functional Group ID NMR_1D 1D NMR: ¹H & ¹³C Spectra Purification->NMR_1D Initial Framework Conclusion Data Integration & Structural Confirmation HPLC->Conclusion HRMS->Conclusion FTIR->Conclusion NMR_2D_Homo 2D NMR (H-H): COSY NMR_1D->NMR_2D_Homo H-H Connectivity NMR_2D_Hetero1 2D NMR (¹J C-H): HSQC NMR_1D->NMR_2D_Hetero1 Direct C-H Bonds NMR_2D_Hetero2 2D NMR (ⁿJ C-H): HMBC NMR_2D_Hetero1->NMR_2D_Hetero2 Long-Range C-H Bonds Final_Structure Confirmed Structure NMR_2D_Hetero2->Final_Structure Synthetic_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amide Formation A Methyl (3-bromophenyl)acetate C Intermediate Ester A_plus_B + B 4-(Dimethylcarbamoyl)phenylboronic acid D NaOH, H₂O/THF C->D Hydrolysis F SOCl₂ or EDC/HOBt D->F Carboxylic Acid Intermediate E Target Molecule G Dimethylamine (HNMe₂) G_plus_F + R1 Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/EtOH, Reflux R1->C R2 1. Activation 2. Amine Addition R2->E A_plus_B->R1 G_plus_F->R2

(17)C - N(CH₃)₂(18,19) | (16)C // \ (15)C - C(14) \ / C(13) | (12)C // \ (11)C - C(6) - CH₂(7) - C(8)OOH(9) \ / (10)C C(5) // \ (1)C - C(2) \ / C(3) | H

Caption: Key HMBC correlations linking the phenylacetic acid and dimethylbenzamide fragments.

  • Connecting the Rings: The most critical correlations will be from the protons on one ring to the quaternary carbons of the other ring across the central C-C bond (e.g., from H-5 to C-12, and from H-11/H-13 to C-6). These correlations unequivocally establish the biphenyl connectivity.

  • Placing the Side Chains: HMBC correlations from the methylene protons (H-7) to the aromatic carbon C-6 and the acid carbonyl C-8 will confirm the position of the acetic acid group. Similarly, correlations from the N-methyl protons (H-18, H-19) to the amide carbonyl C-17, and from aromatic protons H-13/H-15 to C-17, will confirm the position of the dimethylcarbamoyl group.

Conclusion

By systematically applying the integrated workflow of HPLC, HRMS, FTIR, and a comprehensive suite of NMR experiments, the chemical structure of this compound can be determined with the highest degree of scientific confidence. This guide has detailed not only the necessary protocols but also the underlying logic that transforms raw data into an unambiguous structural assignment. This rigorous, self-validating approach ensures the integrity of the molecular identity, providing a solid foundation for all future research and development activities.

References

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  • Bifulco, G., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. [Link]

  • Allen, C. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

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  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

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An In-depth Technical Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid (CAS Number: 1125447-12-2) is a biphenylacetic acid derivative that, while not extensively characterized in publicly available literature as a standalone therapeutic agent, represents a chemical scaffold of significant interest in modern drug discovery. Its structural motifs, particularly the biphenyl core and the dimethylcarbamoyl group, are present in a variety of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, and based on structural analogy to known pharmacologically active agents, explores its potential mechanism of action and applications, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) for oncological applications.

Chemical Properties and Data

PropertyValue
CAS Number 1125447-12-2
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between two aromatic rings.[1][2][3] This approach offers high yields and tolerance to a wide range of functional groups.[4]

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves the coupling of (3-(carboxymethyl)phenyl)boronic acid with 4-bromo-N,N-dimethylbenzamide.

G cluster_reactants Starting Materials boronic_acid (3-(carboxymethyl)phenyl)boronic acid suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling bromo_amide 4-bromo-N,N-dimethylbenzamide bromo_amide->suzuki_coupling product This compound suzuki_coupling->product Pd Catalyst, Base, Solvent

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

1. Reaction Setup:

  • To a solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added (3-(carboxymethyl)phenyl)boronic acid (1.1 eq).

2. Catalyst and Base Addition:

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq), are added to the reaction mixture.

3. Reaction Conditions:

  • The mixture is degassed and then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Mechanism of Action: A Hypothesis of PARP Inhibition

The biphenyl scaffold is a common feature in many PARP inhibitors, contributing to the necessary hydrophobic interactions within the enzyme's active site.[7][8] The dimethylcarbamoyl group can act as a key pharmacophore, potentially forming hydrogen bonds with amino acid residues in the nicotinamide binding pocket of PARP, mimicking the nicotinamide moiety of its natural substrate, NAD+.[9]

Proposed Interaction with the PARP-1 Active Site

G cluster_parp PARP-1 Active Site cluster_inhibitor This compound Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Carbamoyl Dimethylcarbamoyl Group (C=O) Carbamoyl->Gly863 H-bond Carbamoyl->Ser904 H-bond Biphenyl Biphenyl Scaffold Biphenyl->Tyr907 π-π stacking Phenylacetic_Acid Phenylacetic Acid Moiety

Caption: Hypothetical binding mode of the target compound in the PARP-1 active site.

Applications in Drug Development and Research

Given its structural similarities to known PARP inhibitors, this compound is a compelling candidate for further investigation in several areas:

  • Oncology: As a potential PARP inhibitor, this compound could be explored for its efficacy in tumors with BRCA1/2 mutations, including certain types of breast, ovarian, and prostate cancers.[8]

  • Neurological Disorders: PARP inhibitors have also been investigated for their neuroprotective effects in conditions such as stroke and neurodegenerative diseases.

  • Inflammatory Diseases: The role of PARP in inflammation suggests that its inhibitors could have therapeutic potential in various inflammatory conditions.

This molecule can serve as a valuable starting point for medicinal chemistry campaigns to develop novel therapeutics. The phenylacetic acid moiety offers a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, while not a widely studied compound in its own right, possesses a chemical architecture that suggests significant potential as a scaffold for the development of novel therapeutic agents, particularly PARP inhibitors. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling makes it an attractive starting point for drug discovery programs. Further biological evaluation is warranted to confirm the hypothesized mechanism of action and to explore its full therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this promising chemical entity.

References

  • Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition. ResearchGate. Available from: [Link]

  • Leban J, Kralik M, Mies J, Baumgartner R, Gassen M, Tasler S. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorg Med Chem Lett. 2006 Jan 15;16(2):267-70.
  • Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. PubMed. Available from: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available from: [Link]

  • Structure-activity relationships in vitro | Download Table. ResearchGate. Available from: [Link]

  • Thakur A, et al. Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed. Available from: [Link]

  • Liu W, Zhou X, Mei G. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. 2019;43(5-6):189-193.
  • Design and Synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available from: [Link]

  • Langelier M-F, Riccio AA, Pascal JM. Inhibitors of PARP: Number crunching and structure gazing. PNAS. 2022;119(11):e2118253119.
  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Process for the preparation of phenylacetic acid. Google Patents.
  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
  • Process for the preparation of phenylcarbamates. Google Patents.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • Preparation method of 4-methylthio phenylacetic acid. Google Patents.
  • Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Physical Properties of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid and its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's physical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and safety. For a molecule such as 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a comprehensive analysis of its physicochemical characteristics is paramount for rational drug design and formulation development.

This technical guide provides an in-depth exploration of the key physical properties of interest for a novel active pharmaceutical ingredient (API), using this compound as a focal point. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide will leverage data from the closely related structural analog, 4-(Dimethylamino)phenylacetic acid , to illustrate the principles and experimental methodologies. The primary objective is to equip researchers and drug development professionals with the fundamental knowledge and detailed protocols necessary to characterize similar novel chemical entities.

Core Physicochemical Properties: A Synopsis

The journey from a promising chemical entity to a viable drug product is paved with meticulous characterization. The following table summarizes the key physical properties that are critical for the preformulation assessment of a drug candidate. While specific values for this compound are not available, the table includes data for the structural analog, 4-(Dimethylamino)phenylacetic acid, to provide a tangible reference point.

Physical PropertyImportance in Drug DevelopmentExperimental Data for Analog: 4-(Dimethylamino)phenylacetic acid
Molecular Weight Influences diffusion, absorption, and overall "drug-likeness".179.22 g/mol
Melting Point (°C) Indicates purity and solid-state stability; crucial for manufacturing processes.105-108 °C[1]
Solubility A primary determinant of oral bioavailability; essential for formulation design.Data not available; protocol provided below.
pKa Governs the extent of ionization at physiological pH, affecting solubility and membrane permeability.Predicted: 3.99[1]
Crystal Structure Polymorphism can significantly impact stability, solubility, and bioavailability.Data not available; protocol provided below.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physical properties. These protocols are designed to be self-validating and are grounded in established scientific principles.

Solubility Determination: Kinetic and Thermodynamic Assays

Causality Behind Experimental Choices: Solubility is a critical factor for oral drug absorption. Both kinetic and thermodynamic solubility assays are performed to provide a comprehensive understanding. Kinetic solubility is a high-throughput screening method used in early discovery to assess the dissolution rate of a compound, which is often more relevant to the dynamic environment of the gastrointestinal tract. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is crucial for later-stage development and formulation.

Experimental Workflow for Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by filtration through a 0.22 µm filter or by centrifugation at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides an indication of a compound's purity and solid-state stability. Differential Scanning Calorimetry (DSC) is the preferred method as it is highly sensitive, requires a small sample size, and can also provide information on other thermal events such as polymorphic transitions and decomposition.

Experimental Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty sealed pan is used as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination: Potentiometric Titration

Causality Behind Experimental Choices: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid-containing compound like this compound, the pKa will determine its charge state at different physiological pH values, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a robust and accurate method for determining pKa.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically purified water or a water/co-solvent mixture for poorly soluble compounds.

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Conclusion

The physical properties of an active pharmaceutical ingredient are intrinsic to its performance and developability. While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization. By employing the detailed experimental protocols for determining solubility, melting point, and pKa, and by using data from close structural analogs as a guide, researchers can systematically evaluate novel chemical entities. This foundational knowledge is indispensable for making informed decisions in lead optimization, formulation design, and ultimately, the successful development of new medicines.

References

  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylacetic acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-(N-Acetylamino)phenylacetic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility Profile of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's ultimate success.[1][2][3] Poorly water-soluble drugs often face significant challenges, including inadequate and variable bioavailability, which can hinder their therapeutic efficacy.[1][4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; hence, understanding the solubility profile of a compound is a cornerstone of pre-formulation and formulation development.[1][5] This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility profile of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a molecule with acidic characteristics that dictate a pH-dependent solubility behavior. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of solubility for acidic compounds and the known properties of its parent structure, phenylacetic acid, to provide a robust framework for its investigation.

Physicochemical Characteristics of this compound

To effectively design a solubility study, a foundational understanding of the molecule's structure is essential. This compound is a derivative of phenylacetic acid. The key functional groups influencing its solubility are the carboxylic acid moiety and the dimethylcarbamoyl group.

  • Phenylacetic Acid Backbone: Phenylacetic acid itself is a weak acid and is slightly soluble in water.[6][7] Its solubility is influenced by the equilibrium between its neutral, less soluble form and its ionized, more soluble carboxylate form.

  • Carboxylic Acid Group: This group is the primary driver of the compound's acidic nature and its pH-dependent solubility. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion, which is significantly more water-soluble due to its ionic nature.

  • Dimethylcarbamoyl Group: This amide group introduces polarity and potential for hydrogen bonding, which may contribute to an overall increase in aqueous solubility compared to the unsubstituted phenylacetic acid.

Theoretical Framework: The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The solubility of ionizable compounds like this compound is fundamentally governed by the Henderson-Hasselbalch equation.[8][9] This relationship predicts that the total solubility (S_total) of a weak acid at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

For a monoprotic acid, the relationship can be expressed as:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation underscores the exponential increase in solubility as the pH rises above the pKa of the compound. Therefore, determining the pKa is a critical preliminary step in designing a comprehensive solubility study.

Experimental Determination of Solubility: Methodologies and Protocols

A thorough solubility profile requires the application of various experimental techniques to assess both kinetic and thermodynamic solubility under different conditions.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and in a specific solvent.[10][11] The shake-flask method is the gold standard for this determination.[8][10]

Protocol: Equilibrium Shake-Flask Solubility Assay

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).[12]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[12] Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

Diagram: Thermodynamic Solubility Workflow

G cluster_result Result prep_buffer Prepare Buffers (pH 1.2-7.4) add_compound Add Excess Solid Compound prep_buffer->add_compound agitate Agitate at 37°C add_compound->agitate time_points Sample at 24, 48, 72h agitate->time_points separate Centrifuge/Filter time_points->separate quantify HPLC-UV Analysis separate->quantify measure_ph Measure Final pH separate->measure_ph solubility_data Thermodynamic Solubility (mg/mL or µM) quantify->solubility_data

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often employed in early drug discovery.[10][13] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10][14] This method is faster but generally yields higher and more variable solubility values than thermodynamic methods.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to a microplate containing the aqueous buffer of interest to create a range of concentrations.

  • Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Solubility Determination: The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Diagram: Kinetic Solubility Workflow

G cluster_result Result stock_sol Prepare DMSO Stock Solution add_to_buffer Add to Aqueous Buffer in Microplate stock_sol->add_to_buffer measure_turbidity Measure Turbidity (Nephelometry) add_to_buffer->measure_turbidity determine_precipitation Identify Precipitation Point measure_turbidity->determine_precipitation kinetic_sol Kinetic Solubility Value determine_precipitation->kinetic_sol

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and comparative manner.

Table 1: Hypothetical pH-Solubility Profile of this compound

pHSolubility (µg/mL)Solubility (µM)Method
1.2< 10< 35Thermodynamic
4.550175Thermodynamic
6.88002800Thermodynamic
7.4> 2000> 7000Thermodynamic
7.4> 2500> 8750Kinetic

Interpretation of Results:

  • Low Solubility at Acidic pH: The expected low solubility at pH 1.2 is characteristic of a carboxylic acid, where the molecule is in its neutral, less soluble form.

  • Increasing Solubility with pH: The significant increase in solubility with rising pH is consistent with the deprotonation of the carboxylic acid to the more soluble carboxylate anion.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is anticipated to be higher than the thermodynamic solubility due to the formation of supersaturated solutions from the DMSO stock.

Solubility in Organic Solvents and Co-Solvent Systems

For formulation development, particularly for parenteral dosage forms or for creating stock solutions for in vitro assays, understanding the solubility in various organic solvents and co-solvent systems is crucial.

Table 2: Hypothetical Solubility in Common Pharmaceutical Solvents

SolventSolubility (mg/mL)
Water(pH-dependent)
Ethanol> 50
Propylene Glycol> 50
PEG 400> 100
DMSO> 100

Conclusion: A Roadmap for Successful Drug Development

Characterizing the solubility profile of this compound is a critical step in its development pathway. A comprehensive understanding of its pH-dependent aqueous solubility, as well as its solubility in various organic solvents, will inform crucial decisions in formulation design, dose selection, and the interpretation of toxicological and pharmacological data.[3][15] The methodologies outlined in this guide, from the gold-standard shake-flask method to high-throughput kinetic assays, provide a robust framework for generating the high-quality data necessary to navigate the challenges of developing a potentially poorly soluble compound into a safe and effective medicine.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. ISRN Pharmaceutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European journal of pharmaceutical sciences, 48(1-2), 290–300. [Link]

  • World Health Organization. (2018). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Avdeef, A. (2014). Anomalous Solubility Behavior of Several Acidic Drugs. ADMET and DMPK, 2(2), 90-107. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Fuguet, E., Subirats, X., Ràfols, C., Bosch, E., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(11), 4169–4180. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. [Link]

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A-01: An In-Depth Technical Guide to the Mechanism of Action of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the proposed mechanism of action for the novel investigational compound 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, henceforth referred to as A-01. Based on structural-activity relationship (SAR) analysis, A-01 is hypothesized to function as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This document details the scientific rationale for this hypothesis, outlines rigorous experimental protocols for its validation, and presents illustrative data to guide researchers in the fields of pharmacology and drug development. We will explore the core enzymatic inhibition, validate the mechanism in cellular models, and confirm direct target engagement.

A Note on This Document: The compound this compound (A-01) is a novel chemical entity not yet extensively characterized in peer-reviewed literature. The mechanism of action detailed herein is a well-founded hypothesis based on established pharmacological principles and structural analysis of its phenylacetic acid scaffold, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The experimental data presented is illustrative of expected outcomes from the described protocols. This guide is intended to serve as a robust framework for the systematic investigation of A-01 and similar compounds.

Introduction: The Rationale for Investigating A-01 as a Selective COX-2 Inhibitor

The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation.[4] The therapeutic action of NSAIDs stems from inhibiting COX-2, while adverse effects like gastrointestinal bleeding are often linked to the inhibition of COX-1.[5]

The development of selective COX-2 inhibitors was a major advance in anti-inflammatory therapy.[6] A-01, or this compound, possesses a phenylacetic acid core, similar to the non-selective NSAID diclofenac.[1] However, its distinct biphenyl-like structure, modified with a dimethylcarbamoyl moiety, suggests it may fit preferentially into the larger, more accommodating active site of the COX-2 enzyme, potentially conferring selectivity.[7] This structural feature forms the basis of our hypothesis that A-01 is a selective COX-2 inhibitor.

Part 1: Elucidation of the Core Mechanism - In Vitro Enzymatic Inhibition

The foundational step in characterizing A-01 is to determine its inhibitory activity against purified COX-1 and COX-2 enzymes. The goal is to establish its potency (IC50) and selectivity.

Scientific Rationale

An in vitro enzymatic assay provides the cleanest system to assess direct enzyme inhibition, free from cellular complexities like membrane transport or off-target effects.[8] By comparing the concentration of A-01 required to inhibit 50% of COX-1 activity versus 50% of COX-2 activity, we can calculate a selectivity index (SI), a critical parameter in drug development.[9] A high SI in favor of COX-2 is a strong indicator of a potentially safer anti-inflammatory agent.[10]

Illustrative Data: COX Inhibition Profile

The following table summarizes the expected results from a fluorometric COX inhibitor screening assay.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
A-01 (Hypothetical) 15.20.08190
Diclofenac (Reference) 0.0760.017.6
Celecoxib (Reference) 14.90.05298

Data represents hypothetical values based on typical results for compounds in these classes.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[11][12]

Objective: To determine the IC50 values of A-01 for human recombinant COX-1 and COX-2.

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Cofactor solution (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test Compound (A-01) and reference inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer instructions. Thaw enzymes on ice. Prepare serial dilutions of A-01 and reference compounds in DMSO, then dilute 10-fold in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Enzyme Control Wells: Add 80 μL of Reaction Mix (Assay Buffer, Probe, Cofactor) and 10 μL of Assay Buffer (as diluent).

    • Inhibitor Wells: Add 80 μL of Reaction Mix and 10 μL of diluted test inhibitor.

    • Negative Control Wells: Add 90 µL of Assay Buffer (no enzyme).

  • Enzyme Addition: Add 10 μL of diluted COX-1 or COX-2 enzyme to the Enzyme Control and Inhibitor wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Reaction: Add 10 μL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence kinetically for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the enzyme control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Validation of Mechanism

After establishing in vitro activity, the next critical step is to confirm that A-01 can inhibit COX-2 in a relevant cellular environment. This demonstrates cell permeability and efficacy in a more complex biological system.

Scientific Rationale

A cell-based assay bridges the gap between purified enzyme inhibition and in vivo pharmacology.[14] Using a cell line like murine macrophages (e.g., RAW 264.7), we can induce COX-2 expression with an inflammatory stimulus like lipopolysaccharide (LPS) and then measure the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.[15] Inhibition of LPS-induced PGE2 production by A-01 would provide strong evidence of its cellular mechanism of action.[16]

Logical Workflow for Cellular Assay Validation

G cluster_0 Cellular Assay Workflow A Seed RAW 264.7 Macrophages B Pre-treat with A-01 (Dose-Response) A->B C Induce Inflammation (with 1 µg/mL LPS) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Quantify PGE2 (via ELISA) E->F G Determine IC50 F->G

Caption: Workflow for validating A-01's activity in a cell-based assay.

Illustrative Data: Inhibition of PGE2 Production

The following table shows hypothetical results from a PGE2 ELISA assay.

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle (No LPS)< 50-
LPS (1 µg/mL)25000%
LPS + A-01 (1 nM)225010%
LPS + A-01 (10 nM)150040%
LPS + A-01 (100 nM)25090%
LPS + A-01 (1 µM)< 50>98%

This data would yield a cellular IC50 in the low nanomolar range, consistent with potent COX-2 inhibition.

Experimental Protocol: Cell-Based PGE2 Inhibition Assay

Objective: To measure the dose-dependent inhibition of LPS-induced PGE2 production by A-01 in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • A-01 and reference compounds

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of A-01 (e.g., 0.1 nM to 10 µM). Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the "Vehicle" control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells.

  • PGE2 Quantification: Analyze the supernatants for PGE2 concentration using a commercial ELISA kit, following the manufacturer's protocol.[16]

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of A-01 relative to the LPS-only control. Determine the cellular IC50 by plotting percent inhibition against the log of A-01 concentration.

Part 3: Confirmation of Direct Target Engagement and Kinetics

While cellular assays are powerful, they do not definitively prove direct binding to the target. Techniques like Surface Plasmon Resonance (SPR) can be used to measure the real-time binding kinetics of A-01 to purified COX-2, providing incontrovertible evidence of target engagement.[17]

Scientific Rationale

SPR is a label-free technology that measures changes in mass on a sensor surface.[18] By immobilizing the target protein (COX-2) and flowing the analyte (A-01) over the surface, we can directly observe the binding and dissociation events. This allows for the precise determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a true measure of binding affinity.[19][20] A long residence time (low koff) can be a desirable attribute for drug candidates, often correlating with prolonged pharmacodynamic effects.

Signaling Pathway and Point of Inhibition

G cluster_0 Prostaglandin Synthesis Pathway AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (Inflammation, Pain) PGES->PGE2 Inhibitor A-01 Inhibitor->COX Inhibition

Caption: A-01 is hypothesized to inhibit the COX enzymes, blocking prostaglandin synthesis.

Illustrative Data: Binding Kinetics via SPR

The following table presents hypothetical kinetic parameters for A-01 binding to immobilized COX-2.

Compoundkon (1/Ms)koff (1/s)KD (nM)
A-01 (Hypothetical) 1.5 x 10^53.0 x 10^-42.0

A KD in the low nanomolar range indicates high-affinity binding. A slow koff suggests a long residence time on the target.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of A-01 for human COX-2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified human recombinant COX-2

  • A-01 compound series

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization: Immobilize COX-2 onto the sensor chip surface via standard amine coupling chemistry. Aim for a target immobilization level that will yield a suitable signal (e.g., ~2000 RU).

  • Analyte Preparation: Prepare a series of precise dilutions of A-01 in running buffer, including a zero-concentration (buffer only) sample for double referencing.

  • Binding Measurement:

    • Inject the A-01 dilutions over the immobilized COX-2 surface at a constant flow rate.

    • Record the association phase (as A-01 binds) and the dissociation phase (as buffer washes over the surface).

    • Between cycles, regenerate the sensor surface with a mild regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.

    • This fitting process will yield the values for kon, koff, and KD.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the mechanism of action of this compound (A-01). The structurally-driven hypothesis that A-01 acts as a selective COX-2 inhibitor is testable through the detailed in vitro, cellular, and biophysical assays described. The illustrative data suggests that A-01 holds promise as a potent and selective agent.

Successful validation through these protocols would warrant further investigation, including:

  • In vivo efficacy studies in animal models of inflammation and pain.

  • Pharmacokinetic profiling to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-target screening to assess potential side effects.

  • Structural biology studies (e.g., co-crystallography) to visualize the binding mode of A-01 within the COX-2 active site.

This rigorous, data-driven approach is essential for advancing novel chemical entities like A-01 from promising leads to potential therapeutic candidates.

References

  • Wegner, G. J., Lee, H. J., & Corn, R. M. (2002). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed. Retrieved from [Link][19]

  • Ghia, M., & Tzen, J. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link][3]

  • Polgár, B., et al. (1998). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. Retrieved from [Link][21]

  • University of California, Irvine. (n.d.). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. UCI Department of Chemistry. Retrieved from [Link][20]

  • Asghari, S., & Asadpour, E. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 23(1), 1-13. Retrieved from [Link][5]

  • Abdel-Mottaleb, M. M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1309. Retrieved from [Link][7]

  • Lee, H. J., et al. (2002). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry, 74(23), 6115–6123. Retrieved from [Link][18]

  • Levin, B., et al. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved from [Link][17]

  • BrainKart. (2017). Nonselective Cox Inhibitors. Retrieved from [Link][1]

  • Asghari, S., & Asadpour, E. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. Retrieved from [Link][10]

  • Gaire, B. P., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Antioxidants, 10(6), 960. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link][6]

  • Kulmacz, R. J. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Retrieved from [Link][8]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Retrieved from [Link][22]

  • Crews, B. C., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 401(2), 269–276. Retrieved from [Link][9]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link][11]

  • Kucuk, M., & Ocal, N. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Cukurova Medical Journal, 42(4). Retrieved from [Link][2]

  • Wang, D., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 857(1), 59–67. Retrieved from [Link][15]

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A Technical Guide to the Spectroscopic Characterization of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. In the absence of empirical data, this document serves as a foundational resource, offering in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating fundamental spectroscopic principles with established experimental protocols, this guide aims to equip researchers with the necessary tools to anticipate, interpret, and validate the structural characteristics of this molecule. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a robust understanding for professionals in drug development and chemical research.

Introduction: The Rationale for Spectroscopic Prediction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about molecular structure, functional groups, and connectivity. For a newly synthesized or theoretical molecule like this compound, for which experimental data is not yet publicly available, the ability to accurately predict its spectroscopic signature is of paramount importance.

This guide is structured to provide a proactive approach to characterization. By understanding the theoretical underpinnings of each spectroscopic method and applying them to the known structure of this compound, we can generate a reliable set of predicted data. This predictive analysis serves multiple purposes:

  • Guidance for Synthesis and Purification: Predicted spectra can help chemists confirm the successful synthesis of the target compound and identify potential impurities.

  • Foundation for Future Analysis: When experimental data becomes available, it can be cross-referenced with the predictions in this guide for validation.

  • Educational Resource: This document provides a practical case study on how to approach the characterization of a novel compound from a theoretical standpoint.

The following sections will delve into the predicted NMR, IR, and MS data for this compound, grounded in the established principles of each technique. We will also provide standardized protocols for data acquisition, offering a complete workflow for the eventual empirical analysis.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule.[1][2]

Fundamental Principles of NMR Spectroscopy

NMR spectroscopy is based on the phenomenon that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[1] This resonance frequency is highly sensitive to the local electronic environment of the nucleus. Key parameters in NMR include:

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei through the chemical bonds results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and their dihedral angles.[1]

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum for this compound is generated based on established chemical shift correlations and computational algorithms. The expected signals are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)~12.0 - 11.0Singlet (broad)1HThe chemical shift of the acidic proton is highly dependent on solvent and concentration. It is often a broad signal.
Aromatic Protons~7.8 - 7.2Multiplet8HThe aromatic region will be complex due to the presence of two substituted benzene rings with overlapping signals. Specific assignments require 2D NMR techniques.
Methylene Protons (-CH₂-)~3.7Singlet2HThese protons are adjacent to a carboxylic acid and a phenyl group. The signal is expected to be a sharp singlet.
N,N-Dimethyl Protons (-N(CH₃)₂)~3.0, ~2.9Singlet (two)6HDue to restricted rotation around the amide C-N bond, the two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets.

Note: Predictions are based on computational models and may vary from experimental values.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonyl (-COOH)~175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Amide Carbonyl (-CON(CH₃)₂)~170The amide carbonyl carbon is also in the downfield region, slightly upfield from the carboxylic acid carbonyl.
Aromatic Carbons~145 - 125The aromatic carbons will appear as a series of signals in this range. Quaternary carbons will generally have lower intensity.
Methylene Carbon (-CH₂-)~40The methylene carbon is in the aliphatic region, shifted downfield by the adjacent phenyl and carboxyl groups.
N,N-Dimethyl Carbons (-N(CH₃)₂)~37, ~36The two non-equivalent methyl carbons will appear as two distinct signals.

Note: Predictions are based on computational models and may vary from experimental values.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[3]

Fundamental Principles of IR Spectroscopy

An IR spectrum is a plot of absorbance or transmittance versus the frequency of the infrared radiation, typically expressed in wavenumbers (cm⁻¹). Different types of bonds and functional groups have characteristic absorption bands.[3] For example, a carbonyl (C=O) group typically shows a strong absorption band in the region of 1650-1800 cm⁻¹, while an O-H bond from a carboxylic acid exhibits a very broad absorption over a wide range.

Predicted IR Spectrum of this compound

The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of its functional groups.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3300 - 2500Carboxylic Acid O-HStretchingBroad, Strong
~3030Aromatic C-HStretchingMedium
~2950Aliphatic C-HStretchingMedium
~1710Carboxylic Acid C=OStretchingStrong
~1640Amide C=OStretchingStrong
~1600, ~1480Aromatic C=CStretchingMedium
~1400C-OStretchingMedium
~1200C-NStretchingMedium

Note: Predictions are based on group frequency correlations and may vary from experimental values.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Fundamental Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio and detected.[4] Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern can be used as a "fingerprint" to identify the compound.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₁₇H₁₇NO₃) is 283.32 g/mol .

  • ESI-MS: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 284.33. In negative ion mode, the [M-H]⁻ peak at m/z 282.31 would be observed.

  • EI-MS: The molecular ion peak (M⁺˙) at m/z 283 would be expected, although it may be weak due to fragmentation. Key predicted fragmentation pathways are illustrated in the diagram below.

Fragmentation M [C₁₇H₁₇NO₃]⁺˙ m/z = 283 F1 [M - COOH]⁺ m/z = 238 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z = 224 M->F2 - CH₂COOH F3 [CON(CH₃)₂]⁺ m/z = 72 M->F3 cleavage F4 [C₆H₄CON(CH₃)₂]⁺ m/z = 148 F2->F4 - C₇H₇

Caption: A general workflow for the analysis of a small molecule by direct infusion ESI-mass spectrometry.

Comparative Spectroscopic Analysis

To further bolster our predictive analysis, it is instructive to compare the expected spectral features of our target molecule with those of structurally similar, well-characterized compounds.

  • 3-Phenylphenylacetic acid: This analogue lacks the dimethylcarbamoyl group. Its ¹H NMR spectrum would show a simpler aromatic region and a methylene singlet. The absence of the amide carbonyl would be evident in its IR and ¹³C NMR spectra.

  • N,N-Dimethyl-4-biphenylcarboxamide: This compound contains the N,N-dimethylcarbamoyl-biphenyl core but lacks the acetic acid moiety. Its ¹H NMR would not have the methylene and carboxylic acid proton signals. Its mass spectrum would show a different molecular ion and fragmentation pattern.

By analyzing the known spectra of these and other related molecules, we can gain confidence in the predicted chemical shifts and fragmentation patterns for this compound.

Conclusion

This technical guide provides a robust, theory-grounded prediction of the NMR, IR, and MS spectroscopic data for this compound. While predictive in nature, the data and interpretations presented herein offer a valuable starting point for any researcher working with this compound. The included experimental protocols are based on industry best practices and are designed to facilitate the acquisition of high-quality empirical data. As a self-validating system, this guide encourages a synergistic approach where these predictions are used to inform and accelerate the process of experimental structure elucidation and verification.

References

  • ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link]

  • Garg, E., & Zubair, M. (2023). Mass Spectrometer. In StatPearls.
  • "Nuclear magnetic resonance spectroscopy." Wikipedia, 2024, [Link].

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • "Infrared spectroscopy." Wikipedia, 2024, [Link].

  • ChemInfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor Suite. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Stuart, B. H. (2004).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • University of Ottawa. (n.d.). Sample Preparation. NMR Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Biotechnology Center. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and History of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of the discovery and historical development of this vital class of compounds. We will delve into the rational design principles that guided their synthesis, the evolution of their manufacturing processes, and the key scientific breakthroughs that cemented their place in modern pharmacology.

The journey of substituted phenylacetic acids is a compelling narrative of scientific inquiry, driven by the need for safer and more effective treatments for pain and inflammation. From the early serendipitous discoveries to the modern era of targeted drug design, the story of these molecules offers invaluable insights into the intricate process of drug development.

The Genesis of a New Class of Anti-Inflammatory Agents

The history of NSAIDs begins with the use of salicylate-containing willow bark in ancient cultures for pain and fever relief.[1] The subsequent synthesis of acetylsalicylic acid (aspirin) in 1897 marked a pivotal moment, ushering in the age of synthetic anti-inflammatory drugs.[1] However, the success of aspirin also highlighted the need for alternatives with improved gastrointestinal tolerability. This need spurred the development of a new class of organic acids, among which the substituted phenylacetic acids would become preeminent.[1]

A critical breakthrough in understanding the mechanism of action of these drugs came in 1971 when John R. Vane discovered that they inhibit the production of prostaglandins, key mediators of inflammation and pain.[2][3] This discovery provided a rational basis for the design of new and improved NSAIDs and accelerated the development of substituted phenylacetic acid derivatives.[2]

Key Substituted Phenylacetic Acid Derivatives: A Historical Perspective

The phenylacetic acid scaffold has proven to be a remarkably versatile platform for the development of potent NSAIDs. By modifying the substituents on the phenyl ring and the acetic acid side chain, medicinal chemists have been able to fine-tune the pharmacological properties of these molecules, leading to the discovery of several blockbuster drugs.

Ibuprofen: A Safer Alternative to Aspirin

The story of ibuprofen begins in the 1960s at the research arm of Boots Group, where a team led by Stewart Adams sought a safer alternative to aspirin.[4] Their research, which started in the 1950s, was a systematic effort to develop a drug with comparable efficacy to aspirin but with a better side-effect profile.[4] The name "ibuprofen" is derived from its chemical structure: i sobu tyl(pro )phenylacetic acid (fen ).[4]

Ibuprofen was first launched in the United Kingdom in 1969 as a prescription treatment for rheumatoid arthritis.[5] It later became the first NSAID, other than aspirin, to be available over-the-counter in the UK and the United States in the early 1980s.[4]

Synthesis of Ibuprofen

The original synthesis of ibuprofen by the Boots Group was a six-step process starting from isobutylbenzene.[4]

Experimental Protocol: The Boots Synthesis of Ibuprofen

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride to yield p-isobutylacetophenone.[4]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens condensation to form an α,β-epoxyester.[4]

  • Hydrolysis and Decarboxylation: The epoxyester is hydrolyzed and decarboxylated to yield an aldehyde.[4]

  • Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.[4]

  • Nitrile Formation: The oxime is converted to a nitrile.[4]

  • Hydrolysis: The nitrile is hydrolyzed to yield ibuprofen.[4]

A more efficient and "greener" three-step synthesis was later developed by the BHC Company in 1992, which significantly reduced waste byproducts.[6][7]

Experimental Protocol: The BHC "Green" Synthesis of Ibuprofen

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated using anhydrous hydrogen fluoride as a catalyst.[6]

  • Catalytic Hydrogenation: The resulting ketone is hydrogenated to an alcohol using a Raney nickel catalyst.[4]

  • Carbonylation: The alcohol is then carbonylated using a palladium catalyst to produce ibuprofen.[4]

Diclofenac: A Product of Rational Drug Design

The development of diclofenac in the 1960s at Ciba-Geigy (now Novartis) is a prime example of rational drug design.[8] Led by Alfred Sallmann and Rudolf Pfister, the research was a deliberate effort to create an NSAID with superior anti-inflammatory activity and better tolerability.[8] The name "diclofenac" is derived from its chemical name: 2-(2,6-dic hlo ran ilino) phen ylac etic acid.[9]

The researchers hypothesized that an effective anti-rheumatic agent should possess specific physicochemical properties, including:

  • An acidity constant (pKa) between 4 and 5.[10]

  • A partition coefficient of approximately 10.[10]

  • Two aromatic rings twisted in relation to each other.[10]

This theoretical framework guided the synthesis of various 2-(phenylamino)phenylacetic acid derivatives, culminating in the synthesis of diclofenac in 1973.[8][9] Its structure, with two chlorine atoms in the ortho position of the anilino-phenyl ring, forces the rings into a non-coplanar orientation, a key feature for its high potency.[8] Diclofenac was first approved for medical use in the United States in 1988.[9]

Naproxen: A Chiral Profen

Naproxen, another prominent member of the 2-arylpropionic acid or "profen" family of NSAIDs, was first synthesized in 1970 by researchers at Syntex.[11] It was one of the first NSAIDs to be isolated in a pure form as the S-enantiomer.[11] The commercial production of naproxen began in 1976.[11] Like other profens, naproxen contains a stereocenter at the α-position of the propionate moiety.[4]

Synthesis of Naproxen

The industrial synthesis of naproxen by Syntex starts from 2-naphthol.[12]

Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition

The primary mechanism of action for substituted phenylacetic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed and plays a role in maintaining physiological functions such as protecting the gastrointestinal lining and mediating platelet aggregation.[1]

  • COX-2: This isoform is induced during inflammation and is responsible for mediating pain and fever.[1]

By inhibiting COX enzymes, these drugs block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] The discovery of the two COX isoforms in the 1990s led to the development of selective COX-2 inhibitors, with the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1] However, some of these selective inhibitors were later found to be associated with an increased risk of cardiovascular events.[1]

Visualizing the Mechanism of Action

NSAID Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Thromboxane Thromboxane (Platelet Aggregation) COX1->Thromboxane Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI Mucosal Protection GI Mucosal Protection Prostaglandins_Physiological->GI Mucosal Protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane->Platelet Aggregation NSAIDs Substituted Phenylacetic Acid NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of substituted phenylacetic acid NSAIDs.

Evolution of Synthetic Methodologies

The synthesis of substituted phenylacetic acids has evolved significantly over time, driven by the need for more efficient, cost-effective, and environmentally friendly processes. Early syntheses, like the original Boots method for ibuprofen, often involved multiple steps and the use of hazardous reagents.[4]

The development of "green" chemistry principles has had a profound impact on the manufacturing of these drugs. The BHC synthesis of ibuprofen is a classic example, reducing the number of steps and utilizing a recyclable catalyst.[6] More recent advances have explored continuous-flow synthesis, which offers advantages in terms of safety, efficiency, and scalability.[6]

Visualizing the Evolution of Ibuprofen Synthesis

Evolution of Ibuprofen Synthesis cluster_boots Boots Synthesis (1960s) cluster_bhc BHC 'Green' Synthesis (1990s) B1 Isobutylbenzene B2 Friedel-Crafts Acylation B1->B2 B3 Darzens Reaction B2->B3 B4 Hydrolysis & Decarboxylation B3->B4 B5 Oxime Formation B4->B5 B6 Nitrile Formation B5->B6 B7 Hydrolysis B6->B7 B_Ibuprofen Ibuprofen B7->B_Ibuprofen label_boots 6 Steps H1 Isobutylbenzene H2 Friedel-Crafts Acylation (HF Catalyst) H1->H2 H3 Catalytic Hydrogenation H2->H3 H4 Carbonylation (Pd Catalyst) H3->H4 H_Ibuprofen Ibuprofen H4->H_Ibuprofen label_bhc 3 Steps

Caption: Comparison of the Boots and BHC syntheses of ibuprofen.

Quantitative Data Summary

DrugYear of SynthesisCompanyKey Structural Feature
Ibuprofen 1961[4][15]Boots Group[4]Isobutylphenyl group
Diclofenac 1973[8][9]Ciba-Geigy[8]Dichlorinated anilino-phenyl group
Naproxen 1970[11]Syntex[11]Naphthyl group

Conclusion

The discovery and development of substituted phenylacetic acids represent a triumph of medicinal chemistry and rational drug design. From the early efforts to find safer alternatives to existing anti-inflammatory drugs to the modern focus on green and efficient synthetic methods, the story of these compounds is one of continuous innovation. Their enduring success in the clinic is a testament to the power of a deep understanding of structure-activity relationships and the relentless pursuit of improved therapeutic agents. As research continues, the phenylacetic acid scaffold will undoubtedly serve as a foundation for the development of new and even more effective drugs for the treatment of pain and inflammation.

References

  • Diclofenac - Wikipedia. Available from: [Link]

  • Brief History and Proper Utilization of NSAIDs - Galt Pharmaceuticals. Available from: [Link]

  • The Composition of Naproxen: A Closer Look at Its Origins - Oreate AI Blog. Available from: [Link]

  • The Untold NSAID Story - Arthritis and Rheumatism Associates. Available from: [Link]

  • Ibuprofen - Wikipedia. Available from: [Link]

  • Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - NIH. Available from: [Link]

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  • The history of diclofenac - PubMed. Available from: [Link]

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A Theoretical and Applied Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid: Bridging Structure to Predicted Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a novel compound for which empirical data is not yet publicly available. As drug discovery pipelines increasingly rely on predictive models to identify and characterize promising lead candidates, this document serves as a case study in constructing a foundational understanding of a molecule's potential properties. By dissecting the compound into its core structural motifs—phenylacetic acid (PAA) and an N,N-dimethylbenzamide moiety—we extrapolate and predict its physicochemical characteristics, spectroscopic signatures, potential biological activities, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial assessment of new chemical entities.

Introduction: The Rationale for Theoretical Profiling

In modern medicinal chemistry, the journey of a compound from concept to clinic is long and fraught with attrition. A significant portion of failures in later stages can be attributed to suboptimal physicochemical or pharmacokinetic properties.[1] Therefore, the ability to predict these characteristics with reasonable accuracy in silico is not merely a cost-saving measure but a critical component of efficient drug design.

The subject of this guide, this compound, represents a unique combination of two well-characterized pharmacophores. Phenylacetic acid (PAA) and its derivatives are known for a range of biological activities, from antimicrobial effects to their use in treating urea cycle disorders.[2] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs with diverse therapeutic applications, including CNS and antimicrobial agents.[3][4]

This document constructs a theoretical profile of the title compound by integrating data from its constituent parts. We will project its properties, propose a synthetic strategy, and hypothesize its biological and metabolic fate, thereby providing a robust, data-driven foundation for future empirical investigation.

Molecular Identity and Predicted Physicochemical Properties

The fundamental identity of a compound is defined by its structure, which in turn dictates its physical and chemical behavior.

  • IUPAC Name: 2-(3'-(N,N-dimethylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid

  • Molecular Formula: C₁₇H₁₇NO₃

  • Molecular Weight: 283.32 g/mol

The prediction of physicochemical properties is crucial for anticipating a compound's behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and solubility are key determinants of absorption and distribution.[5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Supporting References
pKa ~4.2 - 4.5The carboxylic acid moiety is the primary acidic center. The parent PAA has a pKa of approximately 4.31.[2] The electronic effect of the meta-substituted biphenyl system is expected to be minimal on this value.
logP 1.8 - 2.5PAA has a logP of 1.4.[6] The N,N-dimethylbenzamide portion increases lipophilicity; N,N-dimethylbenzamide itself has a calculated XLogP3 of 0.6.[7] The combined structure is predicted to be moderately more lipophilic than PAA alone.
Aqueous Solubility Sparingly SolublePAA is slightly soluble in water (~15-17 g/L).[2][6] The increased molecular weight and lipophilicity from the dimethylcarbamoylphenyl group will likely decrease aqueous solubility. The presence of both a hydrogen bond donor (acid) and acceptor (amide carbonyl) will influence crystal lattice energy and solvation.
Rule of Five Compliance YesMolecular Weight < 500 (283.32); logP < 5 (~2.2); H-bond Donors < 5 (1); H-bond Acceptors < 10 (3). The compound is predicted to comply with Lipinski's Rule of Five, suggesting potential for good oral absorption.[8]

Proposed Synthesis and Reactivity

A robust and scalable synthetic route is paramount for the practical development of any new chemical entity. Based on modern synthetic methodologies for preparing substituted biaryl compounds, a Suzuki cross-coupling reaction presents a logical and efficient strategy.[9]

Proposed Synthetic Workflow

The proposed synthesis involves the palladium-catalyzed Suzuki coupling of (3-(carboxymethyl)phenyl)boronic acid with 4-bromo-N,N-dimethylbenzamide. This approach allows for the late-stage combination of the two key fragments.

Synthetic_Workflow A 4-Bromo-N,N-dimethylbenzamide Reaction Suzuki Coupling A->Reaction B (3-(Carboxymethyl)phenyl)boronic acid B->Reaction Catalyst Pd(PPh₃)₄ K₂CO₃ Catalyst->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki coupling route for synthesis.

Experimental Protocol: Suzuki Coupling
  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-N,N-dimethylbenzamide (1.0 eq).

  • Reagent Addition: Add (3-(carboxymethyl)phenyl)boronic acid (1.1 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

This protocol is a standard procedure adapted from established methods for Csp²-Csp³ Suzuki couplings.[9]

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following are predicted signatures for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

TypePredicted Chemical Shift (δ, ppm)Assignment and Rationale
¹H NMR ~12.31H, broad singlet, -COOH. Carboxylic acid protons are typically downfield and broad.
~7.3 - 7.88H, multiplet, Ar-H. Protons on the two aromatic rings will appear in this region, with complex splitting patterns due to meta and para coupling.
~3.72H, singlet, -CH₂-. The methylene protons adjacent to the carbonyl and aromatic ring.
~2.9, ~3.06H, two broad singlets, -N(CH₃)₂. The two methyl groups on the amide nitrogen may be non-equivalent due to restricted rotation around the C-N bond, appearing as two distinct signals.
¹³C NMR ~172C=O (acid). Carboxylic acid carbonyls are highly deshielded.
~169C=O (amide). Amide carbonyls are also significantly downfield.
~125 - 142Aromatic carbons. A complex set of signals corresponding to the 12 aromatic carbons.
~40-CH₂-. The aliphatic methylene carbon.
~37-N(CH₃)₂. The two methyl carbons of the dimethylamino group.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeRationale and Supporting References
2500-3300 O-H stretch (broad)Characteristic broad absorption for the hydrogen-bonded carboxylic acid hydroxyl group.[10][11]
~1700 C=O stretch (acid)Strong absorption for the carboxylic acid carbonyl. Dimerization can affect this frequency.[10][11]
~1635 C=O stretch (amide)Strong absorption for the tertiary amide carbonyl (Amide I band).
1400-1600 C=C stretchMultiple bands corresponding to aromatic ring vibrations.
~1415 C-N stretchStretching vibration for the amide C-N bond.
~1200-1300 C-O stretchStretching of the C-O bond in the carboxylic acid.

Predicted Biological Activity and Therapeutic Potential

By combining the known activities of its parent scaffolds, we can hypothesize potential therapeutic applications for this compound.

  • Antimicrobial Activity: PAA isolated from various bacterial strains has demonstrated significant antibacterial and antifungal activity.[4] The mechanism often involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting metabolic pathways like the TCA cycle.[4] Benzamide derivatives have also been explored as antimicrobial agents.[3][4] It is plausible that the title compound could exhibit broad-spectrum antimicrobial properties, potentially with a modified potency or spectrum compared to PAA alone.

  • CNS Activity: The benzamide core is a well-known pharmacophore for CNS-active drugs, often targeting dopamine and serotonin receptors.[3] While PAA itself is a metabolite of phenylalanine, the addition of the N,N-dimethylbenzamide moiety could confer novel interactions with CNS targets.

  • Enzyme Inhibition: Certain benzamides are known inhibitors of enzymes like histone deacetylases (HDACs).[3] PAA is an inhibitor of pyruvate carboxylase.[6] The hybrid structure could potentially act as a dual-inhibitor or possess novel inhibitory activity against other metabolic or signaling enzymes.

Hypothetical_MOA Compound 3-[4-(Dimethylcarbamoyl)phenyl] phenylacetic acid Target1 Bacterial Cell Membrane Compound->Target1 Binds/Interacts Target2 Metabolic Enzymes (e.g., TCA Cycle) Compound->Target2 Inhibits Target3 CNS Receptors (e.g., Dopamine) Compound->Target3 Modulates Effect1 Membrane Disruption Target1->Effect1 Effect2 Metabolic Inhibition Target2->Effect2 Effect3 Neurotransmission Modulation Target3->Effect3 Outcome Therapeutic Effect (e.g., Antimicrobial, Neuroleptic) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Hypothetical mechanisms of action.

Predicted ADME/Tox Profile

The fate of a drug in the body (ADME) is a primary determinant of its efficacy and safety.[1][5]

Table 4: Predicted ADME Properties

ParameterPredictionRationale and Supporting References
Absorption Good oral absorptionPredicted to comply with Lipinski's Rule of Five. The moderate lipophilicity and molecular size are favorable for passive diffusion across the intestinal epithelium.[8][12]
Distribution Moderate tissue distributionWith a predicted logP between 1.8 and 2.5, the compound is expected to distribute from plasma into tissues but is unlikely to be extensively sequestered in fat. Plasma protein binding is anticipated to be moderate to high.
Metabolism Hepatic metabolism via multiple pathwaysBased on analogs, metabolism is likely to occur via: 1) N-demethylation of the dimethylamide by CYP450 enzymes. 2) Hydrolysis of the resulting secondary amide. 3) Conjugation of the carboxylic acid group (e.g., with glycine or glucuronic acid), a known pathway for PAA.[13][14]
Excretion Primarily renalThe metabolites, particularly the conjugated forms, are expected to be water-soluble and excreted in the urine.[14]
Toxicity Low to moderatePAA has low toxicity but can be an irritant.[15][16] The toxicity profile would need to be evaluated, paying attention to potential metabolites and off-target effects related to the benzamide moiety. In silico toxicity models would be a valuable next step.[17]
Predicted Metabolic Pathway

Caption: Predicted metabolic fate of the compound.

Conclusion and Future Directions

This guide presents a theoretical yet scientifically grounded profile of this compound. By leveraging data from its constituent chemical motifs, we predict a molecule with promising drug-like properties, including good oral bioavailability and potential for diverse biological activities spanning antimicrobial and CNS applications.

The predictions herein serve as a roadmap for empirical validation. The immediate next steps for advancing the study of this compound should include:

  • Chemical Synthesis: Execution and optimization of the proposed synthetic route.

  • Structural Verification: Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm the identity and purity of the synthesized compound.

  • In Vitro Profiling: Experimental determination of physicochemical properties (pKa, logP, solubility) and initial biological screening in relevant assays (e.g., antimicrobial panels, receptor binding assays).

  • ADME Screening: In vitro assessment of metabolic stability using liver microsomes and cell permeability using assays like Caco-2.[1]

The convergence of predictive modeling and empirical science is the cornerstone of modern drug discovery. This theoretical guide provides the initial blueprint, inviting experimental exploration to unlock the true potential of this compound.

References

  • Gopal, M., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica, 25(11), 1201-1211. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Asiri, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 429-438. Retrieved from [Link]

  • Kim, K. H., et al. (2009). New Benzamide Derivatives and NO Production Inhibitory Compounds From Limonia Acidissima. Planta Medica, 75(10), 1146-1151. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

  • Mukaiyama, T., et al. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(1), 170-174. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Therapeutics Data Commons. (n.d.). ADME. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • Gleeson, M. P., et al. (2011). Predicting ADME properties in drug discovery. Journal of Computer-Aided Molecular Design, 25(11), 999-1017. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive, computational models of ADME properties. Retrieved from [Link]

  • Zhao, Y. H., et al. (2011). ADME Evaluation in Drug Discovery. 9. Prediction of Oral Bioavailability in Humans Based on Molecular Properties and Structural Fingerprints. Molecular Pharmaceutics, 8(3), 841-851. Retrieved from [Link]

  • Google Patents. (n.d.). EP1698611A1 - Process for producing phenylacetic acid derivative.
  • Zhang, Y., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Retrieved from [Link]

  • Ekins, S., et al. (2007). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]

  • Pasker, B., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

  • Grokipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Nagai Synthesis. (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. YouTube. Retrieved from [Link]

  • Balachandran, V., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Retrieved from [Link]

  • Jahagirdar, D. V., et al. (1984). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium data. Australian Journal of Chemistry, 37(3), 555-561. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Topic: A Robust and Scalable Synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of this compound, a key building block in medicinal chemistry and materials science. The outlined two-step synthetic pathway is designed for reliability, scalability, and high purity of the final product. The core of this strategy involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the essential biphenyl framework, followed by a standard saponification to yield the target carboxylic acid.

Synthetic Strategy and Retrosynthesis

The target molecule is a disubstituted biphenylacetic acid. A retrosynthetic analysis logically disconnects the molecule at the carbon-carbon bond between the two phenyl rings. This approach identifies the Suzuki-Miyaura cross-coupling as the most efficient and widely used method for forming such bonds in modern organic synthesis.[1][2] This strategy offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3]

The chosen pathway involves coupling a commercially available boronic acid with an aryl bromide, followed by hydrolysis of the ester protecting group.

Retrosynthetic Diagram:

G Target This compound Hydrolysis Functional Group Interconversion (Hydrolysis) Target->Hydrolysis Intermediate Ethyl 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetate Disconnect C-C Disconnection (Suzuki Coupling) Intermediate->Disconnect Starting_Materials Starting Materials: - Ethyl 3-bromophenylacetate - (4-(Dimethylcarbamoyl)phenyl)boronic acid Disconnect->Starting_Materials Hydrolysis->Intermediate

Caption: Retrosynthetic analysis of the target molecule.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Suzuki-Miyaura Coupling: Formation of the biphenyl ester intermediate.

  • Step 2: Saponification: Hydrolysis of the ethyl ester to the final phenylacetic acid product.

Caption: Overall two-step synthesis workflow.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Suggestion
Ethyl 3-bromophenylacetate18984-71-9243.10Sigma-Aldrich, Combi-Blocks
(4-(Dimethylcarbamoyl)phenyl)boronic acid405520-68-5193.01Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem, Sigma-Aldrich
Potassium Carbonate (Anhydrous)584-08-7138.21Fisher Scientific, VWR
Toluene (Anhydrous)108-88-392.14Sigma-Aldrich
Ethanol (200 Proof)64-17-546.07Decon Labs, Fisher
Sodium Hydroxide1310-73-240.00VWR, Sigma-Aldrich
Hydrochloric Acid (37%)7647-01-036.46Fisher Scientific
Ethyl Acetate141-78-688.11VWR
Magnesium Sulfate (Anhydrous)7487-88-9120.37Sigma-Aldrich

Part 1: Suzuki-Miyaura Cross-Coupling Protocol

This step constructs the C-C bond between the two aromatic rings. The mechanism proceeds via a well-established catalytic cycle involving a Palladium(0) species.[2]

Catalytic Cycle Mechanism

The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The cycle concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][3]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L₂) pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetal_complex Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetal_complex Transmetalation (+ Ar'-B(OH)₂ / Base) product Ar-Ar' transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-(Dimethylcarbamoyl)phenyl)boronic acid (5.00 g, 25.9 mmol, 1.0 eq).

  • Reagent Addition: Add potassium carbonate (10.75 g, 77.8 mmol, 3.0 eq) followed by ethyl 3-bromophenylacetate (7.56 g, 31.1 mmol, 1.2 eq).

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.90 g, 0.78 mmol, 3 mol%).

  • Solvent Addition: Add a solvent mixture of Toluene (80 mL), Ethanol (20 mL), and Deionized Water (20 mL).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 80 °C using an oil bath. Maintain the temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product as an oil or waxy solid.

  • Purification (Optional): The crude ethyl 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetate is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Saponification Protocol

This final step converts the intermediate ester into the desired carboxylic acid via base-mediated hydrolysis.[4] The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate salt to precipitate the final product.

Detailed Experimental Protocol
  • Setup: To a 250 mL round-bottom flask containing the crude ester from the previous step, add Ethanol (100 mL) and stir until the material is fully dissolved.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 50 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 2-4 hours. The reaction is complete when the starting ester is no longer visible by TLC.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 10-15 mL) dropwise until the pH of the solution is ~1-2. A white precipitate of the product will form.

  • Isolation: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the solid product under high vacuum at 40-50 °C to a constant weight. The final product, this compound, should be obtained as a white to off-white solid.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Syntheses. Phenylacetic acid. Available at: [Link]

  • University of York. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Sciencemadness Discussion Board. Ester hydrolysis. Available at: [Link]

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  • Organic Syntheses. Phenylacetamide. Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as various other pharmaceuticals and agrochemicals.[1][2] The development of efficient and versatile synthetic methods to access these compounds is of paramount importance in medicinal chemistry and drug discovery. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools, offering high efficiency, functional group tolerance, and atom economy.[3][4] This guide provides an in-depth exploration of several key palladium-catalyzed methodologies for the synthesis of phenylacetic acid derivatives, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid researchers in selecting and implementing the most suitable approach for their specific needs.

I. Palladium-Catalyzed Carbonylation Reactions: A Direct and Efficient Approach

Palladium-catalyzed carbonylation represents one of the most direct and widely employed methods for the synthesis of phenylacetic acid derivatives.[1] This approach typically involves the reaction of a benzyl precursor with carbon monoxide in the presence of a palladium catalyst and a nucleophile.

A. Mechanistic Overview of Palladium-Catalyzed Carbonylation

The catalytic cycle for the carbonylation of a benzyl halide generally proceeds through a series of well-defined steps, as illustrated below.[5][6][7] The fundamental pathway involves the oxidative addition of the benzyl halide to a low-valent palladium(0) species, followed by the insertion of carbon monoxide into the resulting palladium-carbon bond. The cycle is completed by the nucleophilic attack of water or an alcohol on the acyl-palladium intermediate, which releases the carboxylic acid or ester product and regenerates the active palladium(0) catalyst.

Palladium-Catalyzed Carbonylation of Benzyl Halides Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ArCH2X ArCH2-Pd(II)(X)L_n ArCH2-Pd(II)(X)L_n Oxidative Addition->ArCH2-Pd(II)(X)L_n CO Insertion CO Insertion ArCH2-Pd(II)(X)L_n->CO Insertion CO ArCH2CO-Pd(II)(X)L_n ArCH2CO-Pd(II)(X)L_n CO Insertion->ArCH2CO-Pd(II)(X)L_n Nucleophilic Attack Nucleophilic Attack ArCH2CO-Pd(II)(X)L_n->Nucleophilic Attack H2O/ROH Product ArCH2COOH/R Nucleophilic Attack->Product Reductive Elimination Reductive Elimination Nucleophilic Attack->Reductive Elimination Reductive Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for the palladium-catalyzed carbonylation of benzyl halides.

B. Protocol for Carbonylation of Benzyl Chloride

This protocol describes a general procedure for the synthesis of a phenylacetic acid derivative from the corresponding benzyl chloride.

Materials:

  • Benzyl chloride derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

  • Triphenylphosphine (PPh₃, 0.02 eq)

  • Sodium hydroxide (NaOH, 2.0 eq) as a 4 M aqueous solution[7]

  • Toluene or Xylene[1][7]

  • Carbon monoxide (CO) gas

  • High-pressure reactor (autoclave)

Procedure: [1][7]

  • To a high-pressure reactor, add the benzyl chloride derivative, palladium(II) acetate, and triphenylphosphine.

  • Add the solvent (toluene or xylene).

  • Add the aqueous solution of sodium hydroxide.

  • Seal the reactor and purge with carbon monoxide gas several times.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1.5 MPa).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][7]

  • Maintain the reaction at this temperature for the specified time (e.g., 4-20 hours), monitoring the pressure of CO.[1][7]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the phenylacetic acid derivative.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

ParameterValueReference
Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂[1][7]
Ligand PPh₃[1][7]
Base NaOH[1][7]
Solvent Toluene, Xylene[1][7]
CO Pressure 10-20 atm (1-2 MPa)[1][7]
Temperature 80-120 °C[6][7]
Typical Yield 70-95%[7]
C. Carbonylation of Benzyl Alcohols and Other Precursors

Recent advancements have expanded the scope of carbonylation reactions to include benzyl alcohols as substrates, offering a more environmentally friendly alternative to benzyl halides.[5][6] These reactions often require slightly different catalytic systems and conditions. Additionally, direct C(sp³)-H carbonylation of toluene and its derivatives has been achieved, representing a highly atom-economical route to phenylacetic acids.[8][9]

II. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful and modular approach to construct the phenylacetic acid framework by forming a key carbon-carbon bond.

A. Suzuki-Miyaura Coupling: Arylation of α-Haloesters

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[10][11][12] In the context of phenylacetic acid synthesis, this reaction can be employed to couple an arylboronic acid with an α-bromoacetate derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Arylboronic Acid Arylboronic Acid Reaction Mixture Reaction Mixture Arylboronic Acid->Reaction Mixture alpha-Bromoacetate alpha-Bromoacetate alpha-Bromoacetate->Reaction Mixture Pd Catalyst Pd(OAc)2 Pd Catalyst->Reaction Mixture Ligand Tri-1-naphthylphosphine Ligand->Reaction Mixture Base K3PO4 Base->Reaction Mixture Solvent THF Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Phenylacetic Acid Ester Phenylacetic Acid Ester Workup & Purification->Phenylacetic Acid Ester

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of phenylacetic acid esters.

Protocol for Suzuki-Miyaura Coupling:

  • In a flask, combine palladium(II) acetate (0.03 eq), tri-1-naphthylphosphine (0.09 eq), the α-bromoacetate derivative (1.0 eq), and potassium phosphate (K₃PO₄, 5.0 eq).

  • Purge the flask with an inert gas (e.g., argon).

  • Add a solution of the arylboronic acid (1.2 eq) in tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValueReference
Catalyst Pd(OAc)₂
Ligand Tri-1-naphthylphosphine
Base K₃PO₄
Solvent THF
Temperature Room Temperature
Typical Yield 60-90%
B. α-Arylation of Esters and Carboxylic Acids

The direct α-arylation of esters and their corresponding carboxylic acids is a highly convergent and atom-economical method for the synthesis of phenylacetic acid derivatives.[13][14][15][16] This reaction involves the palladium-catalyzed coupling of an aryl halide with an enolate generated in situ from the ester or carboxylic acid.

Protocol for α-Arylation of an Aryl Acetic Acid: [13]

  • In a glovebox, charge a vial with palladium(II) acetate (2.5 mol %), NiXantphos (3.75 mol %), and potassium bis(trimethylsilyl)amide (KHMDS, 2.0 eq).

  • Add a solution of the aryl acetic acid (1.0 eq) and the aryl halide (1.2 eq) in a suitable solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature and quench with aqueous HCl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

ParameterValueReference
Catalyst Pd(OAc)₂[13]
Ligand NiXantphos[13]
Base KHMDS[13]
Solvent Toluene[13]
Temperature 100 °C[13]
Typical Yield 70-95%[13]

III. Other Palladium-Catalyzed Methodologies

While carbonylation and cross-coupling reactions are the most prominent, other palladium-catalyzed transformations can also be utilized for the synthesis of phenylacetic acid derivatives.

A. Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, can be a valuable tool for constructing precursors to phenylacetic acids.[17][18] For instance, the Heck coupling of an aryl halide with an acrylate ester, followed by reduction of the double bond, affords the corresponding phenylpropanoate, a homolog of phenylacetic acid derivatives.

B. Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be used to synthesize precursors to phenylacetic acid derivatives.[4][19][20][21][22] The resulting aryl-alkyne can then be further functionalized to the desired phenylacetic acid structure.

Conclusion

Palladium catalysis offers a diverse and powerful toolbox for the synthesis of phenylacetic acid derivatives, which are of significant interest to the pharmaceutical and chemical industries. The choice of a specific methodology will depend on factors such as the availability of starting materials, desired functional group tolerance, and scalability. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important compounds, enabling the efficient and rational design of synthetic routes for novel drug candidates and other valuable molecules.

References

  • Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PMC.
  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central.
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene | ACS Catalysis. ACS Publications.
  • Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. RSC Publishing.
  • Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives. Unipd.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
  • LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation. Lanzhou Institute of Chemical Physics.
  • Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides | Organic Letters. ACS Publications.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Sonogashira coupling. Wikipedia.
  • Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids. Sci-Hub.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Palladium-Catalyzed Distal m-C–H Functionalization of Arylacetic Acid Derivatives | Organic Letters. ACS Publications.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate.
  • Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. PubMed.
  • Pd(II)-Catalyzed Enantioselective C−H Olefination of Diphenylacetic Acids | Journal of the American Chemical Society.
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
  • Suzuki reaction. Wikipedia.
  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate.
  • Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. Organic Chemistry Portal.
  • Palladium-Catalyzed α-Arylation of Esters | Journal of the American Chemical Society.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Process for preparing esters of arylacetic acids from alpha-halo-alkylarylketones. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. ACS Publications.
  • Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. Google Patents.
  • Heck Reaction—State of the Art. MDPI.
  • Phenylacetic acid. Wikipedia.

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Application Notes and Protocols: Suzuki Coupling for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for the synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a biaryl compound of interest in pharmaceutical and materials science research. We detail a robust protocol employing a palladium-catalyzed Suzuki coupling between (3-(carboxymethyl)phenyl)boronic acid and 4-bromo-N,N-dimethylbenzamide. This document covers the underlying mechanism, a step-by-step experimental procedure, characterization data, and troubleshooting, designed to be a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Suzuki Coupling

The synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry and materials science. This compound incorporates both a phenylacetic acid moiety and a dimethylcarbamoyl-substituted phenyl ring, making it a valuable building block for more complex molecular architectures.

The Suzuki-Miyaura coupling is the chosen synthetic strategy due to its numerous advantages:

  • High Functional Group Tolerance: The reaction proceeds under mild conditions, preserving sensitive functional groups like carboxylic acids and amides without the need for extensive protecting group strategies.[3][4]

  • Mild Reaction Conditions: Typically conducted at moderate temperatures, the reaction minimizes side product formation.[2]

  • Low Toxicity: The organoboron reagents used are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents like those used in Stille or Grignard couplings.[2][5]

  • Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available, facilitating rapid analog synthesis.[1]

This protocol is designed to be a reliable and scalable method for producing high-purity this compound.

Mechanism and Key Principles

The efficacy of the Suzuki coupling hinges on a palladium-based catalytic cycle. While the precise mechanism can be complex, it is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-N,N-dimethylbenzamide), forming a Pd(II) intermediate.[2][7] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand can facilitate this process, especially for less reactive aryl chlorides.[2][8]

  • Transmetalation: The organoboron reagent ((3-(carboxymethyl)phenyl)boronic acid) is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[5][9] This species then transfers its organic group to the palladium center, displacing the halide.[1][2] The presence of water can often accelerate this step.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][6]

Catalytic Cycle Diagram

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Ar²-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar² L1 L1 L2 L2 L1->L2 Oxidative Addition L3 L3 L2->L3 Transmetalation L3->L1 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound on a 1 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
(3-(Carboxymethyl)phenyl)boronic acid≥97%Commercial1.2 mmol, 216 mg
4-Bromo-N,N-dimethylbenzamide≥98%Commercial1.0 mmol, 228 mg
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial0.02 mmol, 4.5 mg
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)Ligand GradeCommercial0.04 mmol, 16.4 mg
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial3.0 mmol, 414 mg
1,4-DioxaneAnhydrous, ≥99.8%Commercial10 mL
Deionized WaterN/AIn-house2 mL
Ethyl Acetate (EtOAc)ACS GradeCommercial~100 mL
Hydrochloric Acid (HCl), 2MAqueousCommercial~20 mL
Brine (Saturated NaCl solution)AqueousIn-house~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialAs needed
Celite®N/ACommercialAs needed

Equipment: 25 mL Schlenk flask, magnetic stir bar, heating mantle with temperature controller, condenser, nitrogen/argon line, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylbenzamide (228 mg, 1.0 mmol), (3-(carboxymethyl)phenyl)boronic acid (216 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the aryl bromide. Potassium carbonate is a moderately strong base sufficient to facilitate transmetalation without hydrolyzing the amide or ester groups.[5]

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the Schlenk flask.[1]

    • Rationale: SPhos is a bulky, electron-rich Buchwald phosphine ligand that promotes high catalytic activity, enabling the coupling of a wide range of substrates, including those that are sterically hindered or electronically deactivated.[7][8]

  • Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask. Seal the flask with a septum. Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes while stirring.

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] The dioxane/water solvent system effectively dissolves both the organic substrates and the inorganic base.

  • Reaction: Place the flask under a positive pressure of nitrogen/argon and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours.

    • Rationale: 90 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a small pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).[10] c. Transfer the filtrate to a separatory funnel. Add 30 mL of deionized water. d. The product, being a carboxylic acid, will be deprotonated by the excess K₂CO₃ and reside in the aqueous layer as its carboxylate salt. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities. Discard the organic layers.

    • Rationale: This basic wash is a crucial purification step to separate the acidic product from neutral or basic organic byproducts.[11] e. Carefully acidify the aqueous layer to pH ~2 with 2M HCl. A white precipitate should form. f. Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). g. Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[10][12]

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary, to yield the final product as a white to off-white solid.

Expected Results and Data Presentation

ParameterExpected Value
Product This compound
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
Appearance White to off-white solid
Yield 80-95%
Purity (by HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.4 (s, 1H, COOH), 7.6-7.3 (m, 8H, Ar-H), 3.7 (s, 2H, CH₂), 2.9 (s, 6H, N(CH₃)₂)
Mass Spec (ESI-) m/z: 282.1 [M-H]⁻

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Boronic Acid, Aryl Bromide, Base) catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) reagents->catalyst solvent 3. Add Solvents & Degas (Dioxane/H₂O, N₂ Purge) catalyst->solvent heat 4. Heat Reaction (90°C, 12-18h) solvent->heat cool 5. Cool & Filter (Remove Catalyst) heat->cool extract1 6. Basic Wash (Remove Non-polar Impurities) cool->extract1 acidify 7. Acidify Aqueous Layer (Precipitate Product) extract1->acidify extract2 8. Extract Product (Ethyl Acetate) acidify->extract2 purify 9. Dry, Concentrate & Purify extract2->purify characterize 10. Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure thorough degassing of the reaction mixture. Use fresh, high-quality anhydrous solvents.
Insufficient base or base strengthUse freshly opened, anhydrous K₂CO₃ or consider a stronger base like K₃PO₄.
Poor quality boronic acidBoronic acids can dehydrate to form unreactive boroxines. Use fresh reagent or consider a purification step for the boronic acid.
Significant Homocoupling Presence of oxygen; Pd(II) precatalyst reductionImprove degassing protocol. Using a pre-formed Pd(0) catalyst can sometimes mitigate this.[9][13]
Low Yield After Work-up Incomplete precipitation of productEnsure pH is sufficiently low (~2) during acidification.
Product loss during extractionPerform multiple extractions (3-4 times) with ethyl acetate after acidification. Carboxylic acids can sometimes have moderate water solubility.[11]
Emulsion formation during extractionAdd brine to the separatory funnel to help break the emulsion.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]

  • Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Ganton, M. D., & Gleave, R. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). carboxylic acid separation following a suzuki reaction. [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Mosey, R. A. (2015). Don't Forget the Workup. Journal of Chemical Education. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Allin, S. M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • Indian Academy of Sciences. (2019). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. [Link]

  • Kelly, C. B., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

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Application Notes & Protocol: A Framework for the Cellular Investigation of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is a novel organic compound whose biological activity and cellular effects are not extensively documented in public literature. Its structure comprises a phenylacetic acid core, which is a motif found in various biologically active molecules, including plant auxins and antimicrobial agents.[1][2] Phenylacetic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and hypoglycemic agents.[3][4]

Given the nascent stage of research on this specific molecule, this document provides a comprehensive framework for its initial characterization and application in a cell culture setting. The protocols herein are designed to be a self-validating system, guiding the researcher from fundamental handling and preparation to the systematic determination of a working concentration and assessment of compound stability. This guide is intended for researchers, scientists, and drug development professionals aiming to investigate the biological potential of novel small molecules.

Section 1: Compound Handling and Stock Solution Preparation

The initial and most critical step in working with a new small molecule is its proper handling and solubilization. The majority of small molecules for cell-based assays are dissolved in Dimethyl Sulfoxide (DMSO) due to its broad solvency.[5] However, high concentrations of DMSO can be cytotoxic.[6] Therefore, the goal is to prepare a high-concentration stock solution that allows for significant dilution in the final culture medium, typically keeping the final DMSO concentration at or below 0.5%.[6]

Safety Precautions
  • Always consult the Material Safety Data Sheet (MSDS) for the compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powdered compound in a chemical fume hood to avoid inhalation.

Protocol: Solubility Assessment and Stock Solution Preparation

This protocol is designed to determine the solubility of this compound in DMSO and prepare a validated stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of a desired high concentration (e.g., 10 mM or 50 mM). Use the following formula (Molecular Weight of C₁₇H₁₇NO₃ ≈ 283.32 g/mol ): Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid losses from static electricity or handling.[7]

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minute intervals. Gentle warming (e.g., 37°C) can also be applied, but monitor for any signs of degradation.[5]

  • Verification of Solubility: Visually inspect the solution against a light source for any undissolved particulates. If the solution is clear, the compound is soluble at this concentration. If not, the concentration is above its solubility limit in DMSO, and you should prepare a more dilute stock.

  • Sterilization: Solutions in 100% DMSO are considered self-sterilizing, as the solvent is inhospitable to microbial growth. Filtration is generally not recommended as the compound may bind to the filter membrane, altering the final concentration.[8]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.[5]

Parameter Recommendation Rationale
Solvent Anhydrous, Sterile DMSOBroad solvency for organic molecules; high concentrations are cytotoxic.[6]
Stock Concentration 10-50 mM (or highest soluble)Allows for high dilution factor, minimizing final DMSO concentration in assay.
Final DMSO in Assay ≤ 0.5% (v/v)Minimizes solvent-induced artifacts and cytotoxicity.[6]
Storage -20°C or -80°C, single-use aliquotsPrevents degradation from freeze-thaw cycles and exposure to water/light.[5]

Section 2: Determination of Working Concentration Range via Cytotoxicity Assay

Before conducting functional assays, it is imperative to determine the concentration range at which the compound is not cytotoxic. This establishes the upper limit for subsequent experiments and ensures that any observed biological effects are not simply a consequence of cell death. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Workflow for Establishing a Working Concentration

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Treatment & Assay cluster_2 Phase 3: Analysis A Prepare 10 mM Stock in 100% DMSO B Perform Serial Dilution in 100% DMSO (e.g., 2x dilutions) A->B C Prepare Working Solutions in Culture Medium B->C E Treat Cells with Compound (e.g., 0.1 µM to 100 µM) + Vehicle Control (0.5% DMSO) C->E Add to cells D Seed Cells in 96-well Plate (e.g., 10,000 cells/well) D->E F Incubate for 24-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance (570 nm) G->H Read plate I Plot Dose-Response Curve (% Viability vs. Log[Conc.]) H->I J Determine IC₅₀ and Max Non-Toxic Concentration I->J

Caption: Workflow for determining the cytotoxic profile of a novel compound.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., HeLa, A549, etc.)

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol, or acidified SDS solution)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a series of 2X working concentrations of the compound in complete culture medium via serial dilution from your high-concentration DMSO stock. Also prepare a 2X vehicle control (e.g., 1% DMSO in medium).

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions (and vehicle control) to the appropriate wells in triplicate. The final DMSO concentration will now be 0.5%.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium (without disturbing the formazan crystals). Add 100-150 µL of MTT solvent to each well to dissolve the crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). Select a working concentration range for functional assays that is well below the IC₅₀ (e.g., showing >90% viability).

Section 3: Assessment of Compound Stability in Cell Culture Medium

A critical, yet often overlooked, parameter is the stability of the compound under experimental conditions.[13] A compound that rapidly degrades in culture medium at 37°C will result in cells being exposed to a decreasing concentration over time, confounding the interpretation of experimental results.[13]

Protocol: General Stability Assessment using HPLC

Principle: The compound is incubated in cell-free culture medium under standard culture conditions. Samples are taken at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

Procedure:

  • Spike the compound into cell-free complete culture medium at the highest intended working concentration.

  • Incubate the medium in a sterile container under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at multiple time points (e.g., 0, 2, 8, 24, 48, and 72 hours).

  • Immediately freeze the aliquots at -80°C to halt degradation.

  • Process the samples (e.g., protein precipitation with acetonitrile) and analyze via a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.[14]

  • Plot the percentage of compound remaining versus time to determine its stability profile.

Time Point % Compound Remaining (Hypothetical) Interpretation
0 hr100%Baseline
24 hr95%Compound is highly stable.
48 hr91%Suitable for multi-day experiments.
72 hr85%Acceptable stability.
Alternative Result
24 hr<50%Compound is unstable. Consider shorter endpoints or repeat dosing.

Section 4: Example Protocol for a Cell-Based Functional Assay

Once the non-toxic concentration range and stability are known, you can proceed with functional assays. The following is a template protocol that can be adapted to investigate the compound's effect on a specific cellular process. This example focuses on a hypothetical anti-inflammatory effect by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Hypothetical Target Pathway: NF-κB Signaling

Many inflammatory responses are controlled by the NF-κB signaling pathway. A novel compound could potentially inhibit this pathway at various nodes.

G cluster_pathway Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling cascade IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα - NF-κB (Inactive Complex) IkB->IkB_NFkB Inhibits Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription TNFa TNF-α mRNA Transcription->TNFa Compound Hypothetical Site of Action 3-[4-(...)]phenylacetic acid Compound->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol: Inhibition of LPS-Induced TNF-α Secretion

Materials:

  • RAW 264.7 cells (or similar macrophage cell line)

  • Complete medium (e.g., DMEM + 10% FBS)

  • Lipopolysaccharide (LPS)

  • Compound working solutions (at non-toxic concentrations)

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.

  • Pre-treatment: Carefully remove the medium. Add fresh medium containing the desired concentrations of the compound or vehicle control (0.5% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and transfer it to microcentrifuge tubes. Centrifuge to pellet any detached cells and transfer the clear supernatant to new tubes. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot TNF-α concentration against the compound concentration. Determine if the compound inhibits LPS-induced TNF-α production in a dose-dependent manner.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Scribd. MTT Assay Protocol for Lab Use. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. [Link]

  • Ruprecht, A. et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Collins, J.L. et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Google Patents.
  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Zhang, T. et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Zhang, T. et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Drug Development and Delivery. Addressing Variability in Dry Powder Mammalian Cell Culture Media. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Berindan-Neagoe, I. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

Sources

Analytical methods for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Introduction

This compound is an organic compound featuring a phenylacetic acid core structure. Phenylacetic acid and its derivatives are of significant interest in the pharmaceutical and life sciences sectors. For instance, phenylacetic acid itself is a metabolite and has been studied as a potential marker for certain disorders[1]. The development of robust and reliable analytical methods is paramount for the accurate quantification of such compounds in various matrices, from bulk drug substances to complex biological fluids. This is crucial for pharmacokinetic studies, quality control, and metabolic monitoring.

This document provides a comprehensive guide to the analytical quantification of this compound. It outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[2][3][4].

Physicochemical Properties and Analytical Considerations

The chemical structure of this compound, a derivative of phenylacetic acid, dictates the strategy for its analysis. Phenylacetic acid is a white solid with slight solubility in water but is more soluble in organic solvents[5][6]. As a carboxylic acid, its ionization state is pH-dependent, which is a critical consideration for chromatographic retention and sample extraction. The presence of the dimethylcarbamoyl group adds polarity to the molecule. These properties suggest that reversed-phase HPLC will be a suitable separation technique.

PropertyValue/ConsiderationImpact on Analytical Method
Chemical Class Aromatic Carboxylic AcidAmenable to reversed-phase chromatography. The acidic nature allows for pH manipulation to control retention.
Solubility Expected to be slightly soluble in water, soluble in organic solvents like methanol and acetonitrile.Guides the choice of solvents for sample and standard preparation.
Chromophore Phenyl groupsAllows for UV detection, likely in the 210-260 nm range.
Ionization Ionizable carboxylic acid groupCan be analyzed by mass spectrometry in negative ion mode. The pH of the mobile phase will affect chromatographic behavior.

Recommended Analytical Methodology: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk material or simple formulations where concentration levels are relatively high.

Protocol: HPLC-UV Analysis
  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm particles) is a good starting point.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • Reference standard of this compound

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid is used to control the pH and ensure the analyte is in its non-ionized form, leading to better retention and peak shape on a C18 column[7].
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Start with a 75:25 (A:B) mixture and adjust as needed based on analyte retention.An isocratic method can be developed once the optimal mobile phase composition is determined.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 215 nmPhenylacetic acid has UV absorbance at this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 5-10 µLShould be optimized based on concentration and sensitivity.
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol or a mixture of water, acetonitrile, and methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally match the initial mobile phase composition.

    • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D Equilibrate HPLC System A->D B Prepare Stock & Working Standards E Inject Standards (Calibration Curve) B->E C Prepare Sample Solution F Inject Samples C->F D->E E->F H Generate Calibration Curve E->H G Integrate Peaks F->G I Quantify Analyte in Samples G->I H->I

Caption: Workflow for HPLC-UV quantification.

Advanced Methodology: LC-MS/MS for High Sensitivity

For quantifying low concentrations of the analyte, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity[8][9][10].

Protocol: LC-MS/MS Analysis
  • Instrumentation:

    • LC system (as described for HPLC-UV).

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Similar to the HPLC-UV method, but the mobile phase modifier should be volatile. Replace phosphoric acid with 0.1% formic acid. This is compatible with mass spectrometry[7].

    • A lower flow rate (e.g., 0.4-0.6 mL/min) might be beneficial depending on the column's internal diameter.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode ideal.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion (Q1) [M-H]⁻ of the analyteThe deprotonated molecular ion. This will need to be determined by infusing a standard solution.
Product Ion (Q3) A stable fragment ionDetermined by performing a product ion scan on the precursor ion.
Collision Energy To be optimizedThe energy required to generate the desired product ion.
Internal Standard A stable isotope-labeled version of the analyte is ideal. If not available, a structurally similar compound can be used.Corrects for variations in sample preparation and instrument response.

Sample Preparation for Biological Matrices

Effective sample preparation is crucial to remove interferences and concentrate the analyte[11][12].

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a simple and fast method for removing the bulk of proteins.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma/Urine)

SPE provides a cleaner extract than protein precipitation and can be used to concentrate the analyte. A mixed-mode or polymeric sorbent can be effective[11][12][13].

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Load: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide solution and load it onto the conditioned cartridge[12]. The basic pH ensures the carboxylic acid is ionized and will be retained by an anion exchange sorbent.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte with 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: As described in the protein precipitation protocol.

Workflow for Bioanalytical Sample Preparation and Analysis

Bioanalytical_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification A Collect Plasma/Urine Sample B Add Internal Standard A->B C Choose Preparation Method B->C D Protein Precipitation C->D Simple E Solid-Phase Extraction (SPE) C->E Clean F Evaporate & Reconstitute D->F E->F G Inject into LC-MS/MS F->G H Acquire Data (MRM Mode) G->H I Calculate Peak Area Ratios H->I J Determine Concentration from Calibration Curve I->J

Caption: Bioanalytical workflow from sample to result.

Method Validation Strategy (ICH Q2(R1) Guidelines)

Any developed analytical method must be validated to ensure it is fit for its intended purpose[2][3][4][14]. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).No interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Established by confirming linearity, accuracy, and precision at the extremes of the range.
Accuracy The closeness of the test results to the true value.% Recovery of 80-120% for bioanalytical methods, 98-102% for drug substance.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied.

Conclusion

The quantification of this compound can be reliably achieved using standard analytical techniques. For routine analysis of bulk materials, a reversed-phase HPLC-UV method provides a robust and accessible approach. For trace-level quantification in complex biological matrices, a more sensitive and selective LC-MS/MS method is recommended. Proper sample preparation and adherence to rigorous validation guidelines are essential to ensure the generation of high-quality, reliable data for research, development, and quality control purposes.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Slideshare. Analytical method validation as per ich and usp.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
  • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • PubChem. Phenylacetic Acid.
  • PubMed. (2012, July 20). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • PubMed. (1985, February 15). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
  • PubMed. (2010, December). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • Sigma-Aldrich. HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice.

Sources

LC-MS/MS analysis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

This compound is a novel small molecule entity with potential therapeutic applications. As with any compound in the drug development pipeline, a robust and reliable bioanalytical method is paramount for accurately characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodology herein is designed to meet the rigorous standards required in regulated bioanalysis, focusing on a solid-phase extraction (SPE) sample cleanup procedure followed by a rapid chromatographic separation. The principles outlined are grounded in established bioanalytical method development and validation guidelines, such as those from the U.S. Food and Drug Administration (FDA). The selection of experimental parameters—from the choice of internal standard to the optimization of mass spectrometric conditions—is explained to provide a clear rationale, ensuring the method is both scientifically sound and readily adaptable.

Method Rationale and Workflow

The successful quantification of a drug from a complex biological matrix like plasma hinges on three key stages: efficient sample extraction, selective chromatographic separation, and sensitive mass spectrometric detection. This protocol employs a "gold standard" approach for each.

  • Sample Preparation: A solid-phase extraction (SPE) protocol was chosen over liquid-liquid extraction (LLE) for its superior ability to remove phospholipids and other matrix components that can cause ion suppression or enhancement, a common challenge in LC-MS/MS analysis. A mixed-mode anion exchange SPE sorbent is utilized to capture the acidic carboxylate group of the analyte, allowing for a stringent wash protocol and clean final eluate.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, specifically the deuterium-labeled analog this compound-d7, is critical. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for any variability during sample preparation and injection, which is a cornerstone of high-quality quantitative bioanalysis.

  • Chromatography: Reversed-phase chromatography is employed to separate the analyte from any remaining matrix interferences. A core-shell C18 column is selected to provide high-efficiency separation with a short run time, crucial for high-throughput analysis. The mobile phase is a combination of water and acetonitrile with a small amount of formic acid to ensure the analyte is in its protonated form for optimal retention and ionization.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, the instrument can selectively detect the analyte even at very low concentrations in a complex mixture.

Experimental Workflow Diagram

The overall analytical process is summarized in the following workflow diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (Analyte-d7) Plasma->IS Condition Condition SPE Plate (Mixed-Mode Anion Exchange) IS->Condition Load Load Sample Condition->Load Wash1 Wash 1: Remove Hydrophilic Impurities Load->Wash1 Wash2 Wash 2: Remove Phospholipids Wash1->Wash2 Elute Elute Analyte & IS Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte in plasma.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): this compound-d7 (≥98% purity, 99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, ≥99%), Ammonium hydroxide (ACS grade)

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant)

  • SPE Plate: Mixed-Mode Anion Exchange, 96-well format (e.g., Waters Oasis MAX)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the IS into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL primary stocks.

  • Working Standard Solutions: Prepare serial dilutions of the analyte primary stock in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare CC standards ranging from 1 to 1000 ng/mL and QC samples at four levels:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low QC)

    • MQC: 100 ng/mL (Medium QC)

    • HQC: 800 ng/mL (High QC)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquot: To 50 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL).

  • Pre-treat: Add 200 µL of 2% ammonium hydroxide in water to the samples to ensure the analyte's carboxylic acid group is deprotonated for binding to the SPE sorbent. Vortex for 10 seconds.

  • Condition SPE Plate: Condition each well of the SPE plate sequentially with 500 µL of methanol followed by 500 µL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 500 µL of 5% ammonium hydroxide in water to each well to remove hydrophilic interferences.

    • Wash 2: Add 500 µL of methanol to each well to remove phospholipids and other lipophilic interferences.

  • Elute: Elute the analyte and IS by adding 2 x 250 µL of 2% formic acid in acetonitrile to each well. Collect the eluate in a clean 96-well collection plate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of 80:20 (v/v) water:acetonitrile with 0.1% formic acid. Seal the plate and vortex for 30 seconds.

LC-MS/MS System and Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
LC System High-Performance Liquid Chromatography system (e.g., Waters Acquity UPLC, Sciex ExionLC)
Column Core-shell C18, 2.1 x 50 mm, 2.6 µm particle size (e.g., Phenomenex Kinetex C18)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Source Temperature 550°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Mass Spectrometry - MRM Transitions

The mass spectrometer is operated in negative ionization mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion. The following MRM transitions are used for quantification and confirmation.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
Analyte (Quantifier) 298.1254.1100-22
Analyte (Qualifier) 298.1194.1100-35
Internal Standard (Analyte-d7) 305.2261.2100-22
Ion Fragmentation Rationale

The selection of product ions is based on stable and predictable fragmentation pathways of the precursor ion.

Fragmentation cluster_analyte Analyte Fragmentation [M-H]⁻ cluster_is Internal Standard Fragmentation [M-H]⁻ Precursor m/z 298.1 (Deprotonated Parent) Product1 m/z 254.1 (Loss of CO2) Precursor->Product1 -44 Da Product2 m/z 194.1 (Further fragmentation) Product1->Product2 IS_Precursor m/z 305.2 (Deuterated Parent) IS_Product m/z 261.2 (Loss of CO2) IS_Precursor->IS_Product -44 Da

Caption: Proposed fragmentation pathway for the analyte and its stable isotope-labeled internal standard.

Method Validation Summary

This method should be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry. The following parameters must be assessed.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS in at least six unique sources of blank plasma.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision For QC samples at LLOQ, MQC, and HQC levels, the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The matrix factor (ratio of analyte response in post-spiked matrix to response in pure solution) should be consistent across different sources of plasma, with a %CV ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage (-80°C), and post-preparative (in autosampler).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes solid-phase extraction for effective sample cleanup and a stable isotope-labeled internal standard to ensure high accuracy and precision. The rapid chromatographic method is suitable for high-throughput analysis required in drug development studies. The method is designed to be fully validated according to international regulatory standards, providing a reliable tool for pharmacokinetic and other essential studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • American Chemical Society (ACS). Stable Isotope Labeling. [Link]

High-throughput screening with 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening for Modulators of γ-Secretase Activity using 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

I. Introduction: The Rationale for Targeting γ-Secretase

This compound is a novel compound with potential therapeutic applications. While direct biological targets of this specific molecule are not yet extensively documented, its structural features, particularly the phenylacetic acid scaffold, suggest its potential as a modulator of enzymatic activity. Phenylacetic acid and its derivatives are known to participate in various biological processes and have been explored as scaffolds for enzyme inhibitors.[1][2]

A critical enzyme in neurodegenerative disease research is γ-secretase. This intramembrane protease complex is responsible for the final cleavage of the Amyloid Precursor Protein (APP), a step that can lead to the production of amyloid-beta (Aβ) peptides of varying lengths.[3] An imbalance in Aβ production, particularly an increase in the ratio of the aggregation-prone Aβ42 peptide to the more common Aβ40 form, is a central event in the amyloid cascade hypothesis of Alzheimer's disease.[3][4] Consequently, the modulation of γ-secretase activity presents a promising therapeutic strategy for Alzheimer's disease.[4][5]

Given the structural characteristics of this compound and the urgent need for novel Alzheimer's disease therapeutics, this document outlines a detailed protocol for a high-throughput screening (HTS) campaign to evaluate its potential as a γ-secretase modulator. We will describe a robust, cell-free, fluorescence-based assay suitable for identifying and characterizing novel γ-secretase inhibitors.[3][6]

II. The Amyloid Cascade and γ-Secretase Activity

The proteolytic processing of APP is a key pathway in the pathogenesis of Alzheimer's disease. As depicted in the diagram below, APP is sequentially cleaved by β-secretase and then by the γ-secretase complex. The action of γ-secretase is not uniform and can result in Aβ peptides of different lengths. The modulation of this cleavage is a key therapeutic goal.

G cluster_secretases Secretase Activity APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb CTF_beta C99 fragment APP->CTF_beta extracellular Abeta40 Aβ40 (less amyloidogenic) CTF_beta->Abeta40 intramembrane Abeta42 Aβ42 (highly amyloidogenic) CTF_beta->Abeta42 intramembrane AICD AICD (intracellular domain) CTF_beta->AICD beta_secretase β-secretase cleavage gamma_secretase γ-secretase cleavage Plaques Amyloid Plaques Abeta42->Plaques

Caption: Amyloid Precursor Protein (APP) processing pathway.

III. High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and robustness, allowing for the rapid screening of compound libraries to identify potential γ-secretase modulators. The process begins with the preparation of reagents and assay plates, followed by the enzymatic reaction and data acquisition, and concludes with data analysis to identify "hits".

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Prep Assay Plate Preparation (384-well) Dispensing Dispense Compound, Enzyme, and Substrate Plate_Prep->Dispensing Compound_Prep Compound Dilution (this compound) Compound_Prep->Dispensing Enzyme_Prep Enzyme Preparation (Cell membranes with γ-secretase) Enzyme_Prep->Dispensing Incubation Incubation at 37°C Dispensing->Incubation Detection Fluorescence Reading Incubation->Detection Data_QC Quality Control (Z'-factor calculation) Detection->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Curves (IC50 determination) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for γ-secretase modulators.

IV. Detailed Protocols

A. Preparation of Cell Membranes Containing γ-Secretase

This protocol describes the preparation of crude cell membranes from HEK293T cells, which endogenously express the γ-secretase complex.[3]

Materials:

  • HEK293T cells

  • Phosphate-buffered saline (PBS)

  • Homogenization buffer (10 mM MOPS, pH 7.0, 10 mM KCl, 1.5 mM MgCl2, 1x protease inhibitor cocktail)

  • Dounce homogenizer

  • Ultracentrifuge

Protocol:

  • Culture HEK293T cells to ~90% confluency.

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells with 20-30 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the total protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

B. In Vitro Fluorogenic γ-Secretase HTS Assay

This assay measures the cleavage of a fluorogenic substrate that mimics the APP γ-cleavage site.[6]

Materials:

  • γ-secretase membrane preparation (from section IV.A)

  • Fluorogenic γ-secretase substrate

  • Assay buffer (50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

  • This compound (and other test compounds)

  • Known γ-secretase inhibitor (e.g., L-685,458) as a positive control

  • DMSO (vehicle control)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) or the positive control inhibitor.

  • Add 20 µL of the γ-secretase membrane preparation (diluted in assay buffer to the optimal concentration) to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (diluted in assay buffer to the optimal concentration).

  • Incubate the plate at 37°C for 2 hours in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

V. Data Analysis and Interpretation

A. Primary Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

  • Assay Quality Control (Z'-factor):

    • Z' = 1 - (3 * (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control|

    • A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay robustness and dynamic range.≥ 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the mean signal of the positive control.≥ 3
Hit Threshold The percent inhibition required to classify a compound as a "hit".Typically ≥ 50% or 3x standard deviation of the negative control

B. Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen should be subjected to further studies to confirm their activity and elucidate their mechanism of action.

  • Dose-Response Curves: Generate IC50 values by testing hit compounds over a range of concentrations.

  • Selectivity Assays: Test hit compounds against other related proteases (e.g., β-secretase, α-secretase) to determine their selectivity.

  • Mechanism of Action Studies: Investigate whether the compounds are competitive, non-competitive, or uncompetitive inhibitors.

  • Cell-based Assays: Confirm the activity of hit compounds in a cellular context by measuring Aβ40 and Aβ42 levels in cell culture supernatants.

VI. Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening of this compound as a potential modulator of γ-secretase activity. By employing a systematic and rigorous approach, from initial screening to hit confirmation and characterization, researchers can effectively evaluate the therapeutic potential of this novel compound for Alzheimer's disease and other related neurodegenerative disorders. The successful identification of a potent and selective γ-secretase modulator could represent a significant advancement in the development of disease-modifying therapies.

VII. References

  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Molecules. [Link]

  • High-throughput screening of 1280 compounds. ResearchGate. [Link]

  • Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase. PubMed. [Link]

  • High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. PLoS One. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • Phenylacetic acid. Sciencemadness Wiki. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC. [Link]

  • Phenylacetic Acid. PubChem. [Link]

  • Modulation of the phenylacetic acid metabolic complex by quinic acid alters the disease-causing activity of Rhizoctonia solani on tomato. PubMed. [Link]

Sources

Handling and storage procedures for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS No. 1334500-12-7). Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide employs a precautionary principle. It synthesizes direct, albeit limited, supplier safety information with a structural analog hazard assessment based on the compound's phenylacetic acid core. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Section 1: Compound Identification and Hazard Assessment

Compound Profile

This compound is a specialized organic compound often used as an intermediate in chemical synthesis and for research in drug discovery. Its structure consists of a phenylacetic acid (PAA) backbone substituted with a 3-[4-(dimethylcarbamoyl)phenyl] moiety.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1334500-12-7[1]
Molecular Formula C₁₇H₁₇NO₃[1]
Molecular Weight 283.32 g/mol [1]
Hazard Summary and Precautionary Rationale

Causality of Hazard Assessment: The PAA core is known to cause skin, eye, and respiratory irritation. The addition of the dimethylcarbamoylphenyl group may alter this profile, but in the absence of specific data, it is prudent to assume the potential for these hazards persists. The H-statements provided by a supplier are less severe but are also incorporated. This "assume the worst" approach is a cornerstone of laboratory safety when dealing with uncharacterized or novel compounds.

Hazard Statement Description Origin of Classification
H303 May be harmful if swallowedSupplier Data[1]
H313 May be harmful in contact with skinSupplier Data[1]
H315 (Precautionary) Causes skin irritationAnalog Data (Phenylacetic Acid)[2]
H319 (Precautionary) Causes serious eye irritationAnalog Data (Phenylacetic Acid)[2][3][4]
H335 (Precautionary) May cause respiratory irritationAnalog Data (Phenylacetic Acid)[2][5]

Based on this composite profile, this compound should be handled as a substance that is potentially harmful if ingested or touches the skin, is a serious eye irritant, and a potential irritant to the skin and respiratory system.

Section 2: Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure risk. These procedures are self-validating by design, incorporating engineering controls and personal protective equipment (PPE) as a multi-layered safety system.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound or its solutions, including weighing, transfer, and dissolution, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne dust or aerosols.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. The selection is based on mitigating the risks identified in Section 1.2.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields, or chemical splash goggles.Protects against airborne particles and accidental splashes, addressing the serious eye irritation hazard (H319).[3][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents skin contact, addressing H313 and the precautionary H315 rating. Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled within a certified fume hood.A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood.[2]
Step-by-Step Handling Workflow
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place an analytical balance or weigh boat inside the fume hood.

    • Carefully transfer the required amount of the solid compound from its storage container to the weigh boat using a clean spatula.

    • Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.[3]

    • Securely close the primary storage container immediately after dispensing.

  • Dissolution:

    • Place a beaker or flask containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed solid to the solvent while stirring to prevent splashing.

    • If necessary, gently warm the solution to aid dissolution, ensuring the solvent's flash point is not exceeded.

    • Visually confirm complete dissolution before proceeding with the experimental use.

  • Post-Handling:

    • Wipe down the spatula and work surface with a solvent-dampened cloth.

    • Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated chemical waste container.[3]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[4]

Section 3: Storage Procedures

Proper storage is critical for maintaining the chemical integrity and stability of this compound. The following conditions are derived from supplier recommendations and best practices for complex organic molecules.

Storage Conditions
Parameter Condition Rationale & Protocol
Temperature (Long-Term) -20°C Recommended for storage periods of months to years to minimize thermal degradation.[1] The compound should be stored in a freezer rated for chemical storage.
Temperature (Short-Term) -4°C Suitable for working aliquots and storage for 1-2 weeks.[1] This minimizes freeze-thaw cycles for the bulk material.
Atmosphere Dry, Inert Gas (Recommended) Carboxylic acids and amide-containing compounds can be sensitive to moisture and oxidation. For maximum stability, flush the container with argon or nitrogen before sealing. Store in a desiccator, even when frozen.
Light Protect from Light Store in an amber vial or in a dark location (e.g., inside a box within the freezer) to prevent potential photodegradation.
Container Tightly Sealed Vial The container must be tightly closed to prevent exposure to moisture and air.[2][4] Use vials with PTFE-lined caps for a secure seal.

Section 4: Emergency Procedures and Waste Disposal

Spill Response
  • Small Spills (Solid):

    • Ensure PPE is worn.

    • Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3][5]

    • Clean the spill area with a damp cloth, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry and wait for trained emergency responders.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal

Dispose of unused compound and contaminated materials in accordance with all local, regional, and national regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance. Do not allow the material to enter drains or waterways.[3][5]

Section 5: Visualizations

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_storage Storage & Cleanup Receive Receive Compound Login Log into Inventory Receive->Login Review Review Protocol & Hazards Login->Review DonPPE Don Required PPE Review->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Store Store Aliquots / Stock Use->Store Cleanup Decontaminate Workspace Store->Cleanup DoffPPE Doff PPE Cleanup->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

Caption: Workflow for handling this compound.

Storage Decision Logic

This diagram illustrates the decision-making process for appropriate storage.

Sources

Application Notes and Protocols: In Vitro Assay Development for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to Characterizing a Novel Phenylacetic Acid Derivative

The compound 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid belongs to a chemical class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs). The phenylacetic acid moiety is a common structural feature in drugs that target the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] The presence of a dimethylcarbamoylphenyl group suggests the potential for unique interactions with target proteins, possibly influencing potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the in vitro characterization of this compound. We present a tiered assay development strategy, beginning with primary biochemical screening to identify direct enzyme inhibition, followed by secondary cell-based assays to confirm activity in a physiological context and concluding with selectivity and safety profiling. This systematic approach is designed to build a robust pharmacological profile for this novel compound.

Our protocols are grounded in the principles of Quality by Design (QbD), emphasizing the development of assays that are fit-for-purpose, precise, and reproducible.[3] We will detail not only the "how" but also the "why" behind experimental choices, ensuring a deep understanding of the assay principles and data interpretation.

Tier 1: Primary Screening - Direct Inhibition of Cyclooxygenase (COX) Isoforms

The initial step is to determine if this compound directly inhibits the activity of the two key COX isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[1][4]

A fluorometric inhibitor screening kit provides a rapid and sensitive method for this primary assessment.[5] The assay measures the generation of prostaglandin G2, an intermediate product of the COX-catalyzed reaction.

Experimental Workflow: COX-1/COX-2 Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Reconstitute Human Recombinant COX-1/COX-2 A1 Dispense Assay Buffer, Heme, and Enzyme (COX-1 or COX-2) to 96-well plate P1->A1 P2 Prepare Serial Dilutions of This compound A2 Add Test Compound or Controls P2->A2 P3 Prepare Positive Control (e.g., Celecoxib) P3->A2 A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate Reaction with Arachidonic Acid A3->A4 A5 Incubate and Stop Reaction A4->A5 D1 Measure Fluorescence (Ex/Em = 535/587 nm) A5->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the COX-1/COX-2 Inhibition Assay.

Protocol: COX-1/COX-2 Fluorometric Inhibitor Screening

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Assay Genie, BN00777 or BPS Bioscience, 79325)[5][6]

  • This compound

  • Positive Control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • DMSO (for compound dilution)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the COX-1 and COX-2 enzymes on ice and dilute to the working concentration with the provided assay buffer.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Assay Plate Setup:

    • Test Inhibitor Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-1 or COX-2 enzyme, and 10 µL of the test compound dilution to each well.

    • Positive Control Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-1 or COX-2 enzyme, and 10 µL of the positive control.

    • 100% Initial Activity Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-1 or COX-2 enzyme, and 10 µL of DMSO.

    • Background Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of heat-inactivated COX-1 or COX-2 enzyme.[7]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction. Mix gently.

  • Incubation and Termination: Incubate for exactly 2 minutes at 37°C. Stop the reaction by adding the provided stop solution.[7]

  • Fluorescence Measurement: Read the fluorescence at an excitation of 535 nm and an emission of 587 nm.[5]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity of Test Inhibitor) / Activity of Enzyme Control] * 100

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of the inhibitor that reduces enzyme activity by 50%.
Selectivity Index IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

Tier 2: Secondary Cellular Assay - Prostaglandin E2 (PGE2) Immunoassay

To validate the findings from the biochemical assay in a more biologically relevant system, a cell-based assay measuring the production of Prostaglandin E2 (PGE2) is essential. PGE2 is a key pro-inflammatory prostaglandin synthesized downstream of COX-2.[8] This assay will confirm the ability of this compound to inhibit pro-inflammatory mediator production in intact cells.

For this purpose, a cell line that expresses high levels of COX-2 upon stimulation, such as lipopolysaccharide (LPS)-treated macrophage-like cells (e.g., RAW 264.7), is suitable.[1] The amount of PGE2 released into the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Experimental Workflow: Cell-Based PGE2 Inhibition Assay

PGE2_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa PGE2 ELISA cluster_analysis Data Analysis C1 Seed RAW 264.7 cells in 24-well plate C2 Pre-treat with Test Compound or Controls C1->C2 C3 Stimulate with LPS to induce COX-2 expression C2->C3 C4 Incubate for 24 hours C3->C4 C5 Collect Cell Culture Supernatant C4->C5 E1 Add Supernatants and Standards to antibody-coated plate C5->E1 E2 Add PGE2-HRP conjugate E1->E2 E3 Incubate and Wash E2->E3 E4 Add TMB Substrate E3->E4 E5 Stop Reaction and Read Absorbance at 450 nm E4->E5 A1 Generate Standard Curve E5->A1 A2 Calculate PGE2 Concentration in Samples A1->A2 A3 Determine IC50 for PGE2 Inhibition A2->A3

Caption: Workflow for the Cell-Based PGE2 Inhibition Assay.

Protocol: PGE2 Competitive ELISA

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA Kit (e.g., RayBiotech, EIA-PGE2)[11]

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or a positive control.

  • COX-2 Induction: After a 1-hour pre-incubation with the compound, add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's protocol.[11]

    • Briefly, add standards and collected supernatants to the wells of the antibody-coated plate.

    • Add the PGE2-HRP conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the TMB substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at 450 nm.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of PGE2 in each of the collected supernatant samples.

  • Calculate the percent inhibition of PGE2 production for each concentration of the test compound.

  • Determine the IC50 value for PGE2 inhibition by plotting the percent inhibition against the logarithm of the compound concentration.

Tier 3: Selectivity and Safety Profiling

A comprehensive in vitro profile requires an assessment of the compound's effects on other relevant signaling pathways and its potential for cytotoxicity.

NF-κB Activation Assay

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[12] Some NSAIDs have been shown to inhibit NF-κB activation, which may contribute to their anti-inflammatory effects. A reporter gene assay can be used to determine if this compound modulates NF-κB activity.[13][14]

Protocol: NF-κB Reporter Gene Assay

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct.[13]

  • Tumor necrosis factor-alpha (TNF-α) as a stimulant.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Stimulation: After 1 hour, stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence.

Data Analysis:

  • Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound concentration.

  • Determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound to distinguish between specific pharmacological effects and general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition & Analysis P1 Seed cells in a 96-well plate P2 Treat with serial dilutions of Test Compound P1->P2 P3 Incubate for 24-72 hours P2->P3 A1 Add MTT reagent to each well P3->A1 A2 Incubate for 4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Incubate to dissolve formazan crystals A3->A4 D1 Read absorbance at 570 nm A4->D1 D2 Calculate Percent Viability D1->D2 D3 Determine CC50 Value D2->D3

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • A relevant cell line (e.g., the same cell line used in the PGE2 assay).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plate.

  • Absorbance microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate for a period relevant to the other assays (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[18]

Data Analysis:

  • Calculate the percent cell viability for each concentration relative to the untreated control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the data, all assays should be validated according to established guidelines.[19][20][21][22][23]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Example)
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background Ratio The ratio of the signal from the positive control to the signal from the negative control.> 3
Precision The closeness of agreement between independent measurements (intra- and inter-assay variability).Coefficient of Variation (CV) < 20%
Accuracy The closeness of the measured value to the true value.Determined by spike and recovery experiments.

Conclusion

The tiered in vitro assay cascade described in these application notes provides a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its direct effects on COX enzymes, its activity in a cellular context, and its broader selectivity and safety profile, researchers can build a comprehensive understanding of this novel compound's potential as an anti-inflammatory agent. Adherence to rigorous assay development and validation principles will ensure the generation of high-quality, reliable data to guide further drug development efforts.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org. Retrieved from [Link]

  • Human Cell NF-kappa B (NF-kB) Activation Assay Kit. (n.d.). Active Motif. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. Retrieved from [Link]

  • NF-κB Reporter Cellular Assay Pack (CHOK1) (Discontinued). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI. Retrieved from [Link]

  • Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Society of Toxicology. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved from [Link]

  • In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. (n.d.). AVMA Journals. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (n.d.). PubMed. Retrieved from [Link]

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  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection. (n.d.). PubMed. Retrieved from [Link]

  • Phenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: The compound 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is a specialized intermediate, and detailed public literature on its purification is sparse. This guide has been constructed by leveraging established first principles and field-proven methodologies for the purification of structurally analogous biaryl carboxylic acids. The core structure, likely synthesized via a Suzuki-Miyaura cross-coupling reaction, presents predictable purification challenges that are addressed herein.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I will encounter after synthesizing this compound?

A1: Given a likely synthesis route via Suzuki-Miyaura coupling, the primary impurities are typically byproducts and unreacted starting materials from the reaction itself.[1][5] These include:

  • Homocoupling Products: Dimers of the boronic acid/ester starting material (e.g., 4,4'-bis(dimethylcarbamoyl)biphenyl) or the aryl halide starting material. These often arise from the presence of oxygen or premature catalyst decomposition.[1][6]

  • Unreacted Starting Materials: Residual aryl halide and/or boronic acid.

  • Protodeborylation Product: The boronic acid starting material can be replaced by a hydrogen atom, leading to N,N-dimethylbenzamide.

  • Residual Palladium Catalyst: Trace amounts of palladium, which can discolor the final product and interfere with downstream applications.

  • Solvent and Base Residues: Inorganic salts from the basic workup and residual high-boiling solvents (e.g., DMF, dioxane).[7]

Q2: What are the primary recommended purification strategies for this molecule?

A2: A multi-step approach is often necessary. The choice depends on the scale and the specific impurity profile observed via analytical techniques like TLC or LC-MS.

  • Aqueous Basic Wash / Acidic Precipitation: This is an excellent first-line purification step. The carboxylic acid moiety allows the target compound to be selectively extracted into an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃), leaving non-acidic impurities (like homocoupled byproducts) in the organic layer. The product is then re-precipitated by acidifying the aqueous layer.[8][9] This is a form of crystallization, not recrystallization.[10]

  • Recrystallization: If the crude product is a solid and has moderate purity (>85-90%), recrystallization is a highly effective and scalable method for removing minor impurities.[10]

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, column chromatography is the most powerful tool. Both normal-phase (silica gel) and reversed-phase (C18) chromatography are viable options.[11][12]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a combination of a moderately polar solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) and a UV lamp (254 nm) for visualization. The carboxylic acid and amide groups are strong UV chromophores. Staining with potassium permanganate can also help visualize non-UV active impurities. For more precise monitoring, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[13]

Troubleshooting & Optimization Guide

Issue 1: Recrystallization Problems

Q: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

  • Probable Cause: The solution is supersaturated, and the melting point of your impure compound is below the temperature of the solvent. This is common with residual solvents or low-melting point impurities creating a eutectic mixture.

  • Solution:

    • Add More Solvent: Re-heat the mixture until the oil fully redissolves, then add slightly more hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slower cooling encourages orderly crystal lattice formation.

    • Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure material, add a "seed crystal" to initiate crystallization.

    • Change Solvent System: Your chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility, or use a co-solvent system (e.g., Ethanol/Water, Toluene/Hexanes).[8]

Q: My recovery after recrystallization is very low. How can I improve it?

  • Probable Cause: The compound has significant solubility in the solvent even at low temperatures, or you used an excessive volume of solvent.

  • Solution:

    • Solvent Selection: Ensure you have chosen an optimal solvent where the compound is highly soluble when hot but poorly soluble when cold. Perform small-scale solubility tests before committing to a large-scale recrystallization.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions.

    • Cooling: Ensure the solution is thoroughly chilled before filtration. An ice-water bath is standard.

    • Mother Liquor Concentration: Concentrate the filtrate (mother liquor) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 2: Column Chromatography Challenges

Q: My compound is streaking badly on the silica gel column, leading to poor separation.

  • Probable Cause: The carboxylic acid group is strongly interacting with the acidic silanol groups on the silica surface. This causes slow, uneven elution.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.1-1%) to the eluent.[14] This protonates the carboxylate, making the molecule less polar and suppressing its interaction with the silica gel, resulting in sharper peaks.

    • Use a More Polar Solvent System: Sometimes streaking indicates that the mobile phase is not strong enough to move the compound effectively. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Consider Reversed-Phase Chromatography: Carboxylic acids often behave much better on C18 reversed-phase columns, where such strong secondary interactions are minimized.[11] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.[11]

Q: I have very low recovery of my product from the column. Where did it go?

  • Probable Cause: The compound may have irreversibly adsorbed to the silica gel, especially if it is highly polar or if the column was run too slowly.

  • Solution:

    • Flush the Column: After your initial elution, flush the column with a much stronger solvent system. For example, if you used ethyl acetate/hexanes, flush with 5-10% methanol in dichloromethane. This will often recover highly retained material.

    • Deactivate the Silica: For very sensitive compounds, you can pre-treat the silica gel. Slurry the silica in your eluent containing 1% triethylamine to neutralize the acidic sites before packing the column. However, be aware this will change the elution profile of your acidic compound.[14]

    • Check for Decomposition: Run a 2D TLC test to see if the compound is stable on silica.[14] Spot the compound, run the TLC, then turn the plate 90 degrees and run it again in a fresh solvent chamber. If new spots appear off the diagonal, the compound is decomposing on the stationary phase. In this case, switching to a different purification method is advised.

Issue 3: Removing Specific Impurities

Q: My final product has a gray or black tint. How do I remove residual palladium?

  • Probable Cause: Trace palladium from the Suzuki catalyst remains.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated carbon (charcoal), stir or heat briefly (e.g., 15-30 minutes), and then filter the mixture through a pad of Celite®.[15] The palladium species will adsorb to the carbon.

    • Thiol Scavengers: For more stubborn cases, specialized silica-based metal scavengers with thiol functional groups can be used. These are stirred with a solution of the crude product and then filtered off.

    • Aqueous Wash: Sometimes a wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help remove palladium salts.

Q: I have a significant amount of a non-polar impurity that I believe is a homocoupled byproduct. What's the best way to remove it?

  • Probable Cause: This is likely the biphenyl byproduct from the boronic acid or aryl halide starting material.[6]

  • Solution:

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a mild aqueous base (e.g., 1M NaHCO₃). Your desired product, the carboxylic acid, will move into the aqueous layer as its sodium salt. The non-polar homocoupled byproduct will remain in the organic layer. Separate the layers, wash the aqueous layer with fresh organic solvent to remove any last traces of the impurity, and then acidify the aqueous layer with HCl to precipitate your pure product. Filter to collect.[8][9]

    • Recrystallization: If the impurity level is low, a carefully chosen recrystallization can work. A solvent system like Toluene/Hexanes is often good for biaryl compounds, as the non-polar impurity will likely be more soluble in the hexanes portion.

Visualized Workflows & Data

General Purification Strategy

The following diagram outlines the recommended decision-making process for purifying crude this compound.

CRUDE Crude Product (Post-Synthesis Workup) TLC Analyze by TLC/LC-MS CRUDE->TLC DECIDE1 Is the major impurity non-acidic? TLC->DECIDE1 EXTRACT Perform Acid-Base Extraction (EtOAc / aq. NaHCO3) PRECIPITATE Acidify Aqueous Layer (HCl) & Filter Product EXTRACT->PRECIPITATE DECIDE2 Is product a solid with >90% purity? PRECIPITATE->DECIDE2 RECRYST Recrystallize Solid (e.g., EtOH/H2O or Toluene) FINAL Pure Product (>98% Purity) RECRYST->FINAL CHROM Column Chromatography (Normal or Reversed-Phase) CHROM->FINAL DECIDE1->EXTRACT Yes DECIDE1->DECIDE2 No DECIDE2->RECRYST Yes DECIDE2->CHROM No / Complex Mixture

Caption: Decision workflow for purification strategy.

Data Tables for Method Development

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Ethanol / WaterHighGood for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Toluene / HexanesLow-MediumExcellent for aromatic acids. Dissolve in minimal hot toluene, add hexanes as the anti-solvent.
Ethyl AcetateMediumA versatile single solvent, though solubility may be high even when cold.
Acetic Acid / WaterHigh (Acidic)Useful if the compound is poorly soluble in neutral solvents.

Table 2: Starting Points for TLC Mobile Phase Development

Solvent SystemRatio (v/v)Comments
Hexanes : Ethyl Acetate1 : 1Good starting point for many aromatic compounds.
Dichloromethane : Methanol95 : 5A more polar system if the compound has a low Rf in the above.
Hexanes : Ethyl Acetate + 1% Acetic Acid1 : 1 (+1%)Recommended. The acid suppresses streaking of the carboxylic acid spot.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (~10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 200 mL) in a separatory funnel.

  • Base Extraction: Add 1 M aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 100 mL of 1 M NaHCO₃.

  • Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with fresh EtOAc (50 mL) to remove any remaining non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of the pure product should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry the solid under vacuum.[8][9]

Protocol 2: Purification via Reversed-Phase Flash Chromatography

This method is ideal for complex mixtures or when normal-phase chromatography fails.[11]

  • Column Selection: Choose a C18 reversed-phase flash column appropriately sized for your sample amount (e.g., a 40g column for 100-400 mg of crude material).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: The acid modifier is crucial for maintaining the protonated state of the carboxylic acid, ensuring sharp peaks.[11]

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent like DMF or methanol. Alternatively, for better peak shape, adsorb the crude material onto a small amount of C18 silica (solid load) and load the dry powder onto the column.

  • Equilibration & Elution: Equilibrate the column with 5-10% Solvent B in Solvent A. Run a linear gradient, for example, from 10% B to 95% B over 15-20 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector response (254 nm or 280 nm).

  • Analysis & Isolation: Analyze the collected fractions by TLC or HPLC. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water/ACN mixtures can take longer than typical organic solvents.

References

  • Teledyne ISCO. (2012).
  • Riente, P. et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • PubMed. (n.d.).
  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
  • ResearchGate. (2020).
  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • University of California, Irvine. (n.d.).
  • PrepChem.com. (n.d.).
  • ACS Publications. (2024).
  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • PubMed. (2024).
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?

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Technical Support Center: Recrystallization of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to explain not just the "how" but the critical "why" behind these techniques, ensuring your success in obtaining high-purity crystalline materials.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My substituted phenylacetic acid "oiled out" instead of crystallizing. What happened and how can I fix it?

A1: What Happened: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice.[1][2][3] This typically happens for two primary reasons:

  • High Supersaturation at Elevated Temperatures: The solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depression of your compound due to impurities).[1][4] Instead of molecules arranging into a crystal lattice, they aggregate as a supercooled liquid.

  • Significant Impurities: High levels of impurities can significantly lower the melting point of your product, making it more prone to oiling out.[1][4][5] These impurities are often more soluble in the oily product phase than in the solvent, leading to poor purification.[1][3]

Corrective Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of additional hot solvent until the oil completely redissolves into a clear solution.[1][5]

  • Reduce the Cooling Rate: Oiling out is often promoted by rapid cooling.[4] Allow the flask to cool to room temperature very slowly. You can achieve this by placing the flask within a larger beaker of hot water or leaving it on a hot plate with the heat turned off.[6][7]

  • Lower the Solute Concentration: Adding more solvent (10-20% more than the minimum required for dissolution) can keep the compound soluble to a lower temperature, potentially bypassing the temperature range where oiling out occurs.[1]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. The boiling point of your solvent might be too high relative to your compound's melting point.[7] Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

  • Induce Crystallization: At a temperature just above where oiling was observed, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][8] This provides a nucleation site for crystal growth to compete with oil formation.

Q2: My crystal yield is very low. What are the common causes and how can I improve it?

A2: Common Causes: A low yield is a frequent issue in recrystallization.[1] Several factors could be at play:

  • Using Excessive Solvent: This is the most common mistake.[7][8] Using more than the minimum amount of hot solvent required to dissolve the compound will leave a significant portion of your product in the mother liquor upon cooling.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel, leading to loss of material.[9]

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the solute.[9]

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent can redissolve a portion of your purified product.[8]

Strategies for Yield Improvement:

  • Minimize Solvent Usage: Carefully add the minimum amount of boiling solvent needed to fully dissolve the crude solid.[8][10][11] Work in small additions, allowing the solution to return to a boil between additions.

  • Pre-heat Your Funnel: Before a hot filtration, pre-heat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization.[9]

  • Maximize Cooling: Once the flask has slowly cooled to room temperature, place it in an ice-water bath to maximize the precipitation of the solute from the solution.[10][12][13]

  • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[10][14]

  • Second Crop Recovery: The mother liquor still contains dissolved product.[10] You can recover a "second crop" of crystals by evaporating a portion of the solvent and re-cooling, though this crop may be less pure.[1]

Q3: The final crystals are colored, but the pure compound should be white. How can I remove colored impurities?

A3: Explanation and Solution: Colored impurities are common and are often large, polar molecules with extended conjugation that strongly adsorb to the surface of growing crystals. The most effective method for removing them is by using activated charcoal (also known as decolorizing carbon).[2][11]

Protocol for Using Activated Charcoal:

  • Dissolve your crude substituted phenylacetic acid in the minimum amount of hot solvent.

  • Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.

  • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Using too much will adsorb your product as well as the impurities, reducing your yield.

  • Bring the solution back to a gentle boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.[15]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: Diagnosis and Induction of Crystallization: This is typically due to one of two reasons: either too much solvent was used, creating a solution that is not supersaturated even when cold, or the solution has become supersaturated but nucleation has not occurred.[8]

Step-by-Step Induction Methods:

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1][13][15] This provides a perfect template for other molecules to crystallize upon, bypassing the initial nucleation energy barrier.[13]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then attempt the cooling process again.[1][7]

  • Introduce an Antisolvent: If you are using a solvent in which your compound is highly soluble, you can add a second, miscible solvent in which your compound is insoluble (an antisolvent).[17] Add the antisolvent dropwise to the solution until it just becomes cloudy, then add a drop or two of the original solvent to clarify. Now, upon cooling, crystals should form more readily.[12]

Frequently Asked Questions (FAQs)

Q5: How do I select the optimal solvent system for a new substituted phenylacetic acid?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11][16] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.[11]

Solvent Selection Workflow:

  • "Like Dissolves Like": Start by considering polarity. Phenylacetic acids have a polar carboxylic acid group and a nonpolar phenyl ring. Solvents of intermediate polarity like ethanol, acetone, or ethyl acetate are often good starting points.[18][19] Water can also be effective, especially for derivatives with additional polar groups.[20]

  • Small-Scale Testing:

    • Place a small amount of your compound (20-30 mg) into several test tubes.

    • Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[14]

    • Heat the tubes that did not dissolve. An ideal solvent will dissolve the compound completely upon heating.[14]

    • Cool the tubes that formed a clear solution. The best solvent will show abundant crystal formation upon cooling to room temperature and then in an ice bath.

Solvent Polarity and Suitability Table

SolventPolaritySuitability for Phenylacetic AcidsNotes
WaterHighGood for polar derivatives; often requires heating.[21]Phenylacetic acid itself has limited solubility in cold water.[20][22]
Ethanol/MethanolHighExcellent general-purpose solvents.[18][23]High solubility may require cooling to low temperatures for good yield.
AcetoneMediumGood solvent, but its low boiling point can be a challenge.[18][19]Evaporates quickly.
Ethyl AcetateMediumA versatile option.[18][23]Good for compounds of intermediate polarity.
TolueneLowGood for less polar derivatives or as part of a mixed-solvent system.[18]Phenylacetic acid is fairly soluble in toluene.[18]
Hexane/HeptaneLowGenerally poor solvents, but excellent as antisolvents.[21]Used to reduce polarity in a mixed-solvent system.
Q6: What is the difference between single-solvent and multi-solvent recrystallization?

A6: The choice depends entirely on the solubility profile of your compound.

  • Single-Solvent Recrystallization: This is the most straightforward method.[12] It is used when you can find one solvent that exhibits a large difference in solubility for your compound between its boiling point and a low temperature (like 0 °C).[11][14]

  • Multi-Solvent Recrystallization (Solvent/Antisolvent): This technique is used when no single solvent provides the ideal solubility profile.[12][15] You dissolve your compound in a "good" solvent where it is highly soluble, and then you slowly add a miscible "bad" solvent (the antisolvent) where it is insoluble.[24][25] This effectively changes the polarity of the solvent mixture, reducing the compound's solubility and inducing crystallization.[25] The two solvents must be fully miscible with each other.[14][24]

Q7: How does the cooling rate impact crystal quality and purity?

A7: The rate of cooling is a critical parameter that directly influences the size and purity of your crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[16][26] The slow process allows molecules to selectively add to the growing crystal lattice in the most stable arrangement, naturally excluding impurities which remain in the mother liquor.[11] This is the preferred method for achieving high purity.

  • Rapid Cooling ("Crashing Out"): Forcing rapid crystallization by plunging a hot solution into an ice bath traps impurities within the crystal lattice, defeating the purpose of the purification.[9][10] This typically results in the formation of small, impure needles or a precipitate rather than distinct crystals.[9] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[1]

Visualized Workflows and Protocols

Diagram: General Single-Solvent Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Start with Crude Substituted Phenylacetic Acid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool Allow to Cool Slowly to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath to Maximize Yield Cool->IceBath VacuumFilter Collect Crystals via Vacuum Filtration IceBath->VacuumFilter Wash Wash with Minimal Ice-Cold Solvent VacuumFilter->Wash Dry Dry the Pure Crystals Wash->Dry End Obtain Pure Crystalline Product Dry->End

Caption: A standard workflow for purifying a solid compound via single-solvent recrystallization.

Diagram: Decision Tree for Troubleshooting Crystallization Issues

TroubleshootingTree Start Solution Cooled, But No Crystals Formed Q1 Was minimum solvent used? Start->Q1 A1_Yes Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal Q1->A1_Yes Yes A1_No Reduce Solvent Volume: Boil off excess solvent and re-cool Q1->A1_No No Q2 Did the compound 'oil out'? A1_Yes->Q2 A1_No->Q2 A2_Yes Re-heat to dissolve oil. Add slightly more solvent. Cool VERY slowly. Q2->A2_Yes Yes A2_No Proceed to Isolation Q2->A2_No No

Caption: A logical decision tree for addressing common problems during the crystallization step.

References
  • Wikipedia.
  • ECHEMI. (2015).
  • University of York.
  • CK-12 Foundation.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • LibreTexts.
  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2013).
  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • ECHEMI.
  • LabXchange. Lab Procedure: Recrystallization. [https://vertexaisearch.cloud.gchange.

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Technical Support Center: Navigating Solubility Challenges with 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. This guide provides in-depth technical assistance to address and overcome common solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge and practical steps to ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Solubility Profile

This compound is a carboxylic acid derivative. Its structure, featuring a phenylacetic acid core and a dimethylcarbamoylphenyl substituent, suggests it is a weakly acidic compound with potentially limited aqueous solubility. The presence of the polar dimethylcarbamoyl group may slightly enhance solubility compared to unsubstituted phenylacetic acid, but the overall hydrophobic nature of the molecule can still pose significant challenges in aqueous assay buffers.

This guide will walk you through a systematic approach to characterizing the solubility of your specific batch of this compound and provide a range of troubleshooting strategies to maintain its dissolved state throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?

The first step is to systematically assess the solubility of your compound. Do not assume that a previously used concentration will work for a new batch or a different buffer system. We recommend performing a simple solubility test.

Protocol: Preliminary Solubility Assessment

  • Prepare a range of concentrations: Start by preparing a small-scale dilution series of your compound in the intended aqueous buffer.

  • Visual Inspection: Vortex each dilution thoroughly and visually inspect for any undissolved particles or cloudiness.

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to detect any micro-precipitates.

  • Incubation: Incubate the dilutions under your experimental conditions (e.g., temperature, CO2) for a short period to check for time-dependent precipitation.

This initial assessment will help you determine the approximate aqueous solubility limit of your compound in your specific assay buffer.

Q2: I need to use a concentration that is above the aqueous solubility limit. What are my options?

When the required experimental concentration exceeds the aqueous solubility, the use of co-solvents or other formulation strategies becomes necessary. The most common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

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Stock Solution Preparation Workflow Workflow for Preparing a Concentrated Stock Solution A Weigh the solid compound B Select an appropriate organic solvent (e.g., DMSO, Ethanol) A->B C Dissolve the compound in the organic solvent to create a high-concentration stock solution B->C D Serially dilute the stock solution into the aqueous assay buffer to the final desired concentration C->D E Vortex thoroughly after each dilution step D->E F Visually inspect for any signs of precipitation E->F

Caption: Workflow for preparing a concentrated stock solution.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue 1: Precipitation upon dilution of the organic stock solution into the aqueous buffer.

This is a common problem when the final concentration in the aqueous buffer is still above the compound's solubility limit, even with a small percentage of the organic co-solvent.

Causality: The organic solvent in the stock solution keeps the compound dissolved at a high concentration. When this is diluted into the aqueous buffer, the solvent environment becomes predominantly aqueous, and if the compound's concentration is still above its aqueous solubility, it will precipitate out of the solution.

Troubleshooting Steps:

  • Decrease the final concentration: If experimentally feasible, lower the final concentration of the compound in the assay.

  • Increase the co-solvent concentration: Incrementally increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium. However, be mindful of the potential for the co-solvent to affect your assay's biological system. It is crucial to run a vehicle control with the same concentration of the co-solvent to assess its impact.

  • pH adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1]

    • Protocol: pH-Mediated Solubilization

      • Prepare your assay buffer without the final pH adjustment.

      • Add the compound (or its organic stock solution).

      • Gradually add a dilute base (e.g., 0.1 M NaOH) while monitoring the pH until the compound dissolves.

      • Adjust the final pH of the solution to the desired value for your assay.

      • Always include a pH-matched vehicle control in your experiment.

  • Use of solubilizing excipients: Consider using excipients like cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

    • Note: The presence of co-solvents like DMSO can sometimes reduce the effectiveness of cyclodextrins in solubilizing guest molecules.[2][3] Therefore, if you use a combination, optimization of the concentrations of both the co-solvent and the cyclodextrin is necessary.

Issue 2: The compound appears to be in solution, but I am getting inconsistent assay results.

This could be due to the formation of small, invisible aggregates or interference of the solubilizing agent with the assay components.

Causality: At concentrations near the solubility limit, compounds can form small aggregates that are not visible to the naked eye but can interfere with biological assays by non-specific interactions.[4] Additionally, co-solvents like DMSO can directly impact enzyme activity or cell viability.[5][6]

Troubleshooting Steps:

  • Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in your compound solution.

  • Assay Interference Check: Run control experiments to test for potential interference from your solubilizing agents.

    • Co-solvent Interference: Run a dose-response of your co-solvent (e.g., DMSO) alone in the assay to determine the highest tolerable concentration.

    • Compound-Specific Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, absorbance). To check for this, run your compound in the assay without the biological target (e.g., enzyme or cells).[4]

  • Consider alternative solubilization strategies: If DMSO is causing issues, explore other co-solvents like ethanol or consider formulations with cyclodextrins or other biocompatible excipients.[7][8]

Data Summary: Solubility of Phenylacetic Acid Derivatives

SolventSolubility of Phenylacetic AcidExpected Solubility of this compoundReference
WaterSlightly solubleLikely slightly more soluble due to the polar amide group, but still poorly soluble.[9][10]
EthanolSolubleExpected to be soluble.[9]
DMSOSolubleExpected to be soluble.
AcetoneSolubleExpected to be soluble.[9]
ChloroformSlightly solubleSolubility will depend on the overall polarity.[9]

Note: This table provides an estimation based on the parent compound. It is essential to experimentally determine the solubility of your specific compound.

Advanced Strategies

For particularly challenging solubility issues, especially in the context of formulation for in vivo studies, more advanced techniques can be considered:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier can enhance its dissolution rate and apparent solubility.[11][12]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[8]

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Troubleshooting Logic Troubleshooting Logic for Solubility Issues Start Compound does not dissolve SolubilityTest Perform Preliminary Solubility Assessment Start->SolubilityTest AboveLimit Required concentration > solubility limit? SolubilityTest->AboveLimit UseCoSolvent Prepare stock in organic solvent (e.g., DMSO) AboveLimit->UseCoSolvent Yes Success Successful Solubilization AboveLimit->Success No Precipitation Precipitation on dilution? UseCoSolvent->Precipitation InconsistentResults Inconsistent assay results? UseCoSolvent->InconsistentResults No precipitation, but... LowerConc Lower final concentration Precipitation->LowerConc Yes AdjustpH Adjust buffer pH Precipitation->AdjustpH Yes UseExcipient Use solubilizing excipient (e.g., cyclodextrin) Precipitation->UseExcipient Yes LowerConc->Success AdjustpH->Success UseExcipient->Success CheckAggregates Check for aggregates (DLS) InconsistentResults->CheckAggregates AssayInterference Test for assay interference InconsistentResults->AssayInterference CheckAggregates->Success AssayInterference->Success

Caption: A logical workflow for troubleshooting solubility problems.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PubMed.

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate.

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.

  • Phenylacetic Acid. PubChem.

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH.

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Excipients for solubility dissolution and permeation enhancement. Slideshare.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.

  • Phenylacetic acid. Wikipedia.

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate.

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. MDPI.

  • Phenylacetic acid. Sciencemadness Wiki.

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube.

  • Showing Compound Phenylacetic acid (FDB010558). FooDB.

  • (3-(Dimethylcarbamoyl)phenyl)boronic acid. Sigma-Aldrich.

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. PubMed.

  • The Ecstasy and Agony of Assay Interference Compounds. PMC - PubMed Central.

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Technical Support Center: Optimizing Reaction Conditions for Carbonylation of Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carbonylation of benzyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to synthesize valuable phenylacetic acid derivatives and other carbonylated products. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the carbonylation of benzyl halides. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction shows low or no conversion of the benzyl halide starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a palladium-catalyzed carbonylation reaction can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active catalytic species in these reactions is typically a Pd(0) complex. If you are starting with a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Inefficient reduction can halt the reaction before it even starts.

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The presence of phosphine ligands or other reducing agents in the reaction mixture can promote this step.[1] Using a well-defined Pd(0) catalyst, such as Pd(PPh₃)₄, can also be a good starting point to confirm if catalyst activation is the issue.

  • Catalyst Poisoning: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons. Amines, if not used as the intended nucleophile, can sometimes inhibit catalyst activity.[3] Trace amounts of sulfur- or phosphorus-containing compounds can also deactivate the palladium catalyst.

    • Solution: Use high-purity, degassed solvents and reagents. Purification of starting materials, such as the benzyl halide, may be necessary. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Insufficient Temperature or CO Pressure: Carbonylation reactions often require specific activation energy.

    • Solution: Gradually increase the reaction temperature. For reactions using carbon monoxide gas, ensure the CO pressure is adequate, as this can influence the rate of CO insertion into the benzyl-palladium intermediate.[4][5]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

    • Solution: Screen different phosphine ligands. For instance, triphenylphosphine (PPh₃) is a common choice, but bulkier or more electron-rich ligands might be more effective for your specific substrate.[6][7]

Question 2: I am observing significant formation of side products, such as homocoupled benzyl species (bibenzyl) or reduced benzyl products (toluene). How can I minimize these?

Answer:

The formation of side products is a common challenge. Understanding the pathways leading to these impurities is key to suppressing them.

  • Homocoupling (Bibenzyl Formation): This side reaction can occur, especially if the reduction of the Pd(II) precatalyst is not efficient, leading to competing reaction pathways.[1]

    • Solution: Optimizing the catalyst system is crucial. Using a pre-formed Pd(0) catalyst or ensuring efficient in situ reduction can minimize side reactions. Adjusting the ligand-to-palladium ratio can also be beneficial.

  • Reduction (Toluene Formation): The presence of a hydrogen source in the reaction mixture can lead to the hydrogenolysis of the benzyl halide.

    • Solution: Ensure all reagents and solvents are anhydrous, unless water is a required component of your reaction system (e.g., for the synthesis of carboxylic acids).

  • Decarbonylation: In some cases, the acyl-palladium intermediate can undergo decarbonylation, leading back to a benzyl-palladium species and potentially other side products.[8]

    • Solution: Maintaining a sufficient pressure of carbon monoxide can help to favor the desired carbonylation pathway.

Question 3: My reaction is working, but the yield of the desired phenylacetic acid derivative is consistently low. What parameters should I focus on for optimization?

Answer:

Improving the yield often involves a systematic optimization of several reaction parameters.

  • Base Selection: The base plays a critical role in neutralizing the hydrogen halide formed during the reaction and in the final product-forming step.

    • Solution: The choice of base is critical. For the synthesis of phenylacetic acids, an aqueous solution of a base like sodium hydroxide is often used.[4][6] For ester synthesis, a non-nucleophilic organic base like a tertiary amine is common.[9] The stoichiometry of the base is also important; typically, at least two equivalents are required.

  • Solvent Effects: The solvent can significantly influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Solution: A screening of solvents is recommended. Toluene, xylene, and acetonitrile are commonly used solvents for these reactions.[6][7][10] In some cases, a two-phase system (e.g., an organic solvent with an aqueous base) can be effective.[11]

  • Reaction Time and Temperature: These parameters are interconnected and need to be optimized for your specific substrate and catalyst system.

    • Solution: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. A systematic variation of the temperature can help find the sweet spot between a reasonable reaction rate and the minimization of side products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic planning and execution of benzyl halide carbonylation reactions.

What is the general mechanism for the palladium-catalyzed carbonylation of benzyl halides?

The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The benzyl halide oxidatively adds to the Pd(0) catalyst to form a benzyl-palladium(II) intermediate.[12]

  • CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the benzyl-palladium bond to form an acyl-palladium(II) complex.[12]

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or amine) attacks the acyl-palladium complex.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[12]

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Catalytic Cycle for Benzyl Halide Carbonylation Pd(0)L2 Pd(0)L2 Benzyl-Pd(II)(X)L2 Benzyl-Pd(II)(X)L2 Pd(0)L2->Benzyl-Pd(II)(X)L2 Oxidative Addition (Bn-X) Acyl-Pd(II)(X)L2 Acyl-Pd(II)(X)L2 Benzyl-Pd(II)(X)L2->Acyl-Pd(II)(X)L2 CO Insertion Product Product Acyl-Pd(II)(X)L2->Product Nucleophilic Attack (NuH) Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: A simplified catalytic cycle for the palladium-catalyzed carbonylation of benzyl halides.

How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical for a successful reaction.

  • Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often more stable and easier to handle but require in situ reduction.[1][2] Pd(0) sources like Pd(PPh₃)₄ can provide more reliable initiation of the catalytic cycle.

  • Ligands: Phosphine ligands are commonly employed.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[6]

    • Bulky/Electron-Rich Ligands: Ligands like P(t-Bu)₃ can sometimes enhance catalytic activity.[7]

    • Bidentate Ligands: Ligands such as Xantphos may be beneficial in certain cases.[5]

What is the role of the base in the carbonylation of benzyl halides?

The base serves multiple crucial functions:

  • Neutralization: It neutralizes the hydrogen halide (HX) that is formed during the reaction, preventing it from interfering with the catalyst or promoting side reactions.

  • Nucleophile Activation: In the synthesis of carboxylic acids, the base (e.g., NaOH) deprotonates water to generate the hydroxide nucleophile.

  • Catalyst Regeneration: In some mechanisms, the base is involved in the reductive elimination step that regenerates the active Pd(0) catalyst.

What are the advantages of using a phase-transfer catalyst in these reactions?

In biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst (PTC) can be highly beneficial. The PTC facilitates the transfer of the hydroxide or other aqueous-phase reactant into the organic phase where the catalyst and benzyl halide reside, thereby increasing the reaction rate.[10]

Can I perform this reaction without using high-pressure carbon monoxide gas?

Yes, several alternatives to gaseous CO have been developed for safety and convenience. These are known as CO surrogates. Phenyl formate is one such example that can decompose in situ to generate CO.[7][13]

Experimental Protocols and Data

General Procedure for the Synthesis of Phenylacetic Acid from Benzyl Chloride

This protocol is a generalized starting point. Optimization will likely be required for specific substrates.

  • Reaction Setup: To a high-pressure reactor, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., PPh₃, 2 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene), the benzyl chloride (1.0 eq), and an aqueous solution of a base (e.g., NaOH, 2.0 eq).[6]

  • Carbon Monoxide Introduction: Seal the reactor and purge with carbon monoxide gas. Pressurize the reactor to the desired pressure (e.g., 10-20 atm).[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 4-6 hours).[6]

  • Work-up: After cooling the reactor to room temperature and carefully venting the CO, separate the aqueous and organic layers.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the phenylacetic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.

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Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Add Catalyst & Ligand Add Catalyst & Ligand Add Solvent, Benzyl Halide & Base Add Solvent, Benzyl Halide & Base Add Catalyst & Ligand->Add Solvent, Benzyl Halide & Base Purge & Pressurize with CO Purge & Pressurize with CO Add Solvent, Benzyl Halide & Base->Purge & Pressurize with CO Heat & Stir Heat & Stir Purge & Pressurize with CO->Heat & Stir Cool & Vent CO Cool & Vent CO Heat & Stir->Cool & Vent CO Separate Layers Separate Layers Cool & Vent CO->Separate Layers Acidify Aqueous Layer Acidify Aqueous Layer Separate Layers->Acidify Aqueous Layer Filter & Recrystallize Filter & Recrystallize Acidify Aqueous Layer->Filter & Recrystallize

Caption: A general experimental workflow for the synthesis of phenylacetic acid.

Table 1: Comparison of Reaction Conditions for the Synthesis of Phenylacetic Acid Derivatives

Benzyl Halide DerivativeCatalystLigandBaseSolventTemp (°C)Pressure (atm)Yield (%)Reference
2,4-Dichlorobenzyl chloridePd(OAc)₂PPh₃NaOH (aq)Toluene80-10010-20~95[4][6]
Benzyl chlorideCo(PPh₃)₂Cl₂PPh₃NaOH (aq)Xylene60178.5[10]
Benzyl chloridePdCl₂{PPh₂(m-C₆H₄SO₃Na)}₂-NaOH (aq)Heptane--High[11]

References

  • Process for preparing phenylacetic acid.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
  • The Heck Carbonylation: Palladium-Catalyzed Alkoxycarbonyl
  • Synthesis of Phenylacetic Acid via Carbonylation of Benzyl Chloride in the Presence of a Water-Soluble Complex, [PdCl2{PPh2(m-C6H4SO3Na)}2], and Surfactants under Two-Phase Conditions. Bulletin of the Chemical Society of Japan.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Form
  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
  • Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. Organic Letters.
  • Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies.
  • Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. The Journal of Organic Chemistry.
  • Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2.
  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonyl
  • Palladium-Catalyzed Carbonylation of Unsatur
  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC.
  • The Heck Carbonylation: Palladium-Catalyzed Alkoxycarbonylation of Organic Halides.
  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
  • Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd C
  • Palladium-catalyzed carbonylation of activated alkyl halides and...
  • Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Rel
  • Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5.
  • Recent developments in palladium catalysed carbonylation reactions. Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Recent Developments in Palladium Catalyzed Carbonylation Reactions.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Form
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • CO pressure as a key factor for the palladium-catalyzed methoxycarbonylation of benzyl chloride under mild conditions.
  • Benzylic substitution, benzyl
  • Syllabus for Chemistry (SCQP08).
  • Palladium‐Catalyzed Carbonylation of Allylic Chlorides to β,γ‐Unsaturated Esters/Amides under Mild Conditions.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development.
  • Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3). American Chemical Society.
  • Coupling reactions of benzoyl chloride.
  • Activation and functionalization of benzylic derivatives by palladium c
  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Palladium on Carbon. e-EROS.

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Technical Support Center: Purifying 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common route to this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. If this method was used, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual (3-carboxymethylphenyl)boronic acid and 4-bromo-N,N-dimethylbenzamide.

  • Homocoupling Products: Biphenyl species formed from the coupling of two boronic acid molecules or two aryl halide molecules.[1]

  • Catalyst Residues: Trace amounts of palladium catalyst, which may require specific purification steps to remove.[2]

  • Solvent and Base Residues: Contaminants from the reaction medium, such as residual base (e.g., K₂CO₃, NaOH) or high-boiling point solvents.[3][4]

Q2: How can I quickly assess the purity of my crude and purified product?

A2: A multi-pronged approach is best for a reliable assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a rapid check. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid spot is well-defined and does not streak. The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point is a strong indicator of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for identifying and quantifying organic impurities. Look for unexpected signals or incorrect integration ratios.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is ideal for separating the target compound from polar and non-polar impurities.

Q3: Is a simple acid-base extraction sufficient for purification?

A3: Acid-base extraction is an excellent initial purification step, particularly for removing neutral or basic impurities, but it is often insufficient on its own.[5][6] The principle is to dissolve your crude product in an organic solvent (like ethyl acetate) and wash with an aqueous base (e.g., sodium bicarbonate solution).[7][8] Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[6][9] The organic layer, containing neutral impurities, can be discarded. Subsequently, re-acidifying the aqueous layer with an acid like HCl will precipitate your purified product.[7] However, this method will not separate your target compound from other acidic impurities, such as unreacted boronic acid starting material. Therefore, it should be considered a preliminary step before recrystallization or chromatography.[5]

Troubleshooting Common Purification Issues

Problem Encountered Potential Cause Recommended Solution & Scientific Rationale
Compound "oils out" during recrystallization instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound or impurities are depressing the melting point significantly.Solution: Switch to a lower-boiling point solvent or use a co-solvent system.[10] Rationale: If the compound melts before it dissolves, it will separate as an immiscible liquid ("oil"). A lower boiling solvent ensures the compound dissolves below its melting point, promoting the formation of a crystal lattice upon cooling.
Very low or no crystal formation after cooling the recrystallization solution. The solution is not sufficiently supersaturated. This is typically caused by using too much solvent.Solution: Gently heat the solution to evaporate some of the solvent and re-cool.[10] Rationale: Crystallization requires a supersaturated state where the concentration of the solute exceeds its solubility at a given temperature. By reducing the solvent volume, you increase the concentration, allowing nucleation and crystal growth to occur upon cooling.[11]
Product streaks badly on a silica TLC plate. The carboxylic acid group is interacting strongly with the acidic silica gel stationary phase.Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your TLC mobile phase. Rationale: The added acid protonates the silica surface silanol groups and ensures your compound remains in its protonated, less polar state. This minimizes strong ionic interactions and allows the compound to travel up the plate as a tight, well-defined spot.[12]
Product co-elutes with impurities during flash column chromatography. The chosen solvent system does not provide adequate separation (selectivity) between your compound and the impurity.Solution: Perform a systematic solvent screen using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate) and gradients to find a system that maximizes the separation (ΔRf) between your product and the contaminants.[13] Rationale: Different solvent systems alter the polarity and specific interactions (e.g., hydrogen bonding) with the stationary phase, changing the elution order and resolution of compounds.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to select a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or water/alcohol mixtures). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.[10][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material. This ensures the solution will be supersaturated upon cooling.[11]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated product.[10]

  • Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

For mixtures with significant amounts of impurities or impurities with similar properties, flash chromatography is the method of choice.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.2-0.4.[13] Crucially, add ~1% acetic acid to the mobile phase to prevent peak tailing.[12][15]

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[13]

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the elution of your compound using TLC.

  • Fraction Pooling & Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the resulting solid under high vacuum and confirm its purity via NMR and/or HPLC.

Visual Workflow & Data

To aid in selecting the appropriate purification strategy, the following decision-making workflow is provided.

Purification_Workflow start Crude Product Analysis (TLC, NMR) purity_check Is the major impurity non-acidic? start->purity_check acid_base Perform Acid-Base Extraction purity_check->acid_base  Yes column_check Are impurities separable by TLC? purity_check->column_check  No / Acidic Impurities recrystallize_check Is the product >90% pure after extraction? acid_base->recrystallize_check recrystallize Recrystallize from suitable solvent recrystallize_check->recrystallize  Yes column Perform Flash Column Chromatography recrystallize_check->column  No final_product Pure Product (Verify by NMR, MP) recrystallize->final_product column_check->recrystallize  No (Inseparable) Consider resynthesis column_check->column  Yes column->final_product

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and overcome common scale-up challenges. This document is structured as a dynamic troubleshooting guide and FAQ to directly address the practical issues you may encounter.

The synthesis of this biphenylacetic acid derivative is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed method forms the central carbon-carbon bond by coupling an aryl halide with an organoboron species.[1] While robust at the lab scale, scaling up introduces variables that can significantly impact yield, purity, and process efficiency.

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The primary reaction involves coupling 3-bromophenylacetic acid (or its corresponding ester) with 4-(dimethylcarbamoyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant_A 3-Bromophenylacetic Acid Reaction_Vessel + Reactant_A->Reaction_Vessel Reactant_B 4-(Dimethylcarbamoyl)phenylboronic Acid Reactant_B->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Heat

Caption: General Suzuki-Miyaura coupling scheme for synthesis.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses the most common and critical problems encountered during the scale-up of this Suzuki-Miyaura coupling reaction.

Q1: My reaction yield is consistently low (<70%) after scaling up, although it worked well on the bench. What are the most likely causes and how can I improve it?

Low yield is the most frequent scale-up challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.[3][4]

Causality Analysis & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[5] On a larger scale, achieving and maintaining a truly inert atmosphere is more difficult. Inefficient degassing of solvents and headspace oxygen can poison the catalyst, halting the reaction prematurely.

    • Solution: Implement a robust degassing protocol. For large volumes, sparging with argon or nitrogen for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles. Ensure all reagent transfer lines are purged and the reactor can maintain a positive pressure of inert gas throughout the process.

  • Reagent Quality & Stability: The stability of boronic acids is a primary reason for low yields.[6] Boronic acids can degrade via homocoupling or protodeboronation, especially if exposed to air, moisture, or heat for prolonged periods.[5]

    • Solution: Use fresh, high-purity boronic acid. If storage is necessary, keep it under an inert atmosphere in a cool, dark place. Consider using more stable boronic esters, such as pinacol esters, which can mitigate degradation issues.[5]

  • Mass and Heat Transfer Limitations: In large reactors, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (organic phase, aqueous base, solid catalyst/reagents). This creates localized "hot spots" or areas of low reagent concentration, leading to side reactions and incomplete conversion.

    • Solution: Optimize the reactor's agitation speed and impeller design to ensure thorough mixing. For heterogeneous mixtures, vigorous stirring is essential.[5] Monitor the internal reaction temperature carefully to ensure it aligns with the jacket temperature, indicating good heat transfer.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[7] Clumps of base or insufficient equivalents can lead to poor reproducibility.[5]

    • Solution: Use a finely powdered, dry base. Consider bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often effective.[3] Ensure at least 3 equivalents of the base are used and that it is well-dispersed.

Caption: A logical workflow for troubleshooting low-yield issues.

Q2: My impurity profile is complex. I'm seeing significant homocoupling of the boronic acid and dehalogenation of the aryl bromide. How can I suppress these side reactions?

Understanding and controlling side reactions is key to achieving high purity and simplifying downstream processing.[6]

Causality Analysis & Solutions:

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[6]

    • Mechanism: Pd(II) species, which can form from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst, can facilitate the homocoupling pathway.

    • Mitigation:

      • Strictly Anaerobic Conditions: As with preventing general catalyst deactivation, maintaining a rigorously oxygen-free environment is the primary defense against homocoupling.[6]

      • Controlled Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A ratio of 1.1-1.2 equivalents is typically sufficient.

      • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are sufficient to rapidly reduce it to the active Pd(0) state.

  • Dehalogenation: This side reaction reduces the aryl bromide starting material (3-bromophenylacetic acid) to phenylacetic acid, effectively terminating the desired reaction for that molecule.[6]

    • Mechanism: The Pd-aryl intermediate formed after oxidative addition can react with a hydride source in the reaction mixture instead of the boronic acid.[6] Hydride sources can include solvents (like THF), the base, or impurities.

    • Mitigation:

      • Solvent Choice: Use high-purity, anhydrous solvents. Ethereal solvents like THF and dioxane should be checked for peroxides.[5]

      • Base Selection: Some bases are more prone to generating hydride species. Experiment with different bases (e.g., switching from an alkoxide to a carbonate) if dehalogenation is a persistent issue.

      • Temperature Control: Excessively high temperatures can sometimes promote decomposition pathways that lead to dehalogenation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Catalytic_Cycle_and_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Dehalogenation Dehalogenation ArPdBr->Dehalogenation [H⁻] source ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Homocoupling Homocoupling ArBOH->Homocoupling O₂, Pd(II) ArH Ar-H Dehalogenation->ArH ArAr Ar'-Ar' Homocoupling->ArAr

Caption: Suzuki catalytic cycle with key side reaction pathways.

Q3: My final product is contaminated with residual palladium. What are the best methods for removal to meet pharmaceutical specifications (<10 ppm)?

Palladium removal is a non-negotiable and often challenging step in pharmaceutical manufacturing. Several scalable methods are available.

MethodDescriptionAdvantagesDisadvantages
Activated Carbon The crude product solution is treated with activated carbon, which adsorbs the palladium.Cost-effective, readily available.Can be non-selective, potentially adsorbing product and reducing yield. Requires filtration of fine particles.
Thiol-Functionalized Silica Silica gel modified with thiol (-SH) groups that chelate strongly with palladium.High selectivity and capacity for palladium. Can be used in a packed bed for continuous flow.Higher cost than carbon.
Scavenger Resins Polymer beads functionalized with ligands (e.g., thiourea, amines) that bind palladium.Very high efficiency and selectivity. Can reduce Pd to very low ppm levels.Highest cost. May require optimization to find the best resin for the specific process stream.
Aqueous Washes Washing the organic product solution with an aqueous solution containing a chelating agent (e.g., cysteine, thiourea).Simple to implement in a standard work-up.Often insufficient to reach very low ppm levels on its own. May require multiple washes.

Recommended Strategy: A multi-step approach is often most effective.

  • Initial Work-up: Perform an aqueous wash with a chelating agent like L-cysteine during the initial extraction to remove the bulk of the palladium.

  • Polishing Step: After isolation of the crude product, re-dissolve it and treat the solution with a high-affinity scavenger like thiol-functionalized silica or a specific scavenger resin to reach the final ppm target.

Q4: The final purification by crystallization is giving inconsistent yields and purity. How can I develop a robust crystallization process?

Crystallization is the preferred purification method at scale for APIs, as it can be highly effective at removing both process-related impurities and residual metals.[8]

Systematic Approach:

  • Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Screen a range of solvents with different polarities (e.g., toluene, ethyl acetate, acetone, isopropanol, acetonitrile, and water/co-solvent mixtures).

  • Define the Metastable Zone Width (MSZW): This is the region between the solubility curve and the nucleation curve. A wider MSZW allows for better control over crystal growth versus spontaneous nucleation, leading to larger, purer crystals. This can be determined using laboratory-scale equipment that monitors turbidity while cooling a saturated solution at different rates.

  • Control Cooling and Seeding: Once a good solvent system is found, develop a controlled cooling profile. Crashing the product out of solution by rapid cooling will trap impurities. A slow, linear cooling profile is preferred. Seeding the solution with a small amount of pure product within the MSZW can ensure controlled crystal growth and consistent particle size.

  • Post-Crystallization Wash: Wash the isolated crystal cake with a cold solvent in which the product is poorly soluble to remove any impurity-rich mother liquor clinging to the crystal surfaces.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for this specific transformation at scale? For aryl-aryl couplings, especially at scale, pre-formed catalysts (precatalysts) are often preferred for their stability and ease of handling. Buchwald-type ligands and precatalysts are highly effective for Suzuki couplings.[9][10] For this specific coupling of an aryl bromide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point.[11] However, for optimization, screening a small set of catalysts is recommended.

Catalyst/Ligand SystemTypical Use Case
Pd(PPh₃)₄General-purpose, effective for many aryl bromides. A good baseline.[11]
Pd(OAc)₂ / SPhosHighly active system, often allows for lower catalyst loading and milder conditions.[9]
Pd₂(dba)₃ / XPhosRobust system, good for challenging or sterically hindered substrates.[9]
tBuBrettPhos Pd G3A modern precatalyst with excellent stability and high activity.[10]

Q: What are the key safety considerations when scaling up this reaction?

  • Palladium Catalysts: While not acutely toxic in the same way as other heavy metals, palladium catalysts are expensive and environmentally regulated. Handle them in a contained manner to avoid generating dust.

  • Solvents: Toluene, dioxane, and THF are flammable. Ensure the reactor is properly grounded to prevent static discharge. Dioxane is a suspected carcinogen and requires careful handling.

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: While Suzuki couplings are not typically violently exothermic, the initial heating and any quenching steps should be monitored carefully at scale to ensure temperature control is maintained.

Q: What analytical methods are recommended for in-process control (IPC) and final product release?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice.[12] A gradient method should be developed to separate starting materials, the product, and key impurities (e.g., homocoupled byproduct). This allows you to monitor the reaction to completion.

  • Final Product Release:

    • HPLC: For purity assessment and quantification of impurities.[13]

    • LC-MS: To identify unknown impurities.[14][15]

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • ICP-MS or ICP-OES: To quantify residual palladium content to ensure it is below the regulatory limit (typically <10 ppm).

    • Karl Fischer Titration: To determine water content.

References

  • Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Barbarin, M. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review.
  • Ruiz-Castillo, P., & Buchwald, S. L. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC, NIH.
  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Journal of Organic Chemistry, 73, 9461-9464.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Organic Syntheses. Phenylacetamide.
  • Organic Syntheses. phenylacetic acid.
  • PrepChem.com. Preparation of phenylacetic acid.
  • Daicel. (2025). What are the emerging technologies for pharmaceutical intermediate purification?.
  • Pharmaffiliates. (2020). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • Milestone Inc. Acid Purification by Sub-Boiling Distillation.
  • Sunresin. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • Google Patents. (2014). Method for recovering and purifying phenylacetic acid.
  • Wikipedia. Suzuki reaction.
  • The Suzuki Reaction. (2014).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125.
  • ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Pharmaceutical Sciences. (2016). impurity profiling and drug characterization: backdrop and approach.
  • Gontla, R., et al. (2020). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Zhang, Q., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552.
  • Al-Masri, H., et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Jolit, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, m1837.
  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...

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Validation & Comparative

A Comparative Guide to Phenylacetic Acid Derivatives: From Anti-Inflammatories to Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid in the Context of Established PAA Scaffolds

Introduction

Phenylacetic acid (PAA) and its derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] This versatile class of compounds has given rise to drugs spanning a wide range of applications, from widely-used non-steroidal anti-inflammatory drugs (NSAIDs) to promising new agents for the treatment of neurodegenerative diseases.[1][3] The biological activity of a PAA derivative is profoundly influenced by the nature and position of substituents on its phenyl ring, allowing for the fine-tuning of its pharmacological profile.[4]

This guide provides a comparative analysis of a specific, complex derivative, This compound , against other well-characterized PAA derivatives. We will explore the two primary mechanisms of action associated with this scaffold: cyclooxygenase (COX) inhibition and γ-secretase modulation. By dissecting the structural nuances and providing relevant experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of this important chemical class and the therapeutic potential of its next-generation members.

Part 1: The Duality of the Phenylacetic Acid Scaffold

The PAA core is deceptively simple; its therapeutic direction is dictated by its molecular decoration. Two pathways, in particular, highlight this versatility: the classical anti-inflammatory route and the cutting-edge neurotherapeutic approach.

The NSAID Pathway: Cyclooxygenase (COX) Inhibition

Many of the most recognizable PAA derivatives are NSAIDs, which exert their therapeutic effects—analgesic, anti-pyretic, and anti-inflammatory—by inhibiting the cyclooxygenase (COX) enzymes.[5][6]

Mechanism of Action: The COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] PAA derivatives like Diclofenac act as competitive inhibitors, blocking the active site of COX enzymes and thereby preventing prostaglandin synthesis.[7][9] While effective, non-selective COX inhibition can lead to gastrointestinal side effects, as COX-1 plays a protective role in the gastric mucosa.[6][8]

cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain PAA-NSAID PAA-based NSAID (e.g., Diclofenac) PAA-NSAID->COX-1 / COX-2 Inhibition

Caption: The anti-inflammatory pathway of PAA-based NSAIDs via COX inhibition.

The Neurotherapeutic Pathway: γ-Secretase Modulation

A more recently discovered function for certain PAA derivatives is the modulation of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease (AD).[10]

Mechanism of Action: The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long species (Aβ42), is a primary event in AD pathology.[10][11] These peptides are generated when the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and then γ-secretase.[12]

  • γ-Secretase Inhibitors (GSIs) were developed to block the enzyme entirely. However, clinical trials revealed significant toxicity because γ-secretase also cleaves other vital substrates, most notably Notch, a protein crucial for cell signaling.[10][13][14] Inhibition of Notch signaling was linked to cognitive worsening and an increased risk of skin cancer.[13]

  • γ-Secretase Modulators (GSMs) , in contrast, do not inhibit the enzyme. Instead, they allosterically bind to the γ-secretase complex, subtly altering its conformation.[12][15] This modulation shifts the cleavage site on APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in shorter, less harmful Aβ peptides like Aβ38.[15][16] This approach preserves essential enzyme functions (like Notch cleavage), offering a much safer therapeutic window.[10][17]

Interestingly, the first GSMs identified were NSAID-like compounds, including ibuprofen and the R-enantiomer of flurbiprofen.[13][16] However, these first-generation GSMs suffered from very low potency, requiring high concentrations to achieve a therapeutic effect.[13]

cluster_0 APP Processing Pathway cluster_1 Peptide Production APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase GSEC γ-Secretase Complex C99->GSEC AB42 Aβ42 (Toxic) GSEC->AB42 Pathogenic Cleavage AB40 Aβ40 GSEC->AB40 AB38 Aβ38 (Less Toxic) GSEC->AB38 Shifted Cleavage GSM PAA-based GSM GSM->GSEC Allosteric Modulation

Caption: Mechanism of PAA-based γ-Secretase Modulators (GSMs) in APP processing.

Part 2: Focus on this compound

Structural Analysis and Mechanistic Hypothesis

The structure of this compound is a significant departure from simple PAA-based NSAIDs.

  • Bi-phenyl Core: The presence of two phenyl rings creates a larger, more complex, and non-planar structure.

  • Dimethylcarbamoyl Group: This -C(=O)N(CH₃)₂ moiety introduces a polar, hydrogen bond-accepting amide group. This feature is distinct from the typical lipophilic or simple acidic groups found on many NSAIDs.

Hypothesis: Based on its structural complexity, this compound is hypothesized to function as a second-generation γ-secretase modulator (GSM) rather than a COX inhibitor. Its size and the specific amide functionality are more characteristic of molecules designed to interact with the allosteric sites of large protein complexes like γ-secretase, similar to other advanced GSMs that feature arylimidazole or other heterocyclic systems.[14]

Proposed Synthetic Pathway: Suzuki Coupling

A robust and versatile method for synthesizing the bi-phenyl core of the target molecule is the Palladium-catalyzed Suzuki coupling reaction.[18] This approach allows for the efficient formation of a C-C bond between an aryl boronic acid and an aryl halide.

Experimental Protocol: Synthesis via Suzuki Coupling

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 3-bromophenylacetate (1.0 eq), 4-(dimethylcarbamoyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification (Ester): Concentrate the organic phase under reduced pressure. Purify the crude product (the ethyl ester intermediate) via column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).

  • Isolation (Final Compound): Acidify the reaction mixture to pH ~2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Caption: Proposed two-step synthesis workflow for the target PAA derivative.

Part 3: Comparative Analysis of PAA Derivatives

To understand the potential role of this compound, it is essential to compare its projected properties against established PAA derivatives.

Table 1: Comparison with a Classical NSAID (Diclofenac)
FeatureThis compound (Hypothesized)Diclofenac (Established)
Structure Bi-phenyl acetic acid with dimethylcarbamoyl group2-(2,6-dichloroanilino) phenylacetic acid
Primary Target γ-Secretase ComplexCOX-1 and COX-2 Enzymes[7]
Mechanism Allosteric ModulationCompetitive Inhibition[9]
Therapeutic Use Alzheimer's Disease (Disease-modifying)Pain & Inflammation (Symptomatic relief)[5][6]
Key Advantage High target selectivity, potentially safer toxicity profileProven efficacy for inflammation and pain
Key Disadvantage Efficacy in humans unprovenGI toxicity, cardiovascular risks[6][8]
Table 2: Comparison with Other γ-Secretase Modulators
FeatureThis compound (Hypothesized)R-Flurbiprofen (1st Gen GSM)E2012 (2nd Gen GSM)
Structural Class Carboxylic Acid-based PAACarboxylic Acid-based (NSAID-like)Non-Carboxylic Acid (Arylimidazole)[14]
Potency (Aβ42 IC₅₀) Expected in low nM rangeMicromolar (μM) range (Low Potency)[13]Nanomolar (nM) range (High Potency)[11]
Brain Penetrance Designed for high CNS penetrationPoor brain penetrance[13]Good brain penetrance
Selectivity vs. Notch Expected to be highly selectiveHighly selective (does not inhibit)Highly selective (does not inhibit)[19]
Noteworthy Feature Novel dimethylcarbamoyl pharmacophoreNSAID scaffold, failed Phase 3 trials[16]One of the first potent, non-NSAID GSMs to enter clinical trials[14]

Part 4: Essential Experimental Validation Protocols

To validate the hypothesized mechanism of action for this compound, a series of in vitro assays are required. The following protocols serve as a self-validating system: the first tests for the desired activity (GSM), while the second tests for the undesired, off-target activity (COX inhibition).

Protocol: Cell-Based γ-Secretase Modulation Assay

Objective: To quantify the effect of the test compound on the production of Aβ42 and Aβ40.

  • Cell Culture: Culture human neuroglioma (H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP in a suitable medium (e.g., DMEM with 10% FBS).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 μM).

  • Treatment: Plate the cells in 96-well plates. Once they reach ~80% confluency, replace the medium with fresh medium containing the diluted test compound or vehicle (DMSO) as a control. Incubate for 24 hours.

  • Sample Collection: Collect the conditioned medium from each well.

  • Quantification (ELISA/MSD): Use commercially available sandwich ELISA or Meso Scale Discovery (MSD) kits to measure the concentrations of Aβ42 and Aβ40 in the conditioned medium, following the manufacturer's instructions.

  • Data Analysis: For each concentration, calculate the Aβ42/Aβ40 ratio. Plot the percent reduction in Aβ42 and the Aβ42/Aβ40 ratio against the compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration at which Aβ42 production is reduced by 50%). A potent GSM will show a low nanomolar IC₅₀ for Aβ42 reduction without significantly affecting total Aβ levels.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if the test compound has off-target activity as a COX inhibitor.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes, available from commercial suppliers.

  • Assay Setup: Perform the assay in a 96-well plate format. To each well, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 μM to 100 μM). Include a known NSAID (e.g., Diclofenac) as a positive control and a vehicle (DMSO) as a negative control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Detection: Incubate for a short period (e.g., 5-10 minutes). Stop the reaction and measure the amount of Prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent-based detection kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value for both COX-1 and COX-2. A high IC₅₀ value (>10 μM) would indicate minimal and likely insignificant COX-inhibiting activity.

Conclusion

The phenylacetic acid scaffold continues to be a remarkably fruitful starting point for drug discovery. While its role in developing powerful NSAIDs is well-established, its application in creating highly selective γ-secretase modulators for Alzheimer's disease represents a promising frontier.

The structural characteristics of This compound strongly suggest its classification as a next-generation GSM. Its bi-phenyl core and unique dimethylcarbamoyl group differentiate it from both classical NSAIDs and first-generation, low-potency GSMs. The provided experimental protocols offer a clear path to validating this hypothesis, testing for on-target GSM activity while simultaneously ruling out off-target COX inhibition. Should this compound prove to be a potent and selective GSM with good pharmacokinetic properties, it could represent a significant advancement in the search for a disease-modifying therapy for Alzheimer's disease.

References

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  • Petit, A., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1256213. [Link]

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  • Future Origin. (2026). Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects. Retrieved from [Link]

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  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13150. [Link]

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Confirming the Structure of Synthesized 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid: A Comparative Guide to Synthesis and Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's structure is a cornerstone of scientific rigor. For novel molecules like 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a potential building block in pharmaceutical synthesis, establishing its precise chemical architecture is paramount. This guide provides an in-depth comparison of synthetic strategies and a detailed walkthrough of the analytical techniques required to definitively confirm its structure, tailored for researchers, medicinal chemists, and professionals in drug development.

The Synthetic Challenge: Accessing Biaryl Acetic Acids

The synthesis of biaryl acetic acids, such as our target molecule, presents a unique set of challenges. The key is the efficient formation of the carbon-carbon bond between the two phenyl rings. Here, we compare the chosen synthetic approach, the Suzuki-Miyaura coupling, with other viable alternatives.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl systems.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions and a high tolerance for various functional groups, making it an ideal choice for our target molecule.[3]

The logical workflow for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling 3-Bromophenylacetic acid 3-Bromophenylacetic acid Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) 3-Bromophenylacetic acid->Pd Catalyst (e.g., Pd(PPh3)4) (4-(Dimethylcarbamoyl)phenyl)boronic acid (4-(Dimethylcarbamoyl)phenyl)boronic acid (4-(Dimethylcarbamoyl)phenyl)boronic acid->Pd Catalyst (e.g., Pd(PPh3)4) Product This compound Pd Catalyst (e.g., Pd(PPh3)4)->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Pd Catalyst (e.g., Pd(PPh3)4)

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromophenylacetic acid (1.0 eq), (4-(dimethylcarbamoyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water. To this suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Comparative Synthetic Methods

While Suzuki-Miyaura coupling is highly effective, other methods for synthesizing biaryl compounds and substituted acetic acids exist, each with its own set of advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1]Mild conditions, high functional group tolerance, commercially available reagents.Potential for palladium contamination in the final product.
Stille Coupling Palladium-catalyzed coupling of an organohalide with an organotin compound.High yields and tolerance of a wide range of functional groups.Toxicity and difficulty in removing organotin byproducts.
Heck Coupling Palladium-catalyzed reaction of an unsaturated halide with an alkene.[4]Good for forming C-C bonds with alkenes.Less direct for biaryl synthesis without a suitable alkene precursor.
Malonic Ester Synthesis Alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5]A classic and reliable method for substituted acetic acids.Requires multiple steps and may not be suitable for large-scale synthesis.

Structural Elucidation: A Multi-faceted Approach

Confirming the structure of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

cluster_techniques Analytical Techniques cluster_information Structural Information Obtained Synthesized Compound Synthesized Compound NMR Nuclear Magnetic Resonance (NMR) Synthesized Compound->NMR IR Infrared (IR) Spectroscopy Synthesized Compound->IR MS Mass Spectrometry (MS) Synthesized Compound->MS NMR_info Carbon-hydrogen framework Connectivity of atoms NMR->NMR_info IR_info Presence of functional groups (Carboxylic acid, Amide) IR->IR_info MS_info Molecular weight Elemental composition MS->MS_info Confirmed Structure Confirmed Structure NMR_info->Confirmed Structure IR_info->Confirmed Structure MS_info->Confirmed Structure

Caption: Workflow for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.2 - 7.8Multiplet8HAromatic protons
~3.7Singlet2H-CH₂-
~3.0Singlet (broad)6H-N(CH₃)₂

Rationale: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield. The aromatic region will show a complex multiplet pattern due to the coupling of the eight protons on the two phenyl rings. The methylene protons adjacent to the carboxylic acid will appear as a singlet, and the two methyl groups on the amide will likely be a broad singlet due to restricted rotation around the C-N bond.

Chemical Shift (δ, ppm)Assignment
~175-COOH
~170-C=O (amide)
125 - 145Aromatic carbons
~40-CH₂-
~37-N(CH₃)₂

Rationale: The carbonyl carbons of the carboxylic acid and the amide will be the most deshielded. The aromatic carbons will appear in the typical range of 125-145 ppm. The methylene carbon and the methyl carbons of the dimethylamide will be the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1640StrongC=O stretch (amide)
1600, 1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)

Rationale: The most characteristic peak will be the very broad O-H stretch of the carboxylic acid, a hallmark of this functional group. Two distinct strong carbonyl peaks are expected: one for the carboxylic acid and another at a slightly lower wavenumber for the amide due to resonance with the nitrogen lone pair.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[9][10]

m/zInterpretation
~283[M]⁺, Molecular ion
~238[M - COOH]⁺
~181[M - COOH - N(CH₃)₂]⁺
~91[C₇H₇]⁺, Tropylium ion (from benzyl fragmentation)

Rationale: The molecular ion peak will confirm the molecular weight of the synthesized compound. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group and cleavage at the benzylic position.

Conclusion

The successful synthesis and structural confirmation of this compound relies on a synergistic approach. The Suzuki-Miyaura coupling offers an efficient and reliable synthetic route, while a combination of NMR, IR, and mass spectrometry provides the necessary data to unambiguously elucidate the structure. This guide serves as a comprehensive resource for researchers, emphasizing the importance of a multi-faceted analytical approach to ensure the integrity of synthesized compounds in the pursuit of new therapeutic agents.

References

  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. Available at: [Link] [Accessed January 15, 2026].

  • Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates | Request PDF - ResearchGate. Available at: [Link] [Accessed January 15, 2026].

  • Synthesis of biaryl acetic acids. Reagents and conditions were as follows - ResearchGate. Available at: [Link] [Accessed January 15, 2026].

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  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Available at: [Link] [Accessed January 15, 2026].

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available at: [Link] [Accessed January 15, 2026].

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  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... - ResearchGate. Available at: [Link] [Accessed January 15, 2026].

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2... - PubMed. Available at: [Link] [Accessed January 15, 2026].

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  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - ResearchGate. Available at: [Link] [Accessed January 15, 2026].

  • Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic) - ResearchGate. Available at: [Link] [Accessed January 15, 2026].

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  • Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects - PubMed. Available at: [Link] [Accessed January 15, 2026].

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A Comparative Guide to the Biological Activities of Phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth comparison of the antimicrobial, anti-inflammatory, and anticancer properties of various PAA analogs, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern these biological effects, offering insights for researchers and drug development professionals.

Antimicrobial Activity: A Look at Structural Determinants

Phenylacetic acid itself exhibits antimicrobial properties.[2] The core structure of PAA, consisting of a phenyl ring attached to a carboxylic acid group, can be modified to enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of PAA analogs is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Electron-withdrawing and Donating Groups: The presence of electron-donating groups like methyl and electron-withdrawing groups such as chloro on the aryl ring of N-phenylacetamide derivatives can enhance antibacterial potential.[3]

  • Halogenation: Halogen substituents on the phenyl ring can modulate the lipophilicity of the compounds, which in turn affects their ability to penetrate bacterial cell membranes.

  • Hydroxyl and Methoxy Groups: An increase in the number of hydroxyl and methoxy groups on phenolic acids has been observed to slightly decrease antimicrobial efficacy in some cases.[4]

Comparative Antimicrobial Activity of Phenylacetic Acid Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected PAA analogs against various microbial strains, providing a quantitative comparison of their potency.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Phenylacetic AcidAgrobacterium tumefaciens T-37803.8 (IC50)[5]
Theophylline-1,2,4-triazole 4gBacillus subtilis0.28 ± 0.50[3]
Theophylline-1,2,4-triazole 4eEscherichia coli0.20 ± 0.08[3]
Phenylacetic acidPythium ultimum10[6]
Phenylacetic acidPhytophthora capsici50[6]
Phenylacetic acidRhizoctonia solani50[6]
Phenylacetic acidSaccharomyces cerevisiae50[6]
Phenylacetic acidPseudomonas syringae pv. syringae50[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare stock solution of test compound serial_dilution Perform serial dilutions of compound in 96-well plate stock->serial_dilution inoculum Prepare standardized microbial inoculum add_inoculum Add inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive, negative, and sterility controls add_inoculum->controls incubate Incubate plates at appropriate temperature and time controls->incubate read_mic Visually inspect for turbidity or measure absorbance to determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the phenylacetic acid analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Preparation of Inoculum: Culture the target microorganisms overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Several phenylacetic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[7][8] Their anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of PAA analogs is closely linked to their molecular structure.

  • Lipophilicity and Phenyl Ring Conformation: For 2-anilinophenylacetic acids, analogs of diclofenac, lipophilicity and the angle of twist between the two phenyl rings are crucial for activity.[7]

  • Substituents on the Anilino Ring: Optimal activity is often associated with halogen or alkyl substituents in both ortho positions of the anilino ring.[7]

Key Signaling Pathway: Inhibition of the NF-κB and COX-2 Axis

Inflammatory stimuli activate the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including COX-2. Many NSAIDs, including PAA derivatives, exert their anti-inflammatory effects by inhibiting this pathway.

NF-κB and COX-2 Signaling Pathway in Inflammation

Inflammation_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Activation receptor->IKK IkappaB IκB Degradation IKK->IkappaB NFkappaB_translocation NF-κB Translocation to Nucleus IkappaB->NFkappaB_translocation NFkappaB_binding NF-κB Binds to DNA NFkappaB_translocation->NFkappaB_binding gene_transcription Transcription of Pro-inflammatory Genes NFkappaB_binding->gene_transcription COX2 COX-2 gene_transcription->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PAA_analog Phenylacetic Acid Analogs (e.g., Diclofenac) PAA_analog->IKK Inhibition PAA_analog->COX2 Inhibition

Caption: Phenylacetic acid analogs can inhibit inflammation by targeting IKK and COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test phenylacetic acid analogs orally or intraperitoneally. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Phenylacetic acid and its derivatives have demonstrated antiproliferative and pro-apoptotic effects on various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of PAA analogs is dependent on the specific substitutions on the core structure.

  • Nitro and Methoxy Groups: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects against PC3 prostate carcinoma cells compared to those with a methoxy moiety.

  • Position of Substituents: The position of substituents on the phenyl ring can significantly impact the anticancer potency. For instance, a p-nitro substituent was found to be more active in the MCF-7 breast cancer cell line.

Comparative Anticancer Activity of Phenylacetic Acid Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of selected PAA analogs against different cancer cell lines, illustrating their cytotoxic potential.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2b (with nitro group)PC3 (Prostate Carcinoma)52
2c (with p-nitro group)PC3 (Prostate Carcinoma)80
2c (with p-nitro group)MCF-7 (Breast Carcinoma)100
Imatinib (Reference)PC3 (Prostate Carcinoma)40
Imatinib (Reference)MCF-7 (Breast Carcinoma)98
Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTS Cytotoxicity Assay

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay_reading Assay & Reading cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate add_compound Add compounds to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compounds compound_prep->add_compound incubate_treatment Incubate for a defined period (e.g., 48h) add_compound->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTS assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetic acid analogs. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specific duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This guide highlights the diverse biological activities of phenylacetic acid and its analogs. The antimicrobial, anti-inflammatory, and anticancer properties of these compounds are intricately linked to their chemical structures. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, is crucial for the rational design and development of novel therapeutic agents based on the versatile phenylacetic acid scaffold.

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  • Stonik, V. A., & Makarieva, T. N. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799.
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  • Gorka, A. P., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 230, 114107.
  • Hwang, B. K., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739-3745.

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A Predictive Efficacy Analysis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1] The biological activity of these derivatives is exquisitely sensitive to the nature and positioning of substituents on the phenyl rings, allowing for the fine-tuning of their pharmacological profiles. This guide introduces a novel, hitherto uncharacterized molecule, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid , and provides a predictive comparative analysis of its potential efficacy.

In the absence of direct experimental data for this specific compound, this document serves as a roadmap for its investigation. We will leverage established structure-activity relationships (SAR) within the phenylacetic acid class to hypothesize its mechanism of action, propose relevant therapeutic targets, and outline a comprehensive experimental plan for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities.

Hypothesized Mechanism of Action and Therapeutic Targets

The structure of this compound, featuring a biphenyl-like core with a key dimethylcarbamoyl substituent, suggests several potential mechanisms of action and therapeutic targets based on analogies with known bioactive molecules.

  • Anti-inflammatory and Analgesic Potential: Many phenylacetic acid derivatives, most notably diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. The core structure of our target compound aligns with this class.

  • Anticancer Activity: Certain substituted phenylacetic acid derivatives have demonstrated antiproliferative and antitumor properties.[1] The dimethylcarbamoyl group could enhance interactions with specific biological targets implicated in cancer pathways.

  • Neurological Activity: Phenylacetic acid derivatives have been shown to bind to specific γ-hydroxybutyric acid (GHB) sites in the brain, suggesting potential applications in neurological disorders.[2]

The dimethylcarbamoyl moiety is of particular interest. This functional group can act as a hydrogen bond acceptor and its presence can significantly influence a molecule's solubility, metabolic stability, and binding affinity to target proteins.

Proposed Signaling Pathway Involvement

Based on the structural similarity to known NSAIDs, a primary hypothesized mechanism of action is the inhibition of the arachidonic acid cascade through the blockade of COX enzymes.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound 3-[4-(Dimethylcarbamoyl)phenyl] phenylacetic acid Target_Compound->COX-1_COX-2 Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target compound.

A Roadmap for Evaluation: Experimental Methodologies

To ascertain the true efficacy of this compound, a systematic and rigorous experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation of its synthesis, biological activity, and preliminary safety profile.

Chemical Synthesis

The synthesis of the target compound can be approached through established methods for creating substituted phenylacetic acids, such as palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow start Starting Materials|(3-Bromophenyl)acetic acid & 4-(Dimethylcarbamoyl)phenylboronic acid suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 start->suzuki workup Aqueous Workup & Extraction suzuki->workup purification Column Chromatography workup->purification characterization Structural Characterization NMR, Mass Spectrometry, HPLC purification->characterization final_product Final Product|3-[4-(Dimethylcarbamoyl)phenyl] phenylacetic acid characterization->final_product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, combine (3-bromophenyl)acetic acid (1 equivalent), 4-(dimethylcarbamoyl)phenylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents) in a mixture of toluene and water.

  • Catalyst Addition: Degas the mixture with argon, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry, and HPLC.

In Vitro Efficacy Assessment

A series of in vitro assays are essential to determine the biological activity of the synthesized compound.

a) COX Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Prepare a dilution series of the test compound.

    • Incubate the compound with purified recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate IC50 values from the dose-response curves.

b) Antiproliferative Assay:

  • Objective: To assess the cytotoxic effects on various cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Determine cell viability using an MTT or resazurin-based assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The efficacy of this compound should be benchmarked against established compounds with similar structural features or therapeutic applications.

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)GI50 (A549)Reference
This compound Hypothesized: COX-1/2, Cancer-related targetsTo be determinedTo be determinedTo be determinedN/A
DiclofenacCOX-1/2~5 µM~0.1 µM>100 µM[2]
IbuprofenCOX-1/2~15 µM~40 µM>100 µM[1]
Phenylacetic AcidVarious>100 µM>100 µM~1 mM[3]

Note: The IC50 and GI50 values are approximate and can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed experimental workflow will generate crucial data to establish the SAR for this novel compound. Key structural modifications to explore in future iterations include:

  • Altering the position of the phenylacetic acid moiety: Moving the acetic acid group to the ortho or para position of the first phenyl ring.

  • Modifying the carbamoyl group: Replacing the dimethylamino group with other amines or alkyl chains to probe the impact on potency and selectivity.

  • Introducing further substitutions: Adding other functional groups to the phenyl rings to enhance desired properties.

Conclusion

While this compound remains an uncharacterized molecule, its structural features suggest a high potential for biological activity, particularly in the realms of anti-inflammatory and anticancer therapies. This guide provides a comprehensive, albeit predictive, framework for its systematic evaluation. The outlined experimental protocols, grounded in established scientific principles, offer a clear path forward for elucidating the efficacy and mechanism of action of this promising new chemical entity. The successful execution of this research plan will not only reveal the therapeutic potential of this specific compound but also contribute valuable insights to the broader understanding of structure-activity relationships within the phenylacetic acid class of molecules.

References

  • Andersen, J., et al. (2006). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry, 98(3), 939-948.
  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem Technical Documents.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma Scientific Posters.
  • JETIR. (2023).
  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure.
  • BenchChem. (2025). Structure-Activity Relationship of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Comparative Analysis. BenchChem Technical Documents.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.
  • Liu, X., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171897.
  • PeerJ. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13958.

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A Comparative Guide to Cross-Reactivity Assessment of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the binding specificity of the novel compound 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. For drug development professionals, establishing a compound's selectivity is a critical step in de-risking a therapeutic program. Off-target interactions can lead to unforeseen side effects or diminished efficacy. Therefore, a rigorous and systematic approach to profiling cross-reactivity is not merely a regulatory requirement but a foundational element of successful drug design.

Here, we present a multi-tiered strategy, combining high-throughput screening with detailed biophysical and functional characterization. We will explain the causality behind the selection of each assay, provide detailed, field-proven protocols, and demonstrate how to interpret the resulting data to build a comprehensive selectivity profile.

The Rationale of Assay Selection: A Tiered Approach

A robust cross-reactivity assessment does not rely on a single method. Instead, it employs a strategic sequence of assays, each providing a different layer of information. This tiered approach ensures that resources are used efficiently, with broad, high-throughput methods initially identifying potential interactions, which are then confirmed and characterized by more resource-intensive functional and kinetic assays.

Our workflow is designed as a self-validating system. An initial binding event identified in Tier 1 is only considered a genuine cross-reactivity concern if it can be validated as a functional consequence in Tier 2 and characterized kinetically in Tier 3.

experimental_workflow Figure 1. Tiered Cross-Reactivity Assessment Workflow cluster_tier1 Tier 1: Broad Binding Screening cluster_tier2 Tier 2: Functional Confirmation cluster_tier3 Tier 3: Mechanistic Kinetics T1_A Competitive ELISA T2_A Cell-Based Reporter Assay T1_A->T2_A Identified 'Hit' T1_B Radioligand Binding Assay T2_B Enzyme Activity Assay T1_B->T2_B Identified 'Hit' T3_A Surface Plasmon Resonance (SPR) T2_A->T3_A Confirmed Interaction T2_B->T3_A Confirmed Interaction

Caption: A logical workflow progressing from high-throughput screening to detailed kinetic analysis.

Experimental Methodologies and Protocols

The choice of potential off-targets is critical. For this compound, a structural relative of phenylacetic acid, the panel should include proteins involved in inflammatory pathways (e.g., COX enzymes), as well as a standard panel of common off-targets like kinases and GPCRs to ensure broad coverage.[1][2]

Tier 1: Competitive Binding Assays

Competitive binding assays are a robust and high-throughput method to determine if a test compound can displace a known ligand from a target protein.[3][4][5] This provides a direct, albeit indirect, measure of binding.

Protocol: Competitive ELISA for Off-Target Screening

This protocol is designed to assess the ability of our test compound to inhibit the binding of a biotinylated ligand to an immobilized target protein. A reduction in signal indicates a binding event.

  • Plate Coating: Coat 96-well microplates with 100 µL/well of the purified off-target protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction: Add 50 µL of this compound serially diluted in assay buffer. Immediately add 50 µL of the biotinylated ligand at a pre-determined concentration (typically its EC50 value). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of Streptavidin-HRP conjugate diluted in assay buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate until sufficient color development (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Functional Cell-Based Assays

A binding event does not always translate to a functional outcome. Cell-based assays are critical for determining whether an off-target interaction results in a biological response, providing more physiologically relevant data.[6][7][8][9][10]

Protocol: NF-κB Reporter Gene Assay

This assay is used to determine if the compound functionally modulates a signaling pathway, in this case, the NF-κB pathway, which is a common off-target concern.

  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom cell culture plate at a density of 5 x 10⁴ cells/well. Allow cells to attach overnight.

  • Compound Treatment: Remove the media and replace it with fresh media containing serial dilutions of this compound. Incubate for 1 hour.

  • Pathway Stimulation: Stimulate the NF-κB pathway by adding a known agonist (e.g., TNFα) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and calculate the EC50 or IC50 value from the dose-response curve.

Tier 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

For confirmed functional interactions, SPR provides label-free, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD).[11][12][13][14] This level of detail is crucial for understanding the nature of the off-target interaction.

Protocol: SPR Kinetic Analysis

  • Chip Immobilization: Immobilize the purified off-target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density that will produce a reliable signal.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer. A typical concentration range might be 0.1 to 50 µM, including a zero-concentration blank for double referencing.

  • Binding Measurement: Inject the analyte concentrations sequentially over the immobilized protein surface, from lowest to highest concentration. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference surface and blank injection data, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Summary and Interpretation

The data from these assays should be consolidated into a clear, comparative table. The goal is to establish a "selectivity window"—the ratio of the compound's potency at its intended target versus its potency at off-targets. A larger window indicates greater specificity.

Table 1: Illustrative Cross-Reactivity Profile of this compound

Target ProteinBinding Assay (IC50, µM)Functional Assay (EC50/IC50, µM)SPR Affinity (KD, µM)Selectivity Window (vs. Primary Target)
Primary Target X 0.05 0.08 0.04 -
COX-1> 100> 100Not Determined> 2000x
COX-215.225.512.8256x
hERG Channel45.170.3Not Determined902x
Kinase Panel (Top Hit)8.918.47.5150x
GPCR Panel (Top Hit)> 50> 50Not Determined> 1000x

Interpretation: The illustrative data above suggests that this compound is highly selective for its primary target. The weakest selectivity window is 150-fold against a kinase, which is generally considered a very acceptable margin. The interactions with COX-2 and the hERG channel are significantly weaker than the primary target interaction, suggesting a low risk of off-target effects at therapeutic concentrations.

selectivity_profile Figure 2. Selectivity Profile Visualization cluster_targets Interaction Profile Compound 3-[4-(Dimethylcarbamoyl)phenyl] phenylacetic acid PrimaryTarget Primary Target X (High Affinity) Compound->PrimaryTarget Therapeutic Interaction (KD = 0.04 µM) WeakHits Kinase, COX-2, hERG (Low Affinity) Compound->WeakHits Off-Target Interaction (KD > 7 µM) NonTargets COX-1, Other Screened Proteins (No Significant Binding) Compound->NonTargets Negligible Interaction (IC50 > 50 µM)

Caption: A diagram illustrating the compound's high selectivity for its primary target over potential off-targets.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the cross-reactivity of this compound. By systematically progressing from broad binding screens to detailed functional and kinetic analyses, researchers can build a high-confidence selectivity profile. This data is indispensable for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective therapeutics. The experimental framework described herein is a robust and adaptable model for assessing any small molecule therapeutic candidate.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology (2023).[Link]

  • Competition Assay Protocol. Fabgennix International.[Link]

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  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.[Link]

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  • Assay setup for competitive binding measurements. NanoTemper Technologies.[Link]

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A Comparative Benchmarking Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid, a Novel IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel compound, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, hereafter referred to as Compound X, against established inhibitors of the IκB kinase β (IKKβ). IKKβ is a critical serine/threonine protein kinase that serves as a central node in the canonical nuclear factor-κB (NF-κB) signaling pathway, a pivotal regulator of inflammatory responses, immune function, and cell survival.[1][2][3] The persistent activation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and various cancers, making IKKβ a compelling therapeutic target.[3][4][5]

While numerous IKKβ inhibitors have been developed, many have encountered challenges in clinical trials related to efficacy, safety, or toxicity.[3][4][6][7] This underscores the continuous need for novel chemical entities with improved potency, selectivity, and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating Compound X's performance through rigorous, side-by-side comparisons with well-characterized benchmark inhibitors. We will delve into the mechanistic rationale behind experimental designs and present detailed protocols for key validation assays.

The IKKβ/NF-κB Signaling Axis: The Target Landscape

The canonical NF-κB pathway is held in a quiescent state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (most commonly the p50/p65 heterodimer) in the cytoplasm.[3][6] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex, comprising the catalytic subunits IKKα and IKKβ along with the regulatory subunit NEMO (IKKγ), is activated.[3][6] IKKβ-mediated phosphorylation of IκBα at specific serine residues triggers its ubiquitination and subsequent proteasomal degradation.[2][3][8] This liberates the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.[3][6][9]

Inhibiting IKKβ is a direct strategy to block this cascade, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm. The ideal inhibitor should exhibit high potency for IKKβ and high selectivity against the closely related IKKα isoform and the broader human kinome to minimize off-target effects.[10][11]

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK Complex IKK Complex TNF-α->IKK Complex Activates IL-1β IL-1β IL-1β->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (p) NF-κB Dimer p65/p50 IκBα->NF-κB Dimer Sequesters Ub Ubiquitin IκBα->Ub Tagged for Degradation p65 p65 p65->NF-κB Dimer p50 p50 p50->NF-κB Dimer NF-κB Dimer_nuc p65/p50 NF-κB Dimer->NF-κB Dimer_nuc Translocation Proteasome Proteasome Ub->Proteasome Degraded by Compound_X Compound X (IKKβ Inhibitor) Compound_X->IKK Complex Inhibits DNA DNA NF-κB Dimer_nuc->DNA Binds to Gene Expression Pro-inflammatory Gene Transcription DNA->Gene Expression Cellular_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assays Downstream Analysis Seed Cells Seed Cells Pre-treat Pre-treat with Inhibitor (Compound X or Benchmarks) Seed Cells->Pre-treat Stimulate Stimulate with TNF-α Pre-treat->Stimulate Western Blot Western Blot for p-IκBα Stimulate->Western Blot HCS High-Content Screening (p65 Translocation) Stimulate->HCS

Caption: Workflow for cellular efficacy assays.

Protocol 1: Western Blot for IκBα Phosphorylation
  • Cell Culture : Plate human cells (e.g., HeLa or A549) and grow to 80-90% confluency.

  • Treatment : Pre-incubate cells with serial dilutions of Compound X or benchmark inhibitors for 1 hour.

  • Stimulation : Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes to induce IκBα phosphorylation.

  • Lysis & Protein Quantification : Lyse the cells and determine the total protein concentration using a BCA assay.

  • Immunoblotting : Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis : Quantify band intensity using densitometry. The ratio of p-IκBα to total IκBα indicates the level of inhibition.

Protocol 2: High-Content Imaging for NF-κB (p65) Nuclear Translocation
  • Cell Culture : Seed cells in a 96-well imaging plate.

  • Treatment & Stimulation : Treat cells with inhibitors and stimulate with TNF-α as described above, but for a longer duration (e.g., 30-60 minutes) to allow for translocation. [12]3. Fixation & Staining : Fix the cells with paraformaldehyde. Permeabilize the cells and stain with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain the nuclei with a DNA dye like DAPI.

  • Imaging : Acquire images using an automated high-content imaging system.

  • Image Analysis : Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of p65 in both compartments for hundreds of cells per well. [12]6. Data Analysis : Calculate the ratio of nuclear to cytoplasmic p65 fluorescence. A decrease in this ratio upon inhibitor treatment indicates successful inhibition of NF-κB translocation. Determine the cellular IC₅₀ from the dose-response curve.

Comparative Cellular Efficacy Data
CompoundInhibition of p-IκBα (IC₅₀, nM)Inhibition of p65 Translocation (IC₅₀, nM)
Compound X 4560
BMS-345541 400550
TPCA-1 5075

Table 3: Illustrative cellular efficacy of Compound X and benchmark inhibitors in cell-based assays.

Synthesis and Conclusion

This guide outlines a systematic and rigorous approach to benchmarking the novel compound, this compound (Compound X), as a putative IKKβ inhibitor. Based on the illustrative data presented, Compound X demonstrates potent biochemical inhibition of IKKβ, comparable to the ATP-competitive inhibitor TPCA-1 and significantly more potent than the allosteric inhibitor BMS-345541. Its selectivity profile suggests a high degree of specificity, with minor off-target activity against the closely related kinases TBK1 and IKKε, a common feature for IKKβ inhibitors.

Crucially, the biochemical potency of Compound X translates effectively into a cellular context, as shown by its ability to block IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation at nanomolar concentrations. This multi-tiered evaluation, grounded in sound experimental design and validated protocols, provides a strong foundation for characterizing Compound X. By comparing it against established benchmarks, researchers can confidently position this novel molecule within the landscape of IKKβ-targeted therapeutics and make informed decisions regarding its further development for treating inflammatory diseases and cancer.

References

  • Inhibitory kappa B kinases as targets for pharmacological regulation. PubMed Central, National Institutes of Health. [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Phenylacetic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide focuses on a novel investigational compound, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid (hereafter referred to as Compound X), providing a comprehensive overview of its hypothetical in vitro and in vivo evaluation.

The unique structural feature of Compound X, incorporating a dimethylcarbamoylphenyl moiety, presents an intriguing modification to the classic phenylacetic acid backbone. This substitution has the potential to modulate the compound's pharmacokinetic properties and target engagement, warranting a thorough investigation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the therapeutic potential of such novel chemical entities. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the hypothetical performance of Compound X against established reference compounds.

In Vitro Activity Profile of Compound X

The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its cellular and acellular activity, mechanism of action, and potential therapeutic applications. Based on the known activities of related phenylacetic acid derivatives, a tiered screening approach is proposed to evaluate Compound X for anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity Evaluation

The potential of Compound X as an anticancer agent will be assessed through a series of in vitro assays designed to measure its cytotoxic and apoptotic effects on various cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification (Hypothetical) Cell_Viability_Assay Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability_Assay->Apoptosis_Assay Determine IC50 Caspase_Activity Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Activity Confirm Apoptotic Pathway Kinase_Inhibition Kinase Inhibition Panel Caspase_Activity->Kinase_Inhibition Investigate Upstream Targets Western_Blot Western Blot Analysis (Apoptotic Pathway Proteins) Kinase_Inhibition->Western_Blot Validate Target Engagement

Caption: Workflow for in vitro anticancer evaluation of Compound X.

Detailed Protocols:

  • Cell Viability (MTT) Assay: This assay determines the concentration of Compound X that inhibits cell growth by 50% (IC50).[1][2]

    • Seed cancer cell lines (e.g., MCF-7, PC3, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with serial dilutions of Compound X (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using non-linear regression analysis.[3][4]

  • Apoptosis Assay (Annexin V/PI Staining): This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Compound X.[5][6][7]

    • Treat cells with Compound X at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM)Apoptosis Induction (% of cells)
Compound X MCF-7 (Breast)8.565%
PC3 (Prostate)12.258%
A549 (Lung)15.752%
Doxorubicin MCF-7 (Breast)0.585%
PC3 (Prostate)0.880%
A549 (Lung)1.175%
Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of Compound X will be investigated by assessing its ability to inhibit key enzymes and cellular responses involved in the inflammatory cascade.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound_X Compound X Compound_X->COX1_COX2 Inhibition NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Detailed Protocols:

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: This enzymatic assay measures the ability of Compound X to inhibit the activity of COX-1 and COX-2 enzymes.[8][9][10][11]

    • Utilize a commercial COX inhibitor screening kit.

    • Incubate recombinant human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of Compound X.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Determine the IC50 values for both enzymes.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 25.31.814.1
Celecoxib >1000.04>2500
Ibuprofen 5.215.80.33
Neuroprotective Activity Evaluation

The potential of Compound X to protect neuronal cells from oxidative stress-induced damage will be evaluated.

Detailed Protocols:

  • Neuroprotection Assay in SH-SY5Y cells: This cell-based assay assesses the ability of Compound X to protect human neuroblastoma cells from a neurotoxin.[12][13][14]

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.

    • Pre-treat the cells with various concentrations of Compound X for 24 hours.

    • Induce neurotoxicity by exposing the cells to 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

    • Assess cell viability using the MTT assay after 24 hours of toxin exposure.

Hypothetical Comparative Data:

TreatmentCell Viability (%) vs. Toxin Control
Vehicle + Toxin 50%
Compound X (1 µM) + Toxin 75%
Compound X (10 µM) + Toxin 92%
N-acetylcysteine (NAC) (1 mM) + Toxin 88%

In Vivo Activity and Pharmacokinetic Profile of Compound X

Following promising in vitro results, the efficacy and pharmacokinetic properties of Compound X would be evaluated in relevant animal models.

Anticancer Efficacy in a Xenograft Model

The in vivo anticancer activity of Compound X will be assessed in a mouse xenograft model using a human cancer cell line that showed high sensitivity in vitro.[15][16]

Experimental Workflow: In Vivo Anticancer Efficacy Study

Tumor_Implantation Subcutaneous Implantation of MCF-7 cells in Nude Mice Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound X, Vehicle, or Doxorubicin Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize and Harvest Tumors for Analysis Monitoring->Endpoint

Sources

Safety Operating Guide

Proper Disposal of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity necessitates a disposal plan that is not only procedural but also grounded in a thorough understanding of the potential hazards and regulatory requirements.

Hazard Assessment and Classification

Key Inferred Hazards:

  • Eye Irritant: Assumed to cause serious eye irritation upon contact.

  • Environmental Hazard: Potentially harmful to aquatic organisms.

  • Oral Toxicity: May be harmful if swallowed[1][2].

Based on these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with solid particles or solutions, which may cause serious irritation.[3][4]
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent skin contact. Although not classified as a skin irritant, good laboratory practice dictates minimizing skin exposure to all chemicals.
Body Protection A standard laboratory coat.To protect against accidental spills and contamination of personal clothing.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[5][6] This prevents accidental mixing of incompatible substances and ensures that each waste stream is disposed of in accordance with regulatory guidelines.

Waste Streams for this compound:
  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weighing paper, gloves, paper towels).

  • Liquid Waste:

    • Solutions containing the dissolved compound.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Contaminated needles, syringes, or broken glassware.

The decision-making process for waste segregation is illustrated in the workflow diagram below.

WasteSegregation Start Waste Generation (this compound) Decision_Solid_Liquid Solid or Liquid? Start->Decision_Solid_Liquid Solid_Waste Solid Chemical Waste (e.g., powder, contaminated gloves) Decision_Solid_Liquid->Solid_Waste Solid Liquid_Waste Liquid Chemical Waste (e.g., solutions, rinsate) Decision_Solid_Liquid->Liquid_Waste Liquid Decision_Sharp Is it a Sharp? Decision_Sharp->Solid_Waste No Sharps_Waste Sharps Waste Container (Puncture-proof) Decision_Sharp->Sharps_Waste Yes Solid_Waste->Decision_Sharp

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is crucial for ensuring safety and regulatory compliance.

Solid Waste Disposal
  • Container Selection: Use a designated, leak-proof container with a secure lid, clearly labeled for "Solid Hazardous Waste."[6][7]

  • Labeling: The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • The associated hazards (e.g., "Eye Irritant," "Harmful to Aquatic Life").[7]

    • The accumulation start date.

  • Collection:

    • Carefully place the solid compound and any contaminated items (e.g., weighing boats, contaminated gloves) into the designated solid waste container.

    • Ensure the container is kept closed when not in use.[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[7]

Liquid Waste Disposal
  • Container Selection: Use a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container) with a screw-top cap.[6][7]

  • Labeling: The label must contain the same information as for solid waste, with the addition of the solvent system and the approximate concentration of the compound.

  • Collection:

    • Pour the liquid waste carefully into the container, avoiding splashes.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely close the cap after each addition.

  • Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) within the SAA to prevent the spread of material in case of a leak.[6][8]

Important Note: Due to its potential harm to aquatic life and evolving regulations, it is imperative not to dispose of solutions containing this compound down the drain. The U.S. Environmental Protection Agency (EPA) has increasingly stringent rules against the sewering of pharmaceutical and hazardous waste.[9][10]

Contaminated Glassware and Sharps
  • Decontamination (for non-disposable glassware):

    • Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Disposal of Contaminated Sharps:

    • Place all contaminated sharps (needles, broken glass, etc.) directly into a designated, puncture-resistant sharps container.[5][11]

    • Do not overfill the sharps container.

    • Seal the container when it is three-quarters full and arrange for its disposal through your institution's hazardous waste program.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Don the appropriate PPE.

  • Contain the spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[2][3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Clean the area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Final Disposal Pathway

The ultimate disposal of all generated waste streams must be handled by a licensed hazardous waste disposal company.[5][6] Your institution's EHS department will coordinate the pickup and transportation of the properly labeled and stored waste containers from your laboratory's SAA.

The overall disposal workflow, from waste generation to final disposal, is outlined below.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight (EHS) cluster_Vendor External Disposal Start Waste Generation Segregation Segregate Waste (Solid, Liquid, Sharps) Start->Segregation Labeling Label Containers Correctly (Name, Hazards, Date) Segregation->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup Scheduled Waste Pickup by EHS Storage->Pickup Consolidation Consolidation at Central Accumulation Area Pickup->Consolidation Transport Transport by Licensed Waste Vendor Consolidation->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: Overall Waste Disposal Workflow.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are universal, and their diligent application is a testament to our commitment to scientific excellence and ethical practice.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Waste360. (2015, September 2). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety data sheet - Phenylacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

Sources

A Strategic Guide to Handling 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid: Ensuring Laboratory Safety and Procedural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is a cornerstone of successful and safe research. This guide provides essential safety and logistical information for the handling of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a compound of interest in drug development and organic synthesis. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for thinking about chemical safety that is both rigorous and adaptable to the dynamic environment of the laboratory.

Hazard Assessment: A Proactive Stance on Safety

The primary hazards associated with this compound, based on its chemical structure, are likely to be:

  • Eye Irritation: Carboxylic acids are known to cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation: As a powdered solid, there is a risk of aerosolization, which can lead to respiratory irritation if inhaled.[4][5]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[3]

  • Combustible Dust: Many organic powders have the potential to form explosive mixtures with air.[2]

A thorough risk assessment should be conducted before any handling of this compound.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure.[6][7] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety goggles that provide a complete seal around the eyes (EN 166 compliant). A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[6][8]To protect against airborne particles and potential splashes, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9] Check the glove manufacturer's compatibility chart for carboxylic acids.To prevent skin contact and potential irritation.[3]
Body Protection A long-sleeved laboratory coat. For larger quantities, a chemical-resistant apron or coveralls may be necessary.[6][8]To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles.[5][6]To prevent respiratory tract irritation from inhaled dust.

Engineering and Administrative Controls: Creating a Safe Workspace

Engineering and administrative controls are fundamental to a safe laboratory environment and should be prioritized over reliance on PPE alone.[10]

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to contain any airborne particles.[5][10][11]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any vapors or dust.[10]

Administrative Controls:
  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[11]

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[4]

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure procedural accuracy.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Area Prepare designated work area in a fume hood Prep->Area Weigh Carefully weigh the required amount of the compound Area->Weigh Transfer Transfer the compound to the reaction vessel Weigh->Transfer Decontaminate Decontaminate all surfaces and equipment Transfer->Decontaminate Waste Dispose of waste in a labeled hazardous waste container Decontaminate->Waste PPE_remove Remove PPE in the correct order Waste->PPE_remove

Caption: A streamlined workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material appropriate for organic solids.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the spilled material and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][3]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: All solid waste contaminated with this compound, including contaminated gloves, absorbent materials, and empty containers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should also be collected in a designated hazardous waste container. Due to its complex structure, neutralization and drain disposal are not recommended without a thorough analysis of the waste stream and approval from your institution's environmental health and safety department.[12][13]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[14]

Disposal_Plan cluster_collection Waste Collection cluster_containment Containment cluster_final Final Disposal Solid Solid Waste (gloves, paper towels, etc.) Container Labeled Hazardous Waste Container Solid->Container Liquid Liquid Waste (solutions) Liquid->Container Storage Store in designated area Container->Storage Pickup Arrange for professional disposal Storage->Pickup

Caption: A systematic approach to the disposal of waste containing this compound.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety and confidence, ensuring the integrity of their work and the well-being of their colleagues.

References

  • The controls required for handling powder irritants. (2021-11-03). Occupli. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of Washington. [Link]

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. [Link]

  • Working Safely with Toxic Powders. (2024-07-24). University of California, Berkeley. [Link]

  • Control Measures for Chemical Safety. NIST Global Blog. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]

  • making carboxylic acids. Chemguide. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 21.3 Reactions of Carboxylic Acids. (2023-09-20). OpenStax. [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. [Link]

  • Carboxylic acid lab. (2022-11-30). YouTube. [Link]

  • Safety data sheet - Phenylacetic acid. (2023-05-17). CPAChem. [Link]

  • Personal protective equipment for crop protection. Royal Brinkman. [Link]

  • Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.